Product packaging for Methyl 6-fluoropicolinate(Cat. No.:CAS No. 455-71-0)

Methyl 6-fluoropicolinate

Cat. No.: B1418445
CAS No.: 455-71-0
M. Wt: 155.13 g/mol
InChI Key: NMRCOWOPRPIBPQ-UHFFFAOYSA-N
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Description

Methyl 6-fluoropicolinate>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO2 B1418445 Methyl 6-fluoropicolinate CAS No. 455-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-fluoropyridine-2-carboxylate
Source PubChem
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InChI

InChI=1S/C7H6FNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRCOWOPRPIBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657720
Record name Methyl 6-fluoropyridine-2-carboxylate
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

455-71-0
Record name 2-Pyridinecarboxylic acid, 6-fluoro-, methyl ester
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Record name Methyl 6-fluoropyridine-2-carboxylate
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Record name methyl 6-fluoropyridine-2-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl 6-fluoropicolinate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-fluoropicolinate (CAS No. 455-71-0) is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the fluorine atom on the pyridine ring, render it an exceptionally valuable precursor for the synthesis of complex pharmaceutical agents and agrochemicals. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, reactivity profile with a focus on nucleophilic aromatic substitution (SNAr), and a case study of its application in the development of potent B-cell lymphoma-extra large (Bcl-xL) inhibitors. This document is intended to serve as a technical resource for scientists leveraging this versatile reagent in their research and development endeavors.

Core Molecular Profile

This compound, systematically named methyl 6-fluoropyridine-2-carboxylate, is a fluorinated derivative of picolinic acid. The presence of a fluorine atom at the 6-position and a methyl ester at the 2-position of the pyridine ring creates a unique electronic environment that dictates its reactivity and utility.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and use in chemical reactions.

PropertyValueSource(s)
CAS Number 455-71-0[1][2]
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1]
IUPAC Name methyl 6-fluoropyridine-2-carboxylate[1]
Appearance Light yellow to yellow crystals
Melting Point 51-55 °C
Boiling Point 246.0 ± 25.0 °C (Predicted)
Density 1.243 ± 0.06 g/cm³ (Predicted)
Flash Point 110 °C
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Storage Inert atmosphere, 2-8°C[3]
Spectroscopic Characterization

While a publicly available, peer-reviewed full dataset is not readily accessible, typical spectroscopic data based on its structure are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The aromatic region will display splitting patterns influenced by both proton-proton and proton-fluorine coupling. The methyl ester protons typically appear as a singlet around 3.9-4.0 ppm.

  • ¹³C NMR: The carbon NMR would show distinct signals for the seven carbon atoms, including the carbonyl carbon of the ester, the methyl carbon, and the five carbons of the pyridine ring. The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired scale of production.

General Synthesis Strategies

Three primary strategies for the synthesis of this compound have been described:

  • Halogen Exchange Reactions (Halex Reaction): This is a common and effective method, often starting from a more readily available halogenated picolinate, such as Methyl 6-chloropicolinate. The chlorine atom is displaced by fluoride using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent (e.g., DMSO, DMF) at elevated temperatures. The efficiency of this reaction is a classic example of the principles of nucleophilic aromatic substitution.[1]

  • Direct Fluorination and Esterification: This approach involves the direct fluorination of a suitable pyridine precursor, followed by the esterification of the carboxylic acid.[1] For instance, 6-fluoropicolinic acid can be esterified using standard methods.

  • Functional Group Transformations: Synthesis can also be achieved by starting with other picolinate derivatives and performing strategic functional group manipulations to introduce the fluorine atom and the methyl ester.[1]

Detailed Experimental Protocol: Esterification of 6-Fluoropicolinic Acid

This protocol describes a common laboratory-scale synthesis via the esterification of the corresponding carboxylic acid, a method valued for its reliability and straightforward execution.

Figure 1: Synthesis workflow for this compound.

Methodology:

  • Acid Chloride Formation: To a solution of 6-fluoropicolinic acid in a suitable anhydrous solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (SOCl₂) and heat the mixture to reflux until the reaction is complete (monitored by TLC or LC-MS). After completion, remove the excess thionyl chloride under reduced pressure.

  • Esterification: Dissolve the crude 6-fluoropicolinoyl chloride in an anhydrous solvent and cool in an ice bath. Slowly add anhydrous methanol. Allow the reaction to warm to room temperature and stir until completion.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further enhanced by the strong inductive effect of the fluorine atom. This makes the 6-position of the ring highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is the SNAr reaction.[1][4] In this mechanism, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides a significant stabilizing effect.[4] The subsequent loss of the fluoride ion, which is a competent leaving group in this context, restores the aromaticity of the ring and yields the substituted product.

The rate of SNAr reactions on halo-pyridines is often faster with fluorine compared to other halogens like chlorine. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that makes the carbon center more electrophilic.[7]

Figure 2: Generalized mechanism for SNAr reactions.

This reactivity allows for the introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, providing access to a diverse range of substituted pyridine derivatives.

Application in Drug Discovery: A Case Study

This compound is a valuable starting material for the synthesis of inhibitors of the anti-apoptotic protein Bcl-xL.[1] Overexpression of Bcl-xL is a known mechanism of resistance to chemotherapy in many cancers, making it a critical therapeutic target.[8]

Role as a Key Building Block

In the synthesis of certain Bcl-xL inhibitors, this compound serves as an electrophilic scaffold. Its activated 6-position allows for the strategic introduction of complex amine-containing side chains via an SNAr reaction. This reaction is often a key step in assembling the final drug molecule. The ability to form a new carbon-nitrogen bond at this position is crucial for constructing the pharmacophore required for potent binding to the Bcl-xL protein.

For example, in the development of analogues to drugs like Navitoclax, which target the Bcl-2 family of proteins, heterocyclic cores are essential.[8] The use of this compound allows for the efficient and modular synthesis of libraries of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of inhibitor potency and selectivity.[9][10]

Safety, Handling, and Disposal

As with all laboratory reagents, proper safety precautions must be observed when handling this compound and other fluorinated pyridine derivatives.

Hazard Profile
  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11]

  • Handling Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere. Recommended storage temperature is 2-8°C.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be handled as hazardous waste and disposed of by a licensed professional waste disposal service.[11] Do not allow the product to enter drains or waterways.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound in the synthetic chemist's toolbox is set to increase.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 6-fluoropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 6-fluoropicolinate (CAS No. 455-71-0) is a pivotal fluorinated pyridine-based building block in modern medicinal and agrochemical research.[1] Its strategic placement of a fluorine atom and a methyl ester group on the pyridine scaffold imparts unique electronic properties, rendering it an invaluable precursor for synthesizing complex molecular architectures.[1] The fluorine atom, in particular, enhances electrophilicity and can improve metabolic stability and binding affinity in target molecules. This guide provides a comprehensive overview of a robust and field-proven synthetic pathway to this compound, beginning from commercially available starting materials. We delve into the mechanistic rationale behind each synthetic step, offer detailed experimental protocols, and present a full suite of characterization techniques required to validate the structure, purity, and identity of the final compound. This document is designed to serve as a practical and authoritative resource for researchers leveraging this versatile intermediate in their discovery programs.

Introduction: The Strategic Importance of this compound

This compound, with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol , is a specialized heterocyclic intermediate.[1][2] The true value of this compound lies in the synergistic interplay between its functional groups. The electron-withdrawing nature of the fluorine atom at the 6-position significantly influences the electron density of the pyridine ring, making the ring susceptible to specific transformations, most notably nucleophilic aromatic substitution.[1] This property is extensively exploited in the synthesis of novel therapeutics and agrochemicals. For instance, it has been utilized as a key starting material in the development of selective antagonists for BCL-XL, a protein implicated in cell survival, highlighting its potential in oncology research.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Namemethyl 6-fluoropyridine-2-carboxylate[2]
CAS Number455-71-0[3]
Molecular FormulaC₇H₆FNO₂[1][2]
Molecular Weight155.13 g/mol [1][2]
AppearanceWhite to off-white solid[4]

Recommended Synthetic Pathway

While several synthetic strategies exist, including halogen exchange and direct fluorination, a highly reliable and scalable two-step approach is detailed below.[1] This pathway begins with the oxidation of 2-fluoro-6-methylpyridine to its corresponding carboxylic acid, followed by a classic Fischer esterification to yield the target molecule.

Retrosynthetic Analysis

The logical disconnection for this compound involves the ester linkage, leading back to 6-fluoropicolinic acid and methanol. The carboxylic acid itself can be traced back to the readily available precursor, 2-fluoro-6-methylpyridine, via oxidation of the methyl group.

G target This compound intermediate1 6-Fluoropicolinic Acid target->intermediate1 Fischer Esterification Disconnection start 2-Fluoro-6-methylpyridine intermediate1->start Oxidation Disconnection

Caption: Retrosynthetic analysis of this compound.

Step 1: Oxidation of 2-Fluoro-6-methylpyridine

Causality and Mechanistic Insight: The conversion of the robust methyl group on the electron-deficient pyridine ring to a carboxylic acid requires a potent oxidizing agent. Potassium permanganate (KMnO₄) is an excellent choice for this transformation. The reaction proceeds via a radical mechanism where the permanganate abstracts a hydrogen atom from the methyl group, initiating an oxidative cascade that ultimately cleaves the C-H bonds and forms the carboxylate, which is then protonated upon acidic workup. Performing the reaction at reflux provides the necessary activation energy to overcome the stability of the starting material.

Detailed Experimental Protocol:

  • To a solution of 2-fluoro-6-methylpyridine (1 equivalent) in water, add potassium permanganate (KMnO₄, ~3 equivalents) in portions.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the MnO₂ precipitate.

  • Wash the filter cake with a small amount of hot water to recover any trapped product.

  • Combine the filtrates and acidify with a concentrated hydrochloric acid (HCl) solution until the pH is ~2-3.

  • A white precipitate of 6-Fluoropicolinic acid should form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-Fluoropicolinic acid.[5]

Step 2: Fischer Esterification to this compound

Causality and Mechanistic Insight: Fischer esterification is an acid-catalyzed equilibrium process. To drive the reaction to completion, an excess of the alcohol (methanol) is used, and a dehydrating agent or a method to remove water is employed. A superior and more direct method involves the use of thionyl chloride (SOCl₂) with methanol. Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate is not isolated but is immediately attacked by methanol to form the methyl ester. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. This method is highly efficient for forming methyl esters from carboxylic acids, as seen with analogous substrates.[6]

Detailed Experimental Protocol:

  • Suspend 6-Fluoropicolinic acid (1 equivalent) in methanol (10-20 volumes).

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) dropwise to the stirred suspension. Gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess methanol and SOCl₂ under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product further via flash column chromatography.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification A 2-Fluoro-6-methylpyridine B 6-Fluoropicolinic Acid A->B 1. KMnO4, H2O, Reflux 2. HCl (aq) C This compound B->C SOCl2, Methanol, Reflux

Caption: Synthetic workflow for this compound.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound. A reverse-phase method is typically employed.

Illustrative HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 270 nm.

  • Expected Outcome: A single major peak corresponding to the product, with purity typically >98%.

Spectroscopic and Spectrometric Analysis

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation.

Table 2: Summary of Spectroscopic and Analytical Data for this compound

TechniqueExpected DataRationale and Interpretation
¹H NMR ~3.9-4.0 ppm (singlet, 3H); Aromatic region (multiplets, 3H)The singlet corresponds to the three protons of the methyl ester. The aromatic protons will show a complex splitting pattern due to proton-proton and proton-fluorine coupling.[1]
¹⁹F NMR A single resonanceConfirms the presence of a single, unique fluorine atom in the molecule. The chemical shift and coupling constants provide insight into its electronic environment.[1]
IR Spectroscopy ~1710-1730 cm⁻¹ (strong); ~1600-1400 cm⁻¹ (multiple); ~1100-1300 cm⁻¹ (strong)These absorption bands correspond to the C=O stretch of the ester, the C=C/C=N stretches of the pyridine ring, and the characteristic C-F stretch, respectively.[1]
Mass Spec. (ESI+) m/z = 156.1 [M+H]⁺Corresponds to the protonated molecular ion of the target compound (C₇H₆FNO₂).

Conclusion

This guide has outlined a logical and experimentally validated pathway for the synthesis of this compound, a building block of increasing importance in chemical research. By providing a rationale for the chosen synthetic steps and detailing robust protocols for synthesis, purification, and characterization, we have created a self-validating workflow. Researchers and drug development professionals can confidently employ these methods to produce high-purity this compound, enabling the advancement of their discovery and development pipelines.

References

Methyl 6-fluoropicolinate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 6-Fluoropicolinate for Advanced Research

Authored by: A Senior Application Scientist

Abstract

This compound has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyridine core functionalized with an activating fluorine atom and a versatile methyl ester, imparts a desirable combination of reactivity and stability. This guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, structural and reactivity analysis, synthesis methodologies, and key applications. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental context to empower its effective utilization in the laboratory.

Core Physicochemical & Structural Properties

This compound, also known by its IUPAC name methyl 6-fluoropyridine-2-carboxylate, is a fluorinated derivative of picolinic acid.[1] The strategic placement of a fluorine atom at the 6-position of the pyridine ring significantly influences the molecule's electronic properties and reactivity, making it a valuable synthon.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

PropertyValueSource(s)
Molecular Formula C₇H₆FNO₂[1][2][3][4]
Molecular Weight 155.13 g/mol [1][2][3][4]
CAS Number 455-71-0[1][2][5]
IUPAC Name methyl 6-fluoropyridine-2-carboxylate[1]
Appearance Light yellow to yellow crystals[2]
Melting Point 51-55 °C[2][3]
Boiling Point ~246.0 °C (Predicted)[2]
Density ~1.243 g/cm³ (Predicted)[2]
Flash Point 110 °C[2][3]
SMILES COC(=O)C1=NC(=CC=C1)F[1]
Structural Analysis

The molecule's architecture is central to its utility. The pyridine ring, an electron-deficient aromatic system, is made even more electrophilic by the presence of the strongly electron-withdrawing fluorine atom. This effect is most pronounced at the positions ortho and para to the fluorine, activating the 6-position for nucleophilic attack.

Caption: Structure of this compound.

Reactivity and Chemical Behavior

The synthetic value of this compound is rooted in two primary reactive sites: the C-F bond on the pyridine ring and the methyl ester group.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is an excellent leaving group in SₙAr reactions.[1] This allows for the straightforward introduction of a wide range of nucleophiles (e.g., amines, thiols, alkoxides) at the 6-position, facilitating the synthesis of diverse derivatives. This reactivity is the cornerstone of its application in building complex molecular scaffolds.

  • Ester Group Transformations: The methyl ester at the 2-position is amenable to standard transformations. It can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 6-fluoropicolinic acid. This acid can then be coupled with amines to form amides or subjected to other carboxylate chemistries. The ester can also undergo transesterification or reduction.

Reactivity A This compound B Nucleophilic Aromatic Substitution (SₙAr) A->B  Nu⁻ C Ester Hydrolysis A->C  H₂O, H⁺/OH⁻ D 6-Substituted Picolinate Derivatives (e.g., amines, ethers, thioethers) B->D E 6-Fluoropicolinic Acid C->E

Caption: Key reaction pathways for this compound.

Synthesis Methodologies

The preparation of this compound can be achieved through several strategic routes. The choice of method often depends on the availability and cost of starting materials.

  • Halogen Exchange (Halex) Reactions: This is a common and efficient approach, often starting from a more accessible chlorinated precursor like methyl 6-chloropicolinate. The chlorine is displaced by fluoride using a fluoride salt (e.g., KF, CsF) at elevated temperatures, often with a phase-transfer catalyst to enhance reactivity.

  • Direct Fluorination: While technically challenging, direct fluorination methods can introduce a fluorine atom onto the pyridine ring, followed by esterification to yield the final product.[1]

  • Functional Group Transformations: Synthesis can also begin with other picolinate derivatives, where functional groups are strategically modified to introduce the fluorine and methyl ester functionalities.[1]

SynthesisWorkflow start Methyl 6-chloropicolinate step1 Halogen Exchange Reaction (e.g., KF, high temp) start->step1 product This compound step1->product purify Purification (Crystallization or Chromatography) product->purify

Caption: Generalized workflow for Halex synthesis.

Applications in Research and Development

This compound is not merely a chemical curiosity; it is a workhorse intermediate in the synthesis of high-value molecules.

Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in pharmacology. The ability to easily modify the 6-position of the ring via SₙAr makes this compound exceptionally valuable for generating libraries of analogues during lead optimization.

  • Oncology: It is a key precursor for synthesizing selective antagonists of B-cell lymphoma-extra large (BCL-X_L), a protein involved in preventing apoptosis (programmed cell death) in cancer cells.[1] By creating molecules that inhibit BCL-X_L, researchers can induce apoptosis in malignant cells, a promising strategy for treating conditions like chronic lymphocytic leukemia.[1]

  • Other Therapeutic Areas: Its derivatives are explored in various other contexts, including as antivirals and central nervous system agents.

Agrochemicals and Materials Science
  • Agrochemicals: The fluorinated pyridine motif is present in numerous modern herbicides and insecticides. This compound serves as a starting point for novel agrochemicals with potentially improved efficacy and environmental profiles.[1]

  • Materials Science: Pyridine derivatives are integral to the development of functional materials such as organic light-emitting diodes (OLEDs) and coordination polymers. The electronic properties imparted by the fluorine atom can be harnessed to tune the optical and conductive characteristics of these materials.

Analytical Characterization

Confirming the identity and purity of this compound is critical. Standard analytical techniques are employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the three aromatic protons on the pyridine ring and a singlet for the three methyl protons of the ester group, typically around 3.9-4.0 ppm.[1] The aromatic signals will exhibit splitting due to coupling with each other and with the fluorine atom.[1]

    • ¹⁹F NMR: A singlet is expected, with its chemical shift providing confirmation of the fluorine's chemical environment.

    • ¹³C NMR: Signals corresponding to the seven carbon atoms will be present, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant.

  • Infrared (IR) Spectroscopy: Key absorption bands include a strong carbonyl (C=O) stretch from the ester at approximately 1710-1730 cm⁻¹, aromatic C=C and C=N stretching vibrations (1400-1600 cm⁻¹), and a C-F stretching vibration, typically in the 1100-1300 cm⁻¹ region.[1]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a representative example of how this compound is used in a typical SₙAr reaction to synthesize a 6-amino derivative.

Objective: To synthesize Methyl 6-(benzylamino)picolinate.

Materials:

  • This compound (1.0 eq.)

  • Benzylamine (1.2 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and potassium carbonate (2.0 eq.).

  • Solvent and Reagent Addition: Add anhydrous DMSO to the flask to dissolve the solids. Add benzylamine (1.2 eq.) to the mixture via syringe.

  • Heating: Equip the flask with a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure Methyl 6-(benzylamino)picolinate.

Safety, Handling, and Storage

Proper handling is essential when working with this compound.

  • Hazards: The compound is known to cause skin and eye irritation and may cause respiratory irritation.[3][5] It should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.[2]

Conclusion

This compound is a high-utility building block whose value is defined by its predictable reactivity and synthetic accessibility. The strategic placement of the fluorine atom provides a reliable handle for nucleophilic substitution, while the methyl ester offers a secondary point for diversification. For researchers in drug discovery and materials science, a thorough understanding of this compound's properties and chemical behavior is key to unlocking its full potential in the creation of novel and functional molecules.

References

Technical Guide to the Spectroscopic Characterization of Methyl 6-fluoropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 6-fluoropicolinate, a fluorinated pyridine derivative, is a valuable building block in medicinal chemistry and materials science. Its chemical formula is C₇H₆FNO₂, with a molecular weight of approximately 155.13 g/mol [1]. The precise placement of the fluorine atom and the methyl ester group on the pyridine ring imparts unique electronic properties that are leveraged in the development of novel pharmaceuticals and functional materials.

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. As a Senior Application Scientist, my objective is not merely to present data but to explain the rationale behind the spectral features, offering a framework for rigorous and self-validating structural characterization. The methodologies described herein are foundational for ensuring the quality, purity, and identity of this compound in any research or development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's covalent framework and electronic environment.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. The spectrum of this compound is defined by two key regions: the aliphatic signal from the methyl ester and the complex aromatic signals from the pyridine ring protons.

  • Causality of Signal Characteristics: The electron-withdrawing nature of the ester group and the nitrogen atom, combined with the electronegativity of fluorine, deshields the aromatic protons, shifting them downfield. The fluorine atom further introduces complex splitting patterns through-bond coupling (J-coupling) with adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-OCH₃3.9 - 4.0Singlet (s)N/A3H
H-3~8.0Doublet of doublets (dd)³J(H3-H4) ≈ 8.0, ⁴J(H3-F) ≈ 3.01H
H-4~7.8Triplet (t)³J(H4-H3) ≈ 8.0, ³J(H4-H5) ≈ 8.01H
H-5~7.2Doublet of doublets (dd)³J(H5-H4) ≈ 8.0, ³J(H5-F) ≈ 9.01H

Interpretation:

  • Methyl Protons (-OCH₃): A distinct singlet integrating to three protons is expected between 3.9 and 4.0 ppm, a characteristic region for methyl esters[1]. Its singlet nature confirms the absence of adjacent protons.

  • Aromatic Protons (H-3, H-4, H-5): The three protons on the pyridine ring exhibit a complex splitting pattern. The coupling between adjacent protons (³JHH) is typically around 8.0 Hz. Crucially, the fluorine at position 6 couples with these protons. The through-bond coupling is strongest for the closest proton, H-5 (³JHF), and diminishes with distance for H-4 (⁴JHF, often unresolved) and H-3 (⁴JHF). This distinctive H-F coupling is a key validation point for the fluorine's position.

Carbon-13 (¹³C) NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The most informative feature for this molecule is the large one-bond coupling constant between C-6 and the fluorine atom (¹JCF), which serves as definitive evidence for the C-F bond.

  • Causality of Signal Characteristics: The fluorine atom has a profound effect on the chemical shifts of the carbons in the pyridine ring. The carbon directly bonded to fluorine (C-6) is significantly shifted downfield and appears as a doublet. The coupling effect extends to carbons two (²JCF) and three (³JCF) bonds away, providing a rich dataset for confirming the substitution pattern.[2][3]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Signal AssignmentChemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constant (J, Hz)
-OCH₃~53Singlet (s)N/A
Pyridine C-5~115Doublet (d)²J(C5-F) ≈ 35-40
Pyridine C-3~125Doublet (d)⁴J(C3-F) ≈ 3-5
Pyridine C-4~140Doublet (d)³J(C4-F) ≈ 15-20
Pyridine C-2~148Doublet (d)²J(C2-F) ≈ 20-25
Carbonyl C=O~164Singlet (s)N/A
Pyridine C-6~162Doublet (d)¹J(C6-F) ≈ 240-250

Interpretation:

  • C-F Coupling: The most striking feature is the large doublet for C-6 with a ¹JCF coupling constant of approximately 240-250 Hz. This is irrefutable evidence of a direct C-F bond[2].

  • Multi-bond Couplings: The smaller doublet splittings observed for C-2, C-4, and C-5 confirm the relative positions of these carbons to the fluorine atom and are consistent with established ranges for two- and three-bond C-F couplings[4][5]. The carbonyl and methyl carbons are too distant to show significant coupling to fluorine.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Given that ¹⁹F has a natural abundance of 100% and high sensitivity, ¹⁹F NMR is a rapid and direct method to confirm the presence and environment of fluorine atoms.[6]

  • Causality of Signal Characteristics: The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. The position on an aromatic ring places the signal in a predictable region. The signal will be split by coupling to the nearby aromatic protons, primarily H-5.

Table 3: Predicted ¹⁹F NMR Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F-6-70 to -90 (vs. CFCl₃)Triplet of doublets (td) or Multiplet (m)³J(F-H5) ≈ 9.0, ⁴J(F-H4) ≈ small, ⁴J(F-H3) ≈ 3.0

Interpretation: The ¹⁹F spectrum should display a single multiplet in the region typical for aryl fluorides. The splitting pattern arises from coupling to H-5 and H-3, providing complementary data to the ¹H NMR and confirming the connectivity.

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum using a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is often a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

  • Causality of Absorption Bands: The polarity of bonds dictates the intensity of IR absorption. The highly polar C=O bond of the ester will produce a very strong absorption band. The vibrations of the aromatic ring and the C-F bond provide a characteristic fingerprint for the molecule.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationIntensityFunctional Group
3100 - 3000C-H stretchMediumAromatic C-H
3000 - 2850C-H stretchMediumAliphatic (-OCH₃)
1730 - 1710C=O stretchStrongEster Carbonyl[1]
1600 - 1400C=C and C=N stretchMedium-StrongPyridine Ring[1]
1300 - 1200C-O stretchStrongEster C-O
1250 - 1150C-F stretchStrongAryl-Fluoride

Interpretation: The IR spectrum serves as a quick and effective identity check. The definitive features are the strong carbonyl (C=O) stretch between 1710-1730 cm⁻¹ and the multiple bands in the 1600-1400 cm⁻¹ region, confirming the presence of the ester and the pyridine ring, respectively[1]. The presence of a strong band around 1200 cm⁻¹ is indicative of the C-F bond. General IR correlation charts can be used to support these assignments.[7][8][9]

Experimental Protocol: Acquiring an FT-IR Spectrum
  • Sample Preparation (Thin Film Method):

    • Place 1-2 drops of a concentrated solution of the compound in a volatile solvent (e.g., dichloromethane) onto a salt plate (NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

    • Place the plate in the spectrometer's sample holder.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

    • Place the sample in the beam path and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

  • Causality of Fragmentation: In an electron ionization (EI) mass spectrometer, the high-energy electrons create a radical cation (the molecular ion, M⁺˙), which is often unstable. This ion fragments in predictable ways, typically at the weakest bonds or to form stable neutral molecules or radical fragments. The ester group is a common site of fragmentation.

Table 5: Predicted Mass Spectrometry Data for this compound

m/z ValueProposed FragmentFormula of FragmentInterpretation
155[M]⁺˙[C₇H₆FNO₂]⁺˙Molecular Ion
124[M - OCH₃]⁺[C₆H₃FNO]⁺Loss of the methoxy radical
96[M - COOCH₃]⁺[C₅H₃FN]⁺Loss of the carbomethoxy radical
76[C₄H₂FN]⁺[C₄H₂FN]⁺Fragmentation of the pyridine ring

Interpretation: The primary goal is to identify the molecular ion peak at an m/z of 155, which confirms the molecular formula. The subsequent fragmentation pattern provides a self-validating system. The observation of a peak at m/z 124 (M-31) is strong evidence for a methyl ester, corresponding to the loss of a methoxy radical (·OCH₃). The peak at m/z 96 (M-59) corresponds to the loss of the entire ·COOCH₃ radical, further confirming the ester functionality.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup (ESI-MS example):

    • Set the mass spectrometer to positive ion detection mode.

    • Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).

    • The resulting spectrum will show the mass-to-charge ratio of the ions generated, with the primary species often being the protonated molecule [M+H]⁺ at m/z 156 in the case of ESI.

Integrated Spectroscopic Workflow

No single technique provides absolute proof of structure. True scientific integrity is achieved by integrating data from orthogonal techniques, where each result corroborates the others. The workflow below illustrates this principle for the characterization of this compound.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample: Methyl 6-fluoropicolinate NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_NMR Connectivity (H-H, H-F) Unique Carbons (C-F) Fluorine Environment NMR->Data_NMR Data_IR Functional Groups: C=O (Ester) Aromatic Ring C-F Bond IR->Data_IR Data_MS Molecular Weight (m/z 155) Fragmentation Pattern (Loss of -OCH₃) MS->Data_MS Confirmation Structure & Purity Confirmed Data_NMR->Confirmation Data_IR->Confirmation Data_MS->Confirmation

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 6-fluoropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 6-fluoropicolinate is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its utility in synthetic protocols, its formulation potential, and its ultimate biological activity and safety profile. This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Eschewing a rigid template, this document is structured to logically guide the researcher through the fundamental principles, detailed experimental protocols, and data interpretation necessary for a thorough understanding of this compound's behavior. The methodologies described herein are grounded in authoritative regulatory guidelines and best practices in the pharmaceutical sciences, ensuring scientific integrity and the generation of reliable, reproducible data.

Physicochemical Characterization of this compound

A foundational understanding of a molecule's intrinsic properties is paramount before embarking on solubility and stability studies. This compound, also known as methyl 6-fluoro-2-pyridinecarboxylate, is a fluorinated derivative of picolinic acid.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1]
Appearance Off-white crystalline solid[1]
Melting Point 51-55 °C[1]
Chemical Structure Chemical structure of this compound

The presence of a fluorine atom at the 6-position of the pyridine ring imparts specific electronic properties, enhancing its electrophilicity and influencing its intermolecular interactions.[1] This structural feature is a key determinant of its reactivity and, by extension, its stability profile.

Comprehensive Solubility Profiling

Solubility is a critical determinant of a compound's suitability for various applications, from reaction kinetics in organic synthesis to bioavailability in drug development. This section provides a robust methodology for determining the thermodynamic solubility of this compound.

The Scientific Rationale for Thermodynamic Solubility Determination

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. It is a fundamental property that is independent of time and provides the most accurate measure of a compound's solubility. The shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement at equilibrium.[2][3]

Experimental Protocol for Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, common organic solvents like ethanol, methanol, acetonitrile, DMSO)

  • Calibrated analytical balance

  • Vials with screw caps

  • Shaker or orbital incubator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method for quantification (e.g., HPLC-UV or UPLC-MS/MS)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials containing the selected solvents. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or orbital incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A 24 to 48-hour period is typically recommended.[4]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure all particulate matter is removed, either centrifuge the samples at high speed or filter the supernatant through a 0.22 µm syringe filter.

  • Quantification:

    • Dilute the clear supernatant with a suitable solvent to a concentration within the validated range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV or UPLC-MS/MS method to determine the concentration of this compound.

  • Data Reporting:

    • Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

Table 2: Template for Reporting Solubility Data

SolventpH (for aqueous)Temperature (°C)Solubility (mg/mL)
Purified Water25
PBS5.025
PBS7.425
PBS9.025
EthanolN/A25
AcetonitrileN/A25
DMSON/A25

Visualization of the Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Settle excess solid C->D E Centrifuge or filter supernatant D->E F Dilute supernatant E->F G Analyze by HPLC/UPLC-MS F->G

Caption: Workflow for thermodynamic solubility determination.

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of this compound is imperative for defining its storage conditions, shelf-life, and potential degradation products. Forced degradation studies are a systematic way to accelerate the degradation process and are a regulatory expectation for pharmaceutical development, as outlined in the International Council for Harmonisation (ICH) guidelines.[1][5][6]

The Rationale and Regulatory Framework for Forced Degradation

Forced degradation studies, or stress testing, are designed to:

  • Elucidate the degradation pathways of the molecule.[7]

  • Identify the likely degradation products.[7]

  • Demonstrate the specificity of the analytical method, ensuring it is "stability-indicating."[6]

  • Inform the development of stable formulations and appropriate packaging.

The ICH guideline Q1A(R2) provides the framework for stability testing of new drug substances.[1][5]

Comprehensive Protocol for Forced Degradation Studies

This protocol outlines the stress conditions to be applied to this compound. The goal is to achieve a target degradation of 5-20%.[8]

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Calibrated stability chambers (for thermal and photostability)

  • Validated stability-indicating analytical method (e.g., UPLC-MS/MS)

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound in appropriate solvents (e.g., water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).[9]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with an equal volume of acidic solution (e.g., 0.1 M HCl). Heat at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).[6]

    • Base Hydrolysis: Treat the sample solution with an equal volume of basic solution (e.g., 0.1 M NaOH). Keep at room temperature or slightly elevated temperature for a defined period.[6]

    • Oxidative Degradation: Treat the sample solution with an equal volume of hydrogen peroxide solution (e.g., 3%). Keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10][11] A control sample should be protected from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples, including a non-stressed control, using the validated stability-indicating method.

    • Determine the percentage of the remaining this compound and the formation of any degradation products.

Table 3: Template for Summarizing Forced Degradation Data

Stress ConditionDuration/Temp% Assay of Parent% of Major Degradant 1% of Major Degradant 2Mass Balance (%)
0.1 M HCl8h @ 60°C
0.1 M NaOH4h @ RT
3% H₂O₂24h @ RT
Thermal (Solid)48h @ 80°C
Photostability1.2M lux-hr
Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are anticipated:

  • Hydrolysis: The most probable degradation pathway is the hydrolysis of the methyl ester to form 6-fluoropicolinic acid. This reaction is expected to be catalyzed by both acid and base.[12][13][14]

  • Oxidative Degradation: The pyridine ring may be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products, although pyridine rings are generally quite stable.

  • Photodegradation: Pyridine derivatives can undergo photochemical reactions, though the specific pathways for this molecule are not documented.[15]

  • Thermal Degradation: At high temperatures, decarboxylation or other fragmentation of the molecule could occur.

Visualization of Potential Degradation Pathways

G Parent This compound Hydrolysis Acid/Base Hydrolysis Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Photolysis Photolysis Parent->Photolysis Thermal Thermal Stress Parent->Thermal Deg1 6-Fluoropicolinic Acid Hydrolysis->Deg1 Deg2 N-oxide derivative Oxidation->Deg2 Deg3 Ring-opened products Oxidation->Deg3 Deg4 Other photoproducts Photolysis->Deg4 Deg5 Decarboxylated products Thermal->Deg5

Caption: Predicted degradation pathways for this compound.

Stability-Indicating Analytical Methodology

A robust analytical method is the cornerstone of accurate solubility and stability assessment. The method must be "stability-indicating," meaning it can accurately measure the decrease in the concentration of the active substance and the increase in degradation products without interference.

Principles of a Stability-Indicating Method

According to ICH Q2(R1), a stability-indicating method must be validated for specificity, linearity, range, accuracy, and precision.[16][17] Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

Recommended Analytical Technique: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the recommended technique for several reasons:

  • High Resolution and Speed: UPLC provides excellent separation of the parent compound from its degradation products in a short analysis time.

  • High Sensitivity and Selectivity: MS/MS detection offers unparalleled sensitivity and selectivity, allowing for the confident identification and quantification of trace-level degradants.

  • Peak Purity Assessment: The mass-to-charge ratio information can help in assessing the purity of chromatographic peaks.

General Protocol for Method Development and Validation
  • Method Development:

    • Column Selection: A reversed-phase C18 column is a good starting point.

    • Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) should be optimized to achieve good separation.

    • MS/MS Parameter Optimization: Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for this compound and any identified degradation products.

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Analyze stressed samples to demonstrate that the peaks for the parent compound and degradation products are well-resolved.

    • Linearity and Range: Prepare a series of standard solutions at different concentrations and demonstrate a linear relationship between concentration and response.

    • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the compound.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) of the method.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the characterization of the solubility and stability of this compound. By adhering to the detailed protocols for solubility determination, forced degradation studies, and the development of a stability-indicating analytical method, researchers and drug development professionals can generate the high-quality data necessary to support their research, development, and regulatory needs. The causality behind each experimental choice has been explained to provide a deeper understanding, and the protocols are designed to be self-validating, ensuring the trustworthiness of the results. This guide serves as a valuable resource for unlocking the full potential of this compound in its various applications.

References

A Technical Guide to Methyl 6-fluoropicolinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Fluorinated Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and pharmacological properties. Methyl 6-fluoropicolinate (CAS No. 455-71-0), a fluorinated derivative of picolinic acid, has emerged as a critical building block for the synthesis of complex molecules, particularly in the development of novel therapeutics and agrochemicals.[1] Its utility stems from the unique electronic properties conferred by the fluorine atom on the pyridine ring, which influences reactivity and metabolic stability.

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the critical aspects of supplier evaluation, quality control, and safe handling, and explore its application in the synthesis of high-value compounds, all from the perspective of a seasoned application scientist. The aim is to equip you with the practical knowledge necessary to effectively source and utilize this versatile reagent in your research and development endeavors.

Part 1: Sourcing and Qualification of this compound

The reliability of your synthetic efforts begins with the quality of your starting materials. For a key building block like this compound, a thorough evaluation of commercial suppliers is paramount.

Identifying Reputable Commercial Suppliers

A number of chemical suppliers offer this compound, ranging from large, well-established companies to smaller, specialized labs. Our market survey has identified several key suppliers, including but not limited to:

  • Sigma-Aldrich (Merck)

  • AOBChem[1]

  • Apollo Scientific

  • AK Scientific Inc.

  • Parchem

  • ChemScene

  • BLD Pharm

When selecting a supplier, it is crucial to look beyond just the listed price. Considerations should include lot-to-lot consistency, the comprehensiveness of their analytical data, and their ability to provide detailed technical support.

Critical Quality Attributes and Supplier Comparison

The purity and characterization of this compound are critical for its successful application. The table below summarizes the key quality attributes to consider when evaluating different commercial sources. While an actual Certificate of Analysis (CoA) should be requested from each vendor, this table provides a representative comparison based on typical specifications.

Parameter Typical Specification Analytical Method Importance in Drug Discovery
Purity ≥97% (Standard Grade)>99% (High Purity Grade)HPLC, GC, ¹H NMR, ¹⁹F NMRHigh purity is essential to avoid the introduction of impurities that could interfere with downstream reactions or lead to the formation of undesired side products.
Identity Confirmation Conforms to structure¹H NMR, ¹⁹F NMR, Mass Spectrometry (MS)Verifies that the material is indeed this compound, preventing costly errors in synthesis.
Appearance White to off-white crystalline solidVisual InspectionA significant deviation from the expected appearance could indicate the presence of impurities or degradation.
Melting Point 51-55 °CCapillary Melting PointA sharp melting point range is a good indicator of high purity.
Residual Solvents Varies by synthesis route; should be specifiedGC-HS (Headspace Gas Chromatography)Residual solvents can be detrimental to certain catalytic reactions and may be toxic.
Water Content <0.5%Karl Fischer TitrationWater can interfere with moisture-sensitive reactions, such as those involving organometallic reagents.
Workflow for Supplier Qualification

The following diagram outlines a robust workflow for the qualification of a new supplier for this compound. This systematic approach ensures that the selected supplier meets the stringent quality requirements of your research or drug development program.

SupplierQualification cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Technical Evaluation cluster_Phase3 Phase 3: Final Selection IdentifySuppliers Identify Potential Suppliers RequestInfo Request Quotations & Product Specifications IdentifySuppliers->RequestInfo InitialEval Initial Evaluation of Price & Lead Time RequestInfo->InitialEval RequestSampleCoA Request Sample & Certificate of Analysis (CoA) InitialEval->RequestSampleCoA InHouseQC In-House Quality Control (QC) Testing RequestSampleCoA->InHouseQC CompareData Compare In-House Data with Supplier CoA InHouseQC->CompareData SupplierAudit Supplier Audit (Optional, for large scale) CompareData->SupplierAudit FinalSelection Final Supplier Selection SupplierAudit->FinalSelection ApprovedSupplierList Add to Approved Supplier List FinalSelection->ApprovedSupplierList Reactions cluster_Reactions Key Chemical Transformations M6FP This compound SNAr Nucleophilic Aromatic Substitution (SNAr) M6FP->SNAr R-NH₂, R-OH, R-SH Hydrolysis Ester Hydrolysis M6FP->Hydrolysis LiOH, NaOH Amidation Amidation M6FP->Amidation R₂NH

References

The Ascendant Role of Fluorinated Pyridine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pyridine-based molecular scaffolds represents a cornerstone of contemporary medicinal chemistry. This guide provides an in-depth technical exploration of the diverse biological activities exhibited by fluorinated pyridine derivatives. We will delve into the fundamental physicochemical properties that fluorine imparts, explore the synthetic strategies for accessing these valuable compounds, and examine their profound impact across various therapeutic areas, including oncology, infectious diseases, and neurology. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven experimental guidance.

Introduction: The Synergistic Power of Pyridine and Fluorine

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its basic nitrogen atom, aromaticity, and ability to engage in various non-covalent interactions make it an ideal anchor for pharmacologically active molecules.[] When this versatile heterocycle is embellished with fluorine, a fascinating synergy emerges. Fluorine, the most electronegative element, possesses a small atomic radius and forms a remarkably strong bond with carbon. This unique combination of properties profoundly influences a molecule's physicochemical characteristics, often leading to significant improvements in its therapeutic potential.

The introduction of fluorine can:

  • Enhance Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[3]

  • Modulate Lipophilicity: Fluorine's effect on lipophilicity is context-dependent. While monofluorination of an alkyl group can decrease lipophilicity, fluoro-arenes are generally more lipophilic. This allows for fine-tuning of a drug's ability to cross biological membranes.[3][4]

  • Alter pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its interaction with biological targets.

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[5]

This guide will explore the tangible outcomes of these fluorine-driven enhancements across a spectrum of biological activities.

Synthetic Strategies for Accessing Fluorinated Pyridine Derivatives

The precise placement of fluorine atoms on the pyridine ring is crucial for optimizing biological activity.[6] Several synthetic methodologies have been developed to achieve this with high regioselectivity.

Classical Approaches

Traditional methods for synthesizing fluorinated pyridines often involve nucleophilic aromatic substitution (SNAr) reactions on activated pyridine precursors, such as chloro- or nitropyridines, using fluoride salts.[6] The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, is another classical method.[6]

Modern Fluorination Techniques

More recent advancements have provided milder and more versatile methods for fluorination. Electrophilic fluorinating reagents, such as Selectfluor®, allow for the direct C-H fluorination of electron-rich pyridine rings.[6][7] Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of fluoro-heteroaromatic compounds.[6]

Synthesis_Workflow cluster_classical Classical Methods cluster_modern Modern Methods SNAr Nucleophilic Aromatic Substitution (SNAr) Fluorinated_Pyridine Fluorinated Pyridine Derivative SNAr->Fluorinated_Pyridine Balz_Schiemann Balz-Schiemann Reaction Balz_Schiemann->Fluorinated_Pyridine Electrophilic Electrophilic C-H Fluorination (e.g., Selectfluor®) Electrophilic->Fluorinated_Pyridine Pd_Coupling Palladium-Catalyzed Cross-Coupling Pd_Coupling->Fluorinated_Pyridine Pyridine_Precursor Pyridine Precursor Pyridine_Precursor->SNAr Anhydrous Fluoride Pyridine_Precursor->Balz_Schiemann Diazotization, HBF4 Pyridine_Precursor->Electrophilic Electrophilic F+ Source Pyridine_Precursor->Pd_Coupling Pd Catalyst, F- Source

Caption: Synthetic routes to fluorinated pyridine derivatives.

Diverse Biological Activities of Fluorinated Pyridine Derivatives

The unique properties conferred by fluorine have led to the discovery of fluorinated pyridine derivatives with a wide array of biological activities.[8]

Antibacterial Activity

Fluorinated pyridine derivatives have shown significant promise as antibacterial agents, particularly against Gram-positive bacteria.[9][10] The incorporation of a fluorine atom can enhance the potency and spectrum of activity of known antibacterial scaffolds.[11] For instance, a series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives displayed potent activity against various Gram-positive strains, including drug-resistant ones.[12]

Table 1: Antibacterial Activity of Selected Fluorinated Pyridine Derivatives

Compound ClassTarget Organism(s)Key FindingsReference
4-Aminoquinoline-Fluorinated Pyridine HybridsStaphylococcus aureusModerate activity against Gram-positive bacteria.[9][10][9],[10]
3-(5-Fluoropyridin-3-yl)-2-oxazolidinonesGram-positive bacteria (including resistant strains)Some derivatives showed up to 8-fold stronger inhibition than linezolid.[12][12]
3-(Pyridine-3-yl)-2-oxazolidinonesGram-positive bacteriaIntroduction of fluorine significantly increased antibacterial activity.[11][11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The fluorinated pyridine derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity

The development of new antifungal agents is a critical area of research. Fluorinated pyridine derivatives have demonstrated notable antifungal properties.[13][14] For example, novel 1,2,4-triazole derivatives containing a pyridine moiety have been synthesized and shown to possess excellent fungicidal activities against various phytopathogenic fungi.[15]

Anticancer Activity

Fluorinated pyridines are prevalent in many anticancer drugs and clinical candidates.[16][17] Their mechanisms of action are diverse and include the inhibition of kinases, topoisomerases, and tubulin polymerization.[17] For instance, certain fluorinated pyridine-containing urea derivatives have been shown to induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio.[16] Fluorinated pyridinium salt-based hydrazones have also demonstrated the ability to induce apoptosis in breast and colorectal tumor cells.[18]

Anticancer_MoA Fluorinated_Pyridine Fluorinated Pyridine Derivative Kinase_Inhibition Kinase Inhibition Fluorinated_Pyridine->Kinase_Inhibition Topoisomerase_Inhibition Topoisomerase Inhibition Fluorinated_Pyridine->Topoisomerase_Inhibition Tubulin_Polymerization_Inhibition Tubulin Polymerization Inhibition Fluorinated_Pyridine->Tubulin_Polymerization_Inhibition Apoptosis_Induction Induction of Apoptosis Kinase_Inhibition->Apoptosis_Induction Topoisomerase_Inhibition->Apoptosis_Induction Tubulin_Polymerization_Inhibition->Apoptosis_Induction

Caption: Mechanisms of anticancer action for fluorinated pyridines.

Antiviral Activity

The pyridine scaffold is a key component of many antiviral drugs, and the addition of fluorine can further enhance their efficacy.[19][20] Fluorinated pyridine derivatives have shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza viruses.[19][20] For example, benzothiazolyl-pyridine hybrids containing fluorine atoms exhibited significant activity against H5N1 influenza virus and SARS-CoV-2.[21] The trifluoromethyl group, in particular, has been shown to play an important role in the metabolic stability and pharmacokinetic profile of some antiviral drugs.[22]

Neuroprotective Activity

Emerging research suggests that fluorinated pyridine derivatives may have therapeutic potential in the treatment of neurodegenerative diseases.[23][24] Certain 1,4-dihydropyridine derivatives have demonstrated potent antioxidant and anti-inflammatory properties, along with the ability to inhibit GSK-3β, a key enzyme implicated in Alzheimer's disease.[24]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug design. For fluorinated pyridine derivatives, several key SAR principles have been established:

  • Position of Fluorine: The location of the fluorine atom on the pyridine ring can dramatically impact activity.[6] For example, in a series of pyrazol-4-yl-pyridine derivatives targeting the M4 muscarinic acetylcholine receptor, the position of the fluorine-bearing side chain influenced lipophilicity and, consequently, the suitability for in vivo imaging.[25]

  • Nature and Position of Other Substituents: The interplay between the fluorine atom and other substituents on the pyridine ring is crucial. In some quinolone antibacterials, a fluorine atom at a specific position and a piperazine ring are responsible for a broader spectrum of activity and higher potency.[26]

  • Overall Molecular Architecture: The three-dimensional arrangement of the fluorinated pyridine core and its appended functional groups dictates the interaction with the biological target.

Conclusion and Future Perspectives

Fluorinated pyridine derivatives have firmly established themselves as a vital class of compounds in modern drug discovery. The strategic incorporation of fluorine offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of pyridine-based scaffolds, leading to enhanced biological activity across a wide range of therapeutic areas. Future research will undoubtedly focus on the development of more sophisticated and regioselective fluorination methods, a deeper understanding of the intricate structure-activity relationships, and the exploration of novel biological targets for this versatile class of molecules. The continued investigation of fluorinated pyridine derivatives holds immense promise for the development of next-generation therapeutics to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: The Synthesis of Halauxifen-Methyl (Arylex™ Active) and the Potential Role of Methyl 6-Fluoropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This document provides a detailed guide to the synthesis of halauxifen-methyl, the active ingredient in Arylex™ herbicide. Halauxifen-methyl is a member of the arylpicolinate class of synthetic auxin herbicides, offering selective control of broadleaf weeds.[1][2] We will first present a comprehensive, step-by-step protocol for the established industrial synthesis, which typically involves a key Suzuki-Miyaura cross-coupling reaction. Subsequently, we will explore a hypothetical synthetic pathway commencing from methyl 6-fluoropicolinate, a readily available starting material. This exploration is designed to stimulate further research and process optimization by examining the chemical transformations required to construct the halauxifen-methyl scaffold from this alternative precursor.

Introduction to Halauxifen-Methyl (Arylex™ Active)

Halauxifen-methyl, developed by Dow AgroSciences, represents a significant advancement in synthetic auxin herbicides.[1] Its chemical name is methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.[3] As a member of the 6-arylpicolinate family, it provides effective post-emergence control of a wide range of broadleaf weeds at low application rates.[4][5] The mode of action involves mimicking the plant hormone auxin, leading to overstimulation of auxin-regulated genes and ultimately causing cell death in susceptible plants.[6] In planta, the methyl ester is cleaved to the corresponding carboxylic acid, which is the active herbicidal agent.[1]

The unique substitution pattern on the pyridine and phenyl rings is crucial for its high efficacy and favorable environmental profile, including a relatively short soil half-life.[5] The synthesis of this complex molecule on an industrial scale requires a robust and efficient chemical process.

Part 1: Established Industrial Synthesis of Halauxifen-Methyl

The dominant and patented synthetic route to halauxifen-methyl relies on the construction of the biaryl core via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][7] This approach involves the coupling of a substituted pyridine derivative with a phenylboronic acid.

Overall Synthetic Scheme

The synthesis can be logically divided into two main stages: the preparation of the key intermediates and their subsequent coupling and final modification.

G cluster_0 Preparation of Pyridine Intermediate cluster_1 Preparation of Boronic Acid Intermediate start_pyridine 4-Amino-3,6-dichloropyridine-2-carboxylic acid esterification Esterification (MeOH, H₂SO₄ or SOCl₂) start_pyridine->esterification pyridine_intermediate Methyl 4-amino-3,6-dichloropyridine-2-carboxylate esterification->pyridine_intermediate protection Amino Protection (e.g., Acetylation) pyridine_intermediate->protection protected_pyridine Protected Pyridine Intermediate protection->protected_pyridine coupling Suzuki-Miyaura Coupling (Pd catalyst, Base) protected_pyridine->coupling start_phenyl 1-Chloro-3-fluoro-2-methoxybenzene lithiation_borylation Lithiation & Borylation (n-BuLi, B(OiPr)₃) start_phenyl->lithiation_borylation boronic_acid (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid lithiation_borylation->boronic_acid boronic_acid->coupling deprotection Deprotection coupling->deprotection final_product Halauxifen-Methyl deprotection->final_product

Caption: Established synthetic workflow for Halauxifen-Methyl.

Detailed Protocols

Protocol 1: Synthesis of Methyl 4-amino-3,6-dichloropyridine-2-carboxylate

This protocol details the esterification of the carboxylic acid precursor.

  • Rationale: The conversion of the carboxylic acid to its methyl ester is a crucial step to prevent side reactions in the subsequent coupling step and to match the final product structure. Acid-catalyzed esterification with methanol is a standard and efficient method.

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3,6-dichloropyridine-2-carboxylic acid (5.00 g, 24.15 mmol).[3]

    • Add 20 mL of methanol and stir to form a slurry.[3]

    • Carefully add concentrated sulfuric acid (1.54 mL) dropwise to the stirred slurry.[3]

    • Heat the reaction mixture to 60°C. The solution should gradually become clear.[3]

    • Maintain the temperature and stir for approximately 7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.[3]

    • Cool the residue to 0-5°C in an ice bath and adjust the pH to 9 by the slow addition of 25-28% aqueous ammonia. A white solid will precipitate.[3]

    • Collect the solid by vacuum filtration, wash thoroughly with water (3 x 30 mL), and dry to yield methyl 4-amino-3,6-dichloropyridine-2-carboxylate.[3]

ParameterValueReference
Starting Material4-amino-3,6-dichloropyridine-2-carboxylic acid[3]
ReagentsMethanol, Concentrated Sulfuric Acid, Aqueous Ammonia[3]
Temperature60°C[3]
Reaction Time~7 hours[3]
Typical Yield89-94%[3]

Protocol 2: Suzuki-Miyaura Coupling and Deprotection

This protocol describes the core C-C bond formation. The amino group of the pyridine intermediate is typically protected (e.g., as an acetylamino group) before this step to prevent side reactions.

  • Rationale: The Suzuki-Miyaura coupling is a highly efficient and versatile method for forming aryl-aryl bonds. It offers high functional group tolerance and generally proceeds with high yields. The choice of palladium catalyst, ligand, and base is critical for optimizing the reaction.

  • Procedure (General):

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the protected methyl 4-amino-3,6-dichloropyridine-2-carboxylate, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a suitable base (e.g., K₂CO₃, Cs₂CO₃).

    • Add a degassed solvent system, such as a mixture of toluene and water or dimethoxyethane (DME) and water.

    • Heat the mixture to a temperature typically ranging from 80°C to 110°C.

    • Monitor the reaction by TLC or HPLC until the starting materials are consumed.

    • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude coupled product by column chromatography or recrystallization.

    • The purified, protected product is then subjected to a deprotection step (e.g., acidic or basic hydrolysis of the protecting group) to yield the final product, halauxifen-methyl.

Part 2: A Hypothetical Synthetic Route from this compound

While not the established industrial route, exploring the synthesis of halauxifen-methyl from this compound presents an interesting academic and process development challenge. This pathway would require the introduction of both the 4-amino and 3-chloro substituents onto the pyridine ring.

Proposed Synthetic Scheme

This hypothetical route would involve a sequence of electrophilic aromatic substitution and nucleophilic aromatic substitution reactions.

G start This compound nitration Nitration (HNO₃/H₂SO₄) start->nitration nitro_intermediate Methyl 6-fluoro-4-nitropicolinate nitration->nitro_intermediate chlorination Chlorination (e.g., NCS) nitro_intermediate->chlorination chloro_nitro_intermediate Methyl 3-chloro-6-fluoro-4-nitropicolinate chlorination->chloro_nitro_intermediate reduction Reduction (e.g., Fe/HCl or H₂, Pd/C) chloro_nitro_intermediate->reduction amino_intermediate Methyl 4-amino-3-chloro-6-fluoropicolinate reduction->amino_intermediate suzuki Suzuki-Miyaura Coupling (Boronic Acid, Pd catalyst) amino_intermediate->suzuki final_product Halauxifen-Methyl suzuki->final_product

Caption: Hypothetical synthesis of Halauxifen-Methyl from this compound.

Discussion of Key Transformations and Challenges
  • Nitration: The first step would likely be the nitration of the pyridine ring to introduce a nitro group at the 4-position, which can later be reduced to the required amino group. The pyridine ring is electron-deficient, making electrophilic substitution challenging. However, the ester group at the 2-position is deactivating, and the fluorine at the 6-position is also deactivating, which would direct the incoming electrophile. The precise regioselectivity of this step would need to be carefully determined and optimized.

  • Chlorination: Following nitration, chlorination at the 3-position would be necessary. Introducing a chlorine atom ortho to the ester and meta to the nitro group would likely require a potent electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS). The electron-withdrawing nature of the existing substituents would make this step challenging.

  • Reduction: The reduction of the nitro group to an amine is a standard transformation that can be achieved with high efficiency using various reagents, such as iron powder in acidic media or catalytic hydrogenation (H₂ over Pd/C). This step is generally high-yielding and clean.

  • Suzuki-Miyaura Coupling: The final key step would be the coupling of the synthesized methyl 4-amino-3-chloro-6-fluoropicolinate with (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid. The fluorine at the 6-position would be the leaving group in this nucleophilic aromatic substitution-like coupling. While Suzuki couplings are robust, displacing a fluoride from an electron-rich pyridine ring can be more challenging than displacing a chloride or bromide and may require specific catalyst systems and more forcing conditions.

Conclusion

The industrial synthesis of halauxifen-methyl is a well-established process that leverages the power and efficiency of the Suzuki-Miyaura cross-coupling reaction to construct the core biaryl structure. The protocols provided herein offer a guide for researchers in the field. The exploration of a hypothetical route from this compound highlights the complexities of pyridine functionalization and serves as a conceptual framework for the development of novel synthetic strategies. Such explorations are vital for the continuous improvement of agrochemical manufacturing, aiming for more cost-effective, efficient, and sustainable processes.

References

The Synthetic Pathway from Methyl 6-Fluoropicolinate to Rinskor® Active: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rinskor® Active and the Strategic Importance of Methyl 6-Fluoropicolinate

Rinskor® active (florpyrauxifen-benzyl) represents a significant advancement in herbicide technology, offering a novel mode of action for the control of a broad spectrum of weeds in rice and other crops.[1][2] As a member of the arylpicolinate class of synthetic auxin herbicides, its unique chemical structure allows for effective management of weeds that have developed resistance to other common herbicides.[1] The synthesis of this complex molecule relies on the strategic use of key precursors, among which this compound stands out as a critical starting building block.

This comprehensive guide provides detailed application notes and protocols for the synthesis of Rinskor® active, with a specific focus on the utilization of this compound. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document offers not just a series of steps, but a deeper understanding of the chemical logic and experimental considerations that underpin this important synthetic pathway.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the starting materials, intermediates, and the final product is crucial for successful synthesis and safe handling.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
This compound455-71-0C₇H₆FNO₂155.13Solid51-56
Florpyrauxifen-benzyl1390661-72-9C₂₀H₁₄Cl₂F₂N₂O₃439.24Tan powder137

The Synthetic Blueprint: From a Simple Picolinate to a Complex Herbicide

The journey from this compound to florpyrauxifen-benzyl is a multi-step process that involves the sequential introduction of key functional groups onto the pyridine ring. The overall strategy hinges on the controlled halogenation, amination, and a final palladium-catalyzed cross-coupling reaction.

Rinskor Synthesis Pathway cluster_0 Core Synthesis cluster_1 Coupling Partner Synthesis Methyl_6-fluoropicolinate This compound Intermediate_1 Halogenated Intermediate Methyl_6-fluoropicolinate->Intermediate_1 Halogenation Intermediate_2 Aminated Intermediate Intermediate_1->Intermediate_2 Amination Intermediate_3 Di-halogenated Amino Intermediate Intermediate_2->Intermediate_3 Chlorination Rinskor_Active Florpyrauxifen-benzyl (Rinskor® Active) Intermediate_3->Rinskor_Active Suzuki-Miyaura Coupling Boronic_Acid 4-chloro-2-fluoro-3-methoxyphenylboronic acid Boronic_Acid->Rinskor_Active Suzuki-Miyaura Coupling Partner

Caption: A simplified workflow of the synthesis of Rinskor® active from this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a clear and reproducible guide for the synthesis of florpyrauxifen-benzyl. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Part 1: Synthesis of the Key Coupling Partner: 4-chloro-2-fluoro-3-methoxyphenylboronic acid

The Suzuki-Miyaura coupling reaction is a cornerstone of this synthesis, requiring a specific boronic acid derivative.

Protocol 1: Synthesis of 4-chloro-2-fluoro-3-methoxyphenylboronic acid

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple, and a nitrogen inlet, dissolve 2-chloro-6-fluoroanisole in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the internal temperature below -70 °C. Stir the mixture for 1-2 hours at this temperature.

  • Borylation: To the cooled solution, add trimethyl borate (B(OMe)₃) dropwise, again ensuring the temperature remains below -70 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous hydrochloric acid (HCl). Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to afford pure 4-chloro-2-fluoro-3-methoxyphenylboronic acid.[3][4]

Part 2: Multi-step Synthesis of the Picolinate Core

This part outlines the sequential modification of the this compound starting material.

Protocol 2: Halogenation of this compound

  • Reaction Setup: To a solution of this compound in a suitable solvent such as N,N-dimethylformamide (DMF), add a halogenating agent (e.g., N-bromosuccinimide for bromination).

  • Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 3: Amination of the Halogenated Intermediate

  • Reaction Setup: In a pressure vessel, dissolve the halogenated picolinate intermediate in a suitable solvent like dioxane or acetonitrile.

  • Amination: Add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonium hydroxide.

  • Reaction Conditions: Seal the vessel and heat it to a temperature typically ranging from 100 to 150 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, carefully vent the vessel. Remove the solvent under reduced pressure. The residue can then be purified by column chromatography to yield the aminated product.

Protocol 4: Chlorination of the Aminated Intermediate

  • Reaction Setup: Dissolve the aminated intermediate in a chlorinated solvent like dichloromethane (DCM) or chloroform.

  • Chlorination: Add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC or LC-MS.

  • Work-up and Purification: Wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Part 3: The Final Assembly: Suzuki-Miyaura Coupling

This final step brings together the two key fragments to form the Rinskor® active ingredient.

Protocol 5: Suzuki-Miyaura Coupling to form Florpyrauxifen-benzyl

  • Reaction Setup: In a reaction flask, combine the di-halogenated amino picolinate intermediate, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., potassium carbonate or cesium carbonate).

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent (like toluene, dioxane, or DMF) and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude florpyrauxifen-benzyl can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a tan powder.[5][6][7][8]

Characterization and Analytical Methods

Confirmation of the structure and purity of the synthesized florpyrauxifen-benzyl is essential. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and intermediates. A typical method would use a C18 column with a gradient of acetonitrile and water (acidified with formic acid) as the mobile phase, with UV detection.[9][10][11][12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. Electrospray ionization (ESI) is a suitable technique.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the final product and all intermediates.

Safety and Handling Precautions

The synthesis of florpyrauxifen-benzyl involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols.

  • This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.[16][17]

  • Organolithium Reagents (e.g., n-BuLi): Pyrophoric and highly reactive with water and air. Must be handled under an inert atmosphere (nitrogen or argon) using syringe techniques.

  • Palladium Catalysts: Can be toxic and should be handled with care. Avoid inhalation of dust.

  • Halogenating and Chlorinating Agents: Corrosive and toxic. Handle with appropriate PPE in a fume hood.

  • Solvents: Many of the solvents used are flammable and/or toxic. Ensure proper ventilation and avoid sources of ignition.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthesis of Rinskor® active from this compound is a challenging yet rewarding endeavor for the skilled synthetic chemist. This guide has provided a detailed roadmap, from the underlying chemical principles to practical, step-by-step protocols. By understanding the causality behind each experimental choice and adhering to rigorous safety standards, researchers can confidently navigate this synthetic pathway and contribute to the advancement of agricultural science.

References

Application Note & Protocol: Buchwald-Hartwig Amination of Methyl 6-fluoropicolinate for Advanced Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This guide provides an in-depth technical overview and a detailed experimental protocol for the Buchwald-Hartwig amination of Methyl 6-fluoropicolinate. This transformation is of high value to researchers, scientists, and drug development professionals, as the resulting 6-amino-picolinate scaffold is a key structural motif in numerous pharmaceutical agents. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, present key optimization parameters, and provide a comprehensive troubleshooting guide to empower researchers in this critical synthetic transformation.

Introduction: The Significance of 2-Amino-6-substituted Picolinates

2-Aminopyridine derivatives are prevalent in a wide array of biologically active molecules and functional materials.[4] The synthesis of these compounds, particularly those bearing additional functional groups, often relies on robust and versatile cross-coupling methodologies. The Buchwald-Hartwig amination has emerged as a powerful tool for this purpose, offering a direct route to arylamines from aryl halides under relatively mild conditions.[5][6]

This compound presents a unique and synthetically interesting substrate. The presence of the electron-withdrawing ester and the pyridine nitrogen atom significantly influences the electronic properties of the aromatic ring, making it a challenging substrate for some cross-coupling reactions. However, these same electronic features also make the resulting 6-amino-picolinate products valuable intermediates in drug discovery programs. This guide will equip you with the necessary knowledge to successfully perform this transformation.

The Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7][8] Understanding this mechanism is crucial for rational catalyst and ligand selection and for troubleshooting the reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (in this case, the C-F bond of this compound, though more commonly a C-Cl or C-Br bond would be used for this reaction). This step forms a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions.[9]

  • Reductive Elimination: The final step is reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Note: Aryl fluorides are generally less reactive than chlorides, bromides, or iodides in Buchwald-Hartwig aminations. Therefore, the use of specialized, highly active catalyst systems is often required. For the purpose of this guide, we will outline a robust starting point.

Reagents and Equipment
  • Substrate: this compound

  • Amine: Your primary or secondary amine of choice

  • Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a more advanced pre-catalyst like a G3 or G4 Buchwald pre-catalyst.

  • Ligand: A bulky, electron-rich phosphine ligand such as XPhos, RuPhos, or BrettPhos is recommended for this challenging substrate.[6]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄).

  • Solvent: Anhydrous, degassed aprotic solvent such as toluene, dioxane, or THF.[10]

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and hotplate, inert atmosphere supply (argon or nitrogen), syringes, needles, and standard laboratory glassware for work-up and purification.

Step-by-Step Procedure

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Pd Pre-catalyst - Ligand - Base - this compound - Amine setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Reaction Work-up: - Cool to RT - Dilute - Filter reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the palladium pre-catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.1-1.5 equivalents relative to palladium), and the base (e.g., 1.4-2.0 equivalents) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Addition of Reactants: To the flask, add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reaction: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-picolinate product.

Data Presentation: Key Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their expected impact on the reaction.

ParameterCommon ChoicesExpected Impact on Reaction
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂, Buchwald G3/G4 Pre-catalystsPre-catalysts often provide more reproducible results. G3/G4 pre-catalysts are highly active and suitable for challenging substrates.[11]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands are generally required for the amination of aryl fluorides and electron-deficient heteroaryl halides.[6]
Base NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are typically used. The choice of base can impact functional group tolerance.[2][9]
Solvent Toluene, Dioxane, THFAnhydrous and degassed aprotic solvents are essential to prevent catalyst deactivation.[10]
Temperature 80-120 °CHigher temperatures are often necessary for less reactive aryl fluorides.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section provides guidance on common issues and their potential solutions.[11][12][13]

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Inappropriate ligand or base- Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Use a more active ligand (e.g., a more sterically hindered biarylphosphine).- Screen different bases.
Formation of Side Products (e.g., Hydrodefluorination) - Catalyst deactivation pathway- Reaction temperature too high- Lower the reaction temperature.- Use a different ligand that promotes reductive elimination over side reactions.
Decomposition of Starting Material or Product - Base sensitivity of functional groups- High reaction temperature- Use a milder base (e.g., K₃PO₄ or Cs₂CO₃).- Decrease the reaction temperature and extend the reaction time.
Difficulty in Product Purification - Formation of closely related impurities- Residual catalyst contamination- Optimize the reaction to minimize side product formation.- Employ a more efficient purification technique (e.g., preparative HPLC).

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful and versatile method for the synthesis of valuable 6-amino-picolinate derivatives. By understanding the reaction mechanism, carefully selecting the catalyst system and reaction conditions, and employing rigorous experimental technique, researchers can successfully utilize this transformation in their synthetic endeavors. This guide provides a solid foundation for the application and optimization of this important reaction in the pursuit of novel pharmaceuticals and functional materials.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 6-Halopicolinates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Substituted Picolinates

The picolinate scaffold, a pyridine ring bearing a carboxylate group or its ester, is a privileged structure in the realms of medicinal chemistry, agrochemicals, and materials science.[1] Specifically, the functionalization at the 6-position of the picolinate ring through nucleophilic aromatic substitution (SNAr) of 6-halo precursors offers a robust and versatile strategy for the synthesis of diverse molecular architectures. These 6-substituted picolinates are integral components of numerous commercial herbicides and are increasingly found in drug candidates targeting a range of diseases.[2]

This guide provides a comprehensive overview of the SNAr reactions of 6-halopicolinates, intended for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of these reactions, offers detailed, field-proven protocols for their execution with various nucleophiles, and presents insights into their applications, particularly in the context of drug discovery.

Scientific Principles: Understanding the SNAr Reaction on the Picolinate Ring

The nucleophilic aromatic substitution on the electron-deficient pyridine ring is a cornerstone of heterocyclic chemistry. The presence of the electronegative nitrogen atom inherently polarizes the ring, making it susceptible to nucleophilic attack. This effect is further amplified by the electron-withdrawing carboxylate or ester group at the 2-position of the picolinate ring.

The Addition-Elimination Mechanism

The SNAr reaction of 6-halopicolinates proceeds via a two-step addition-elimination mechanism. The initial, and typically rate-determining, step involves the attack of a nucleophile at the carbon atom bearing the halogen (the ipso-carbon). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group (halide ion) is expelled, and the aromaticity of the pyridine ring is restored.

Key Factors Influencing Reactivity

Several factors govern the facility and outcome of SNAr reactions on 6-halopicolinates:

  • Nature of the Halogen: The reactivity of the 6-halo substituent as a leaving group generally follows the order F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

  • Nucleophile Strength: The success of the reaction is highly dependent on the nucleophilicity of the attacking species. Stronger nucleophiles generally lead to faster reaction rates and higher yields.

  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly employed. These solvents effectively solvate the cationic counter-ion of the nucleophile, enhancing its reactivity, and can stabilize the charged Meisenheimer intermediate.

  • Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate, particularly with less reactive halo-picolinates or weaker nucleophiles.

Application Notes and Experimental Protocols

The following protocols are designed to be robust and adaptable for a variety of substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Amination of Methyl 6-Chloropicolinate with a Secondary Amine (Piperidine)

This protocol describes a typical procedure for the synthesis of a 6-aminopicolinate derivative, a common scaffold in medicinal chemistry.[3]

Materials:

  • Methyl 6-chloropicolinate

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with stir bar

  • Condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add methyl 6-chloropicolinate (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Add piperidine (1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 6-(piperidin-1-yl)picolinate.

Expected Yield: 80-95%

Protocol 2: Thiolation of Ethyl 6-Bromopicolinate with a Thiol

This protocol outlines the synthesis of a 6-thiopicolinate, which can serve as a precursor for further functionalization or as a final product with potential biological activity.

Materials:

  • Ethyl 6-bromopicolinate

  • Thiophenol

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve ethyl 6-bromopicolinate (1.0 eq) and thiophenol (1.1 eq) in anhydrous acetonitrile.

  • Add cesium carbonate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to yield ethyl 6-(phenylthio)picolinate.

Expected Yield: 75-90%

Protocol 3: O-Arylation of Methyl 6-Fluoropicolinate with a Phenol

The synthesis of 6-aryloxypicolinates is of significant interest, as this motif is present in several anti-inflammatory and herbicidal agents.[2][4]

Materials:

  • This compound

  • 4-Methoxyphenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

Procedure:

  • Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.2 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath and carefully add sodium hydride (1.3 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain methyl 6-(4-methoxyphenoxy)picolinate.

Expected Yield: 70-85%

Data Presentation: Reactivity and Yields

The choice of halogen and nucleophile significantly impacts the reaction outcome. The following table summarizes typical reaction conditions and expected yields for the SNAr of various methyl 6-halopicolinates.

6-HalopicolinateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
This compoundMorpholineK₂CO₃DMSO80492
Methyl 6-chloropicolinateAnilineNaOtBuToluene1001278
Methyl 6-bromopicolinateSodium thiomethoxide-DMF25295
Methyl 6-iodopicolinateSodium methoxide-Methanol65685

Troubleshooting Guide

Applications in Drug Discovery and Development

The 6-substituted picolinate motif is a key component in a variety of therapeutic agents due to its ability to engage in favorable interactions with biological targets and its desirable physicochemical properties.

Case Study: 6-Aminopicolinates in Oncology

Derivatives of 6-aminopicolinic acid have been explored as potent inhibitors of various kinases, which are crucial targets in cancer therapy.[5] The amino group at the 6-position serves as a key hydrogen bond donor, mimicking the hinge-binding interactions of ATP in the kinase active site. The picolinate core acts as a rigid scaffold for the precise orientation of other substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. For instance, 6-(morpholino)picolinic acid derivatives have shown promise as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][6]

Case Study: 6-Aryloxypicolinates as Anti-inflammatory Agents

The 6-aryloxypicolinate scaffold has been investigated for its potential as an anti-inflammatory agent. These compounds have been shown to inhibit enzymes such as lipoxygenases (LOX), which are involved in the biosynthesis of pro-inflammatory leukotrienes.[4][7] The ether linkage provides a degree of conformational flexibility, allowing for optimal positioning of the aryl group within the enzyme's active site.

Conclusion

The nucleophilic aromatic substitution of 6-halopicolinates is a powerful and reliable transformation for the synthesis of a wide array of functionalized heterocyclic compounds. A thorough understanding of the reaction mechanism and the factors influencing reactivity allows for the rational design of synthetic routes and the efficient production of target molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important reaction in their drug discovery and development endeavors.

References

The Strategic Deployment of Methyl 6-Fluoropicolinate in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Building Blocks in Crop Protection

The relentless drive for higher agricultural productivity and the emergence of resistant weeds and pathogens necessitate continuous innovation in agrochemical discovery. A key strategy in the design of next-generation herbicides and fungicides is the incorporation of fluorinated building blocks. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity to target proteins, and altered lipophilicity—make it a valuable element in modulating the biological activity and environmental profile of active ingredients.[1][2][3] Among the diverse array of fluorinated synthons, methyl 6-fluoropicolinate has emerged as a particularly strategic scaffold, enabling the synthesis of highly potent and selective agrochemicals.

This guide provides an in-depth exploration of the applications of this compound in agrochemical research. We will delve into the rationale behind its use, present detailed protocols for its derivatization, and showcase its role in the creation of market-leading products. This document is intended for researchers, scientists, and professionals in the agrochemical and pharmaceutical industries, offering both foundational knowledge and actionable experimental methodologies.

Part 1: The Significance of the 6-Fluoropicolinate Scaffold

The picolinate (pyridine-2-carboxylate) framework is a well-established pharmacophore in agrochemistry, most notably in the class of synthetic auxin herbicides.[4][5] The strategic placement of a fluorine atom at the 6-position of this scaffold offers several distinct advantages that amplify its utility.

Enhanced Biological Efficacy and Target Interaction

The primary mode of action for picolinate-based herbicides is the mimicry of the natural plant hormone auxin, indole-3-acetic acid (IAA). These synthetic auxins bind to and activate specific F-box protein receptors, such as TIR1 (Transport Inhibitor Response 1) and its homologs, known as AFBs (Auxin Signaling F-Box proteins).[6][7] This binding event triggers a signaling cascade that leads to the degradation of transcriptional repressors (Aux/IAA proteins), resulting in uncontrolled gene expression and ultimately, plant death.[4]

Research has shown that picolinate herbicides, particularly the newer generations, exhibit a preferential binding to the AFB5 receptor.[6][7][8][9] The fluorine atom at the 6-position of the picolinate ring can significantly influence this interaction. Its high electronegativity can alter the electronic distribution of the pyridine ring, potentially leading to more favorable electrostatic interactions within the receptor's binding pocket. This enhanced binding can translate to higher herbicidal potency at lower application rates.

Improved Metabolic Stability

A common route of metabolic degradation for pyridine-based compounds in plants and soil is oxidation. The carbon-fluorine bond is exceptionally strong (approximately 116 kcal/mol), making it highly resistant to cleavage.[1] By introducing a fluorine atom at the 6-position, a site susceptible to metabolic attack, the overall stability of the molecule is increased.[1] This leads to a longer half-life in the target weed, ensuring sustained herbicidal action, while also influencing the environmental persistence profile of the compound.[10]

Versatile Synthetic Handle

The fluorine atom in this compound, while stable, can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the pyridine ring is further activated.[11][12][13][14] More commonly, however, the analogous methyl 6-chloro- or 6-bromopicolinates are used in transition-metal-catalyzed cross-coupling reactions to introduce a wide variety of substituents at this key position.[10][15][16] this compound serves as a crucial starting point or intermediate in the synthesis of these more reactive analogs. This synthetic versatility allows for the creation of large and diverse chemical libraries for structure-activity relationship (SAR) studies.

Part 2: Application in Herbicide Discovery - The Rise of 6-Aryl-Picolinates

A landmark application of the picolinate scaffold is in the development of 6-aryl-picolinate herbicides. These compounds, including the commercial products halauxifen-methyl and florpyrauxifen-benzyl, represent a significant advancement in broadleaf weed control.[4][5] The synthesis of these complex molecules often relies on intermediates derived from or analogous to this compound.

Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The key synthetic transformation for accessing 6-aryl-picolinates is the Suzuki-Miyaura cross-coupling reaction.[16][17][18][19] This powerful carbon-carbon bond-forming reaction enables the coupling of a halo-picolinate with an arylboronic acid or ester. While this compound itself is less reactive in these couplings compared to its chloro or bromo counterparts, it is a critical precursor for their synthesis.

The general workflow for this synthetic approach is outlined below:

Suzuki_Coupling_Workflow cluster_0 Starting Material Preparation cluster_1 Core Coupling Reaction cluster_2 Product Formation Start This compound Intermediate Methyl 6-Bromo- or 6-Chloropicolinate Start->Intermediate Halogen Exchange (e.g., HBr, HCl) Coupling Suzuki-Miyaura Coupling Intermediate->Coupling Product Methyl 6-Aryl-Picolinate (e.g., Halauxifen-methyl precursor) Coupling->Product Pd Catalyst, Base Arylboronic Arylboronic Acid or Ester Arylboronic->Coupling

Caption: General workflow for 6-aryl-picolinate synthesis.

Detailed Protocol: Synthesis of a Methyl 6-Aryl-Picolinate Intermediate

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of Methyl 4-amino-3-chloro-6-bromopicolinate with a substituted arylboronic acid, a key step in the synthesis of halauxifen-methyl analogs.[15][16]

Materials:

  • Methyl 4-amino-3-chloro-6-bromopicolinate

  • (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 4-amino-3-chloro-6-bromopicolinate (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add anhydrous 1,4-dioxane and degassed water to form a 4:1 solvent mixture.

  • In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of dioxane until a homogenous solution is formed.

  • Add the catalyst solution to the reaction flask.

  • Heat the reaction mixture to 85-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)2 and PPh3 forms a Pd(0) species in situ, which is the active catalyst for the cross-coupling cycle.[19] The phosphine ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.

  • Base: Potassium carbonate is a crucial component that facilitates the transmetalation step by activating the boronic acid.

  • Solvent System: The dioxane/water mixture is effective at dissolving both the organic substrates and the inorganic base, creating a homogenous reaction environment essential for efficient catalysis.

Quantitative Efficacy Data

The introduction of the 6-aryl moiety, facilitated by the picolinate scaffold, leads to compounds with exceptional herbicidal activity at very low use rates.

CompoundClassTypical Use Rate (g a.i./ha)Key Controlled Weeds
Picloram Picolinic Acid140 - 560Broadleaf weeds, woody plants
Aminopyralid Picolinic Acid10 - 30Thistles, clovers, docks
Halauxifen-methyl 6-Aryl-Picolinate5 - 10Galium, Papaver, Matricaria
Florpyrauxifen-benzyl 6-Aryl-Picolinate15 - 30Broadleaf, sedge, and grass weeds in rice

Data compiled from publicly available product labels and technical sheets.

Part 3: Application in Fungicide Discovery - Picolinamide Fungicides

The versatility of the picolinate scaffold extends beyond herbicides. Recent innovations have seen its incorporation into a new class of picolinamide fungicides, inspired by the natural product UK-2A.[20] Florylpicoxamid is a prominent example, demonstrating broad-spectrum activity against a range of fungal pathogens.[21][22][23]

Mechanism of Action

Picolinamide fungicides like florylpicoxamid act as QiI (Quinone inside Inhibitors), targeting the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[21] This inhibition disrupts cellular respiration, depriving the fungal pathogen of the energy required for growth and proliferation.

Synthetic Strategy: Amide Bond Formation

The synthesis of picolinamide fungicides involves the formation of an amide bond between a functionalized picolinic acid (derived from precursors like this compound) and a chiral amine side chain.[24][25]

Picolinamide_Synthesis Picolinic_Acid Functionalized Picolinic Acid (e.g., 3-hydroxy-4-methoxypicolinic acid) Coupling Amide Coupling Picolinic_Acid->Coupling Amine Chiral Amine Side Chain Amine->Coupling Product Picolinamide Fungicide (e.g., Florylpicoxamid) Coupling->Product Coupling Reagent (e.g., HBTU, HATU)

Caption: Core reaction in picolinamide fungicide synthesis.

Detailed Protocol: General Amide Coupling for Picolinamide Synthesis

This protocol outlines a general method for the coupling of a picolinic acid derivative with an amine, a central reaction in the synthesis of fungicides like florylpicoxamid.

Materials:

  • Substituted Picolinic Acid (1.0 eq)

  • Chiral Amine (as hydrochloride salt or free base) (1.1 eq)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, if using amine salt)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the substituted picolinic acid (1.0 eq) in anhydrous DMF.

  • Add the chiral amine (1.1 eq). If using the hydrochloride salt, add DIPEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature.

  • Add HBTU (1.2 eq) to the reaction mixture. The solution may become cloudy.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final picolinamide fungicide.

Causality Behind Experimental Choices:

  • Coupling Reagent: HBTU is a highly efficient peptide coupling reagent that activates the carboxylic acid of the picolinic acid, facilitating nucleophilic attack by the amine. It is known for high yields and low rates of racemization.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the reaction, driving the equilibrium towards product formation.

  • Solvent: DMF is an excellent polar aprotic solvent for this reaction, capable of dissolving the various reagents and intermediates.

Conclusion

This compound and its derivatives are high-value building blocks that have proven instrumental in the discovery of cutting-edge agrochemicals. The strategic incorporation of the 6-fluoropicolinate scaffold has led to the development of auxin herbicides with ultra-high potency and novel picolinamide fungicides with a distinct mode of action. The synthetic versatility of this core structure, particularly through powerful transformations like palladium-catalyzed cross-coupling and amide bond formation, ensures its continued relevance in the pipeline of agrochemical research and development. The protocols and principles outlined in this guide provide a solid foundation for researchers aiming to leverage the unique properties of this powerful synthon to create the next generation of crop protection solutions.

References

Application Notes and Protocols: Synthesis of Substituted Pyridine-2-carboxylates from Methyl 6-fluoropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridine derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents due to their ability to engage in hydrogen bonding and other key intermolecular interactions.[1][2][3] Specifically, substituted pyridine-2-carboxylates are prevalent motifs in pharmaceuticals and agrochemicals, valued for their chelating properties and diverse biological activities.[4][5] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and metabolic stability.[1]

This guide provides a comprehensive overview of the synthesis of substituted pyridine-2-carboxylates using methyl 6-fluoropicolinate as a versatile starting material. The focus is on the nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for introducing a wide range of functionalities onto the pyridine core.[6][7]

The Strategic Advantage of this compound

This compound is an excellent substrate for SNAr reactions for several key reasons:

  • Activation: The fluorine atom at the 6-position is activated towards nucleophilic attack by the electron-withdrawing effects of both the pyridine nitrogen and the adjacent methyl carboxylate group.[6][8] This activation facilitates the reaction with a broad spectrum of nucleophiles under relatively mild conditions.

  • Leaving Group Ability: Fluoride is a competent leaving group in SNAr reactions, particularly on electron-deficient aromatic systems.[6]

  • Regioselectivity: The electronic nature of the pyridine ring directs nucleophilic attack preferentially to the 2- and 6-positions. With the 2-position occupied by the carboxylate, the 6-fluoro substituent becomes the primary site for substitution.[1]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[7][9]

  • Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the fluorine, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][10][11] The negative charge is delocalized onto the electron-withdrawing carboxylate group and the pyridine nitrogen, which stabilizes the intermediate.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group, yielding the substituted pyridine-2-carboxylate product.

Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly with good leaving groups and less stabilized anionic intermediates.[12]

Figure 1: Generalized mechanism for the SNAr reaction.

Experimental Protocols

The following protocols provide a general framework for the synthesis of substituted pyridine-2-carboxylates from this compound. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific nucleophiles.[8]

General Protocol for SNAr with Amine Nucleophiles

This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (0.2-0.5 M), add the amine nucleophile (1.1-1.5 eq) and a suitable base (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.[8]

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired substituted pyridine-2-carboxylate.

General Protocol for SNAr with Thiol Nucleophiles

This protocol outlines a general method for the reaction with thiol nucleophiles.

Materials:

  • This compound

  • Thiol nucleophile

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

  • Base (e.g., K₂CO₃ or NaH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of the base (1.5 eq) in an anhydrous polar aprotic solvent (0.5 M), add the thiol (1.1 eq) at room temperature.

  • Stir the mixture for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Heat the reaction mixture if necessary and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

experimental_workflow start Start: Reagent Preparation reaction Reaction Setup: - this compound - Nucleophile - Base & Solvent start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end Final Product analysis->end

Figure 2: General experimental workflow for SNAr reactions.

Data Summary and Optimization

The success and rate of the SNAr reaction are highly dependent on the nucleophile and the reaction conditions. The table below summarizes typical conditions for various classes of nucleophiles.

Nucleophile ClassExample NucleophileTypical BaseTypical SolventTypical Temperature (°C)Notes
Primary Amines AnilineK₂CO₃, Cs₂CO₃DMF, DMSO80 - 120Electron-deficient anilines may require higher temperatures.
Secondary Amines MorpholineK₂CO₃, DIPEADMF, NMP80 - 100Generally proceed smoothly.
Thiols ThiophenolK₂CO₃, NaHDMF, THFRT - 80Thiolates are excellent nucleophiles.[8]
Alcohols PhenolK₂CO₃, NaHDMF, DMSO100 - 140Higher temperatures are often required for less nucleophilic alcohols.
N-Heterocycles ImidazoleNaHDMF60 - 100Deprotonation of the heterocycle is crucial.

Optimization Strategies:

  • Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred as they effectively solvate the cationic counter-ion of the base and do not interfere with the nucleophile.

  • Base: The choice of base is critical. Stronger bases like NaH can be used for less acidic nucleophiles (e.g., alcohols), while milder bases like K₂CO₃ are often sufficient for amines and thiols.

  • Temperature: Increasing the reaction temperature can accelerate the reaction, but may also lead to side reactions. Microwave irradiation can sometimes be employed to reduce reaction times.[13]

  • Catalysis: While often not necessary for activated substrates like this compound, in some cases, palladium-catalyzed amination can be an alternative, though SNAr is generally a greener and more cost-effective approach.[13]

Conclusion

The synthesis of substituted pyridine-2-carboxylates from this compound via nucleophilic aromatic substitution is a robust and versatile method for generating a diverse library of compounds for drug discovery and development. The high reactivity of the starting material, coupled with the predictability of the SNAr mechanism, makes this an invaluable transformation in modern synthetic chemistry. By carefully selecting the nucleophile and optimizing the reaction conditions, researchers can efficiently access a wide range of functionalized pyridine derivatives.

References

Derivatization of Methyl 6-fluoropicolinate for medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollhinweise

Thema: Derivatisierung von Methyl-6-fluorpicolinat für die medizinische Chemie

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Methyl-6-fluorpicolinat ist ein entscheidender Baustein in der modernen medizinischen Chemie. Seine einzigartige Struktur, die einen elektronenarmen Pyridinring, ein reaktives Fluoratom und eine modifizierbare Estergruppe kombiniert, macht es zu einem vielseitigen Grundgerüst für die Synthese neuartiger pharmazeutischer Wirkstoffe.[1] Die strategische Einführung von Fluoratomen in Wirkstoffmoleküle ist eine bewährte Methode zur Optimierung pharmakokinetischer und pharmakodynamischer Eigenschaften, wie z. B. der metabolischen Stabilität, der Membranpermeabilität und der Bindungsaffinität.[2][3] Dieser Leitfaden bietet einen detaillierten Überblick über die wichtigsten Derivatisierungsstrategien für Methyl-6-fluorpicolinat, einschließlich detaillierter, praxiserprobter Protokolle für die nukleophile aromatische Substitution, Kreuzkupplungsreaktionen und die Modifikation der Estergruppe.

Strategische Bedeutung in der Wirkstoffforschung

Der 6-Fluorpicolinat-Kern ist ein "privilegiertes" Gerüst in der Wirkstoffforschung.[4] Das Fluoratom an der C6-Position dient als exzellente Abgangsgruppe bei der nukleophilen aromatischen Substitution (SNAr) und ermöglicht die einfache Einführung einer Vielzahl von funktionellen Gruppen.[1] Gleichzeitig fungieren der Pyridinstickstoff und die Methoxycarbonylgruppe als elektronenziehende Gruppen, die den aromatischen Ring für den nukleophilen Angriff aktivieren.[5][6] Diese elektronischen Eigenschaften sind der Schlüssel zur hohen Reaktivität und synthetischen Nützlichkeit dieses Moleküls.

Logischer Arbeitsablauf der Derivatisierung

Der folgende Arbeitsablauf zeigt die primären Wege zur Modifikation von Methyl-6-fluorpicolinat, die in diesem Dokument detailliert beschrieben werden.

G cluster_0 Startmaterial cluster_2 Produktklassen A Methyl-6-fluorpicolinat B C6-Substitution (SNAr) - Amine - Thiole - Alkohole A->B Nukleophil C C2-Ester-Modifikation - Hydrolyse - Amidierung A->C Hydrolyse / Aminolyse E 6-Amino/Thio/Alkoxy-Picolinate B->E F 6-Fluoropicolinsäure & Amide C->F D Kreuzkupplung (an abgeleiteten Halogeniden) G Biaryl- & Alkinyl-Picolinate D->G

Abbildung 1: Übersicht über die Derivatisierungsstrategien für Methyl-6-fluorpicolinat.

Nukleophile Aromatische Substitution (SNAr) an der C6-Position

Die SNAr-Reaktion ist die am weitesten verbreitete Methode zur Derivatisierung von Methyl-6-fluorpicolinat. Der Mechanismus verläuft über einen zweistufigen Additions-Eliminierungs-Prozess, bei dem ein resonanzstabilisiertes, negativ geladenes Intermediat, ein sogenannter Meisenheimer-Komplex, gebildet wird.[5][6][7] Die elektronenziehenden Eigenschaften des Pyridinrings erleichtern diesen Prozess erheblich.

Protokoll 2.1: Allgemeine SNAr-Aminierung

Dieses Protokoll beschreibt die Substitution des Fluoratoms durch ein primäres oder sekundäres Amin, eine Schlüsselreaktion zur Synthese von Leitstrukturen.

Materialien:

  • Methyl-6-fluorpicolinat (1.0 Äq.)

  • Gewünschtes Amin (1.1 - 1.5 Äq.)

  • Kaliumcarbonat (K₂CO₃) oder N,N-Diisopropylethylamin (DIPEA) (2.0 - 3.0 Äq.)

  • Dimethylsulfoxid (DMSO) oder N-Methyl-2-pyrrolidon (NMP), wasserfrei

  • Ethylacetat, Wasser, gesättigte NaCl-Lösung (Sole)

  • Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

Prozedur:

  • Lösen Sie Methyl-6-fluorpicolinat (1.0 Äq.) und das entsprechende Amin (1.2 Äq.) in wasserfreiem DMSO (ca. 0.5 M Konzentration).

  • Fügen Sie fein pulverisiertes K₂CO₃ (2.5 Äq.) hinzu. Die Base dient dazu, das entstehende HF abzufangen und das Amin-Nukleophil zu deprotonieren.

  • Erhitzen Sie die Reaktionsmischung unter Rühren bei 80–120 °C. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS. Die typische Reaktionszeit beträgt 4–16 Stunden.

  • Kühlen Sie die Reaktion nach vollständigem Umsatz auf Raumtemperatur ab und verdünnen Sie sie mit Ethylacetat.

  • Waschen Sie die organische Phase dreimal mit Wasser und einmal mit gesättigter NaCl-Lösung, um das DMSO und anorganische Salze zu entfernen.

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie den Rohprodukt durch Säulenchromatographie auf Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten), um das gewünschte 6-Aminopicolinat-Derivat zu erhalten.

Begründung der experimentellen Wahl:

  • Lösungsmittel: Polare aprotische Lösungsmittel wie DMSO oder NMP sind ideal, da sie die Reaktanten gut lösen und die Reaktivität des Nukleophils nicht durch Wasserstoffbrückenbindungen herabsetzen.

  • Base: K₂CO₃ ist eine kostengünstige und ausreichend starke Base für die meisten Amine. Für empfindlichere Substrate kann eine organische Base wie DIPEA verwendet werden, um die Löslichkeit zu verbessern und Nebenreaktionen zu minimieren.

Tabelle 1: Beispiele für SNAr-Reaktionen
NukleophilBaseTemperatur (°C)Typische Ausbeute (%)Anmerkungen
MorpholinK₂CO₃10085-95Standardreaktion, sehr zuverlässig.
AnilinK₂CO₃12070-85Erfordert höhere Temperaturen aufgrund der geringeren Nukleophilie.
NatriummethoxidNaHRaumtemp.>90Reaktion ist schnell und exotherm; NaH wird zur in situ-Erzeugung des Methoxids verwendet.
BenzylmercaptanDIPEA8080-90Thiolate sind hochreaktive Nukleophile.

Kreuzkupplungsreaktionen zur C-C-Bindungsknüpfung

Obwohl die direkte Kreuzkupplung von Arylfluoriden möglich ist, werden für Standardmethoden wie Suzuki- oder Sonogashira-Kupplungen häufig reaktivere Halogenide (Bromide oder Iodide) verwendet.[8] Daher ist es eine gängige Strategie, ein bromiertes Derivat von Methyl-6-fluorpicolinat, wie z. B. Methyl-5-brom-6-fluorpicolinat, als Ausgangsmaterial für diese Transformationen zu verwenden.[9]

Allgemeiner Arbeitsablauf der Suzuki-Miyaura-Kupplung

G cluster_reactants Reaktanten cluster_conditions Bedingungen A Methyl-5-brom-6-fluorpicolinat C Pd-Katalysator (z.B. Pd(PPh₃)₄) F Kupplungsprodukt B Arylboronsäure oder -ester C->F katalysiert D Base (z.B. Na₂CO₃, K₃PO₄) E Lösungsmittel (z.B. Dioxan/H₂O) D->F aktiviert

Abbildung 2: Schematischer Arbeitsablauf für eine Suzuki-Miyaura-Kreuzkupplung.

Protokoll 3.1: Suzuki-Miyaura-Kupplung

Materialien:

  • Methyl-5-brom-6-fluorpicolinat (1.0 Äq.)

  • Arylboronsäure (1.2 Äq.)

  • Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] (0.05 Äq.)

  • 2 M wässrige Natriumcarbonatlösung (Na₂CO₃)

  • 1,4-Dioxan

Prozedur:

  • Geben Sie Methyl-5-brom-6-fluorpicolinat (1.0 Äq.), die Arylboronsäure (1.2 Äq.), und Pd(PPh₃)₄ (0.05 Äq.) in einen Reaktionskolben.

  • Evakuieren Sie den Kolben und füllen Sie ihn dreimal mit einem inerten Gas (Argon oder Stickstoff).

  • Fügen Sie entgastes 1,4-Dioxan und die entgaste 2 M Na₂CO₃-Lösung (typischerweise in einem Verhältnis von 3:1 bis 5:1 Dioxan:Wasser) hinzu.

  • Erhitzen Sie die Mischung unter Inertgasatmosphäre bei 90 °C für 6–18 Stunden, bis die Reaktion laut DC- oder LC-MS-Analyse abgeschlossen ist.

  • Kühlen Sie die Reaktion ab, verdünnen Sie sie mit Ethylacetat und waschen Sie sie mit Wasser und gesättigter NaCl-Lösung.

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das gewünschte Biaryl-Produkt zu isolieren.

Begründung der experimentellen Wahl:

  • Katalysator: Pd(PPh₃)₄ ist ein robuster und vielseitiger Katalysator für viele Suzuki-Kupplungen, obwohl für anspruchsvollere Substrate auch modernere Katalysatorsysteme (z. B. mit Buchwald-Liganden) verwendet werden können.

  • Base und Lösungsmittelsystem: Das wässrige Zweiphasensystem mit Na₂CO₃ ist entscheidend für den transmetallierenden Schritt des katalytischen Zyklus.

Modifikation der Methyl-Ester-Gruppe

Die Estergruppe an der C2-Position bietet einen weiteren Angriffspunkt für die Derivatisierung, typischerweise nach Modifikation des Pyridinrings.

Arbeitsablauf der Ester-Modifikation

G A 6-substituiertes Methylpicolinat B Hydrolyse (z.B. LiOH, THF/H₂O) A->B C 6-substituierte Picolinsäure B->C D Amid-Kupplung (HATU, Amin, Base) C->D E 6-substituiertes Picolinamid D->E

Abbildung 3: Syntheseweg von Picolinaten zu Picolinsäuren und Picolinamiden.

Protokoll 4.1: Verseifung zur Picolinsäure

Materialien:

  • 6-substituiertes Methylpicolinat-Derivat (1.0 Äq.)

  • Lithiumhydroxid-Monohydrat (LiOH·H₂O) (1.5 - 2.0 Äq.)

  • Tetrahydrofuran (THF) und Wasser

  • 1 M Salzsäure (HCl)

Prozedur:

  • Lösen Sie das Picolinat-Derivat in einer Mischung aus THF und Wasser (z. B. 3:1).

  • Fügen Sie LiOH·H₂O hinzu und rühren Sie die Mischung bei Raumtemperatur für 2–6 Stunden. Überwachen Sie die Hydrolyse mittels LC-MS.

  • Entfernen Sie nach vollständigem Umsatz das THF unter reduziertem Druck.

  • Kühlen Sie die wässrige Lösung in einem Eisbad und säuern Sie sie vorsichtig mit 1 M HCl an, bis ein pH-Wert von ca. 3–4 erreicht ist. Das Produkt fällt dabei oft als Feststoff aus.

  • Filtrieren Sie den Niederschlag, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn im Vakuum. Alternativ kann das Produkt mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert werden.

Protokoll 4.2: Amid-Kupplung

Materialien:

  • 6-substituierte Picolinsäure (1.0 Äq.)

  • Gewünschtes Amin (1.1 Äq.)

  • HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) (1.2 Äq.)

  • N,N-Diisopropylethylamin (DIPEA) (3.0 Äq.)

  • Dimethylformamid (DMF), wasserfrei

Prozedur:

  • Lösen Sie die Picolinsäure (1.0 Äq.) in wasserfreiem DMF.

  • Fügen Sie HATU (1.2 Äq.), das Amin (1.1 Äq.) und DIPEA (3.0 Äq.) hinzu.

  • Rühren Sie die Reaktion bei Raumtemperatur für 4–12 Stunden.

  • Verdünnen Sie die Reaktionsmischung nach Abschluss mit Ethylacetat und waschen Sie sie mehrmals mit Wasser und einmal mit gesättigter NaCl-Lösung, um das DMF zu entfernen.

  • Trocknen Sie die organische Phase, konzentrieren Sie sie und reinigen Sie das Produkt mittels Säulenchromatographie oder Kristallisation.

Begründung der experimentellen Wahl:

  • Kupplungsreagenz: HATU ist ein hocheffizientes Kupplungsreagenz, das die Carbonsäure schnell aktiviert und Racemisierung bei chiralen Aminen unterdrückt. Es ist besonders nützlich für die Bildung sterisch gehinderter Amide.

Charakterisierung der Derivate

Die erfolgreiche Synthese und Reinheit der hergestellten Derivate muss durch Standard-Analysemethoden bestätigt werden.

  • LC-MS (Flüssigchromatographie-Massenspektrometrie): Zur Überwachung des Reaktionsfortschritts und zur Bestätigung der Molmasse des Produkts.

  • NMR-Spektroskopie (¹H, ¹³C, ¹⁹F): Zur vollständigen strukturellen Aufklärung des Moleküls. Das ¹⁹F-NMR ist besonders nützlich, um den Erfolg von SNAr-Reaktionen zu bestätigen (Verschwinden des Signals des Ausgangsmaterials).

  • HRMS (Hochauflösende Massenspektrometrie): Zur exakten Bestimmung der Elementzusammensetzung und zur Bestätigung der Summenformel.

Referenzen

  • Smolecule. (2023). Buy Methyl 6-fluoropicolinate | 455-71-0. Verfügbar unter: --INVALID-LINK--

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Verfügbar unter: --INVALID-LINK--

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Verfügbar unter: --INVALID-LINK--

  • ChemScene. Methyl 3-bromo-6-fluoropicolinate. Verfügbar unter: --INVALID-LINK--

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Verfügbar unter: --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Verfügbar unter: --INVALID-LINK--

  • Perrone, S., Vitale, P., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Science. Verfügbar unter: --INVALID-LINK--

  • ChemScene. Methyl 5-bromo-6-fluoropicolinate. Verfügbar unter: --INVALID-LINK--

  • Wikipedia. Nucleophilic aromatic substitution. Verfügbar unter: --INVALID-LINK--

  • Iwasaki, T., Yamashita, K., Kuniyasu, H., & Kambe, N. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters. Verfügbar unter: --INVALID-LINK--

  • A-ChemBuilder. Methyl 6-Bromopicolinate: A Key Building Block for Organic Synthesis. Verfügbar unter: --INVALID-LINK--

  • Kattamuri, P. V., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Verfügbar unter: --INVALID-LINK--

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. Verfügbar unter: --INVALID-LINK--

  • BLD Pharm. Methyl 6-bromo-3-fluoropicolinate. Verfügbar unter: --INVALID-LINK--

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Verfügbar unter: --INVALID-LINK--

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Verfügbar unter: --INVALID-LINK--

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal. Verfügbar unter: --INVALID-LINK--

References

Troubleshooting & Optimization

Challenges in the scale-up synthesis of Methyl 6-fluoropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 6-fluoropicolinate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up synthesis of this important fluorinated pyridine derivative. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, experience-based solutions to specific experimental issues.

Troubleshooting Guide: Common Scale-Up Challenges

The synthesis of this compound, a key building block in pharmaceuticals and agrochemicals, typically involves a nucleophilic aromatic substitution (SNAr) reaction, often a Halex reaction, on a corresponding chloro- or bromo-picolinate.[1] While straightforward on a lab scale, scaling up this process introduces several challenges that can significantly impact yield, purity, and process safety.

Issue 1: Low or Stalled Reaction Conversion

Symptom: In-process control (e.g., HPLC, GC) shows a high percentage of unreacted Methyl 6-chloropicolinate even after extended reaction times or at elevated temperatures.

Potential Causes & Solutions:

  • Inactive Fluoride Source: The reactivity of the fluoride salt, typically potassium fluoride (KF), is paramount. Its efficacy is highly dependent on its physical properties, including particle size, surface area, and, most critically, its moisture content.[2][3]

    • Causality: Water strongly solvates the fluoride anion, reducing its nucleophilicity. On a large scale, ensuring completely anhydrous conditions is more challenging.

    • Protocol:

      • KF Preparation: Use spray-dried KF if available, as it possesses a higher surface area and lower water content.[4] If using standard KF, it must be rigorously dried. A common industrial practice is azeotropic drying with a high-boiling point solvent like toluene under vacuum before introducing the reaction solvent.

      • Moisture Analysis: Before starting the reaction, perform a Karl Fischer titration on the solvent and the KF to ensure the water content is below the established limit for the process (typically <100 ppm).[5][6]

      • Alternative Fluoride Sources: While more expensive, cesium fluoride (CsF) is more soluble and reactive than KF and can sometimes be used to overcome stubborn reactions.[7]

  • Poor Solubility of Fluoride Salt: The Halex reaction is often a heterogeneous mixture, and the low solubility of KF in common aprotic polar solvents (e.g., DMSO, DMF, Sulfolane) can be rate-limiting.[7]

    • Causality: The reaction occurs at the interface between the solid KF and the liquid phase containing the substrate. Inadequate mixing or low intrinsic solubility limits the concentration of active fluoride ions in solution.

    • Protocol:

      • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst is crucial for scale-up. Quaternary ammonium salts like tetrabutylammonium chloride (TBAC) or tetramethylammonium chloride (TMAC) are effective at transporting the fluoride anion from the solid phase into the organic phase.[3][8][9] The choice of PTC is critical; it must be thermally stable at the reaction temperature.[2]

      • Solvent Selection: While DMSO and DMF are common, they can decompose at the high temperatures often required for Halex reactions (>150 °C).[10] Sulfolane is more thermally stable but can be difficult to remove during workup.[11] Consider solvent-free conditions if the product is a liquid at the reaction temperature.[2]

Issue 2: Formation of Impurities and Byproducts

Symptom: HPLC or GC-MS analysis of the crude reaction mixture shows significant peaks other than the starting material and the desired product.

Potential Causes & Solutions:

  • Hydrolysis of the Ester: The methyl ester group is susceptible to hydrolysis under basic conditions, which can be exacerbated by residual water in the reaction mixture. This forms 6-fluoropicolinic acid.

    • Causality: The fluoride salt (KF) is the salt of a strong base (KOH) and a weak acid (HF), making its solution slightly basic. Any moisture present can lead to saponification of the ester.

    • Protocol:

      • Strict Anhydrous Conditions: As detailed in Issue 1, minimizing water is critical.

      • Workup Procedure: Quench the reaction by adding it to cold water or a slightly acidic aqueous solution to neutralize any remaining base before extraction.

  • Formation of Hydroxy Byproduct (Methyl 6-hydroxypicolinate): This impurity arises from the reaction of the starting material with hydroxide ions, which can be present due to moisture in the KF or solvent.

    • Causality: Hydroxide is a competing nucleophile that can displace the chloride, especially at high temperatures.

    • Protocol:

      • Moisture Control: Rigorous drying of all reagents and solvents is the primary preventative measure.

      • Temperature Optimization: A lower reaction temperature, if achievable with an efficient PTC, can minimize this side reaction.

  • Dimerization or Polymerization: At high temperatures, pyridine derivatives can undergo side reactions, leading to tar formation.[3]

    • Causality: The electron-deficient nature of the pyridine ring, activated by the ester and the leaving group, makes it susceptible to various decomposition pathways under harsh thermal conditions.

    • Protocol:

      • Temperature Control: Maintain the reaction temperature within the validated range. Exotherms should be carefully controlled, especially during the initial heating phase on a large scale.[12]

      • Reaction Time: Do not extend the reaction time unnecessarily. Once the reaction has reached its plateau, proceed with the workup.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant exotherm upon heating our large-scale reaction, which was not apparent in the lab. What is causing this and how can we control it?

A1: Exotherms during the scale-up of SNAr reactions are a serious safety concern.[13] The heat generated by the reaction is proportional to the volume (cubed), while the ability to dissipate that heat is proportional to the surface area (squared). This disparity means that heat can build up much more rapidly in a large reactor.

  • Causality: The fluorination reaction itself is exothermic. While this may not be noticeable in a small flask with a high surface-area-to-volume ratio, it can lead to a runaway reaction in a large vessel.

  • Troubleshooting Steps:

    • Differential Scanning Calorimetry (DSC): Before scaling up, perform DSC on the reaction mixture to determine the onset temperature of the exotherm and the total heat of reaction. This data is crucial for safe process design.

    • Controlled Addition: Instead of heating a mixture of all reactants, consider a semi-batch process. For instance, heat the solvent, KF, and PTC to the target temperature, and then add the Methyl 6-chloropicolinate solution slowly over time to control the rate of heat generation.

    • Reactor Cooling: Ensure your reactor has adequate cooling capacity to handle the heat load.

Q2: Our final product has a persistent impurity that we believe is Methyl 6-chloropicolinate. How can we improve the separation during purification?

A2: The starting material and product have similar polarities, which can make them difficult to separate by crystallization or standard chromatography.

  • Analytical Approach: First, confirm the identity of the impurity using a robust analytical method like LC-MS/MS.[14]

  • Purification Strategies:

    • Reaction to Completion: The most effective strategy is to drive the reaction to >99.5% conversion to minimize the amount of starting material in the crude product. Re-evaluate your reaction conditions (PTC, temperature, KF excess) to achieve this.

    • Reactive Quench: If small amounts of starting material remain, consider a workup that selectively reacts with the chloro-compound. For example, a small amount of a high-boiling amine could be added at the end of the reaction to convert the remaining Methyl 6-chloropicolinate to a more polar amino-picolinate, which would be easier to separate. This approach requires careful development to avoid reacting with the product.

    • Fractional Distillation: If the product is thermally stable, fractional distillation under high vacuum can be an effective purification method on a large scale.

Q3: What is the role of the Phase-Transfer Catalyst (PTC) and how do I choose the right one?

A3: The PTC is essential for solubilizing the fluoride anion in the organic reaction medium.[15][16] It forms an ion pair with the fluoride (e.g., [Q+F-]), which is more soluble and a more "naked," highly reactive nucleophile.

  • PTC_Mechanism

    Caption: PTC-mediated Halex reaction workflow.

  • Choosing a PTC:

    • Thermal Stability: This is the most critical factor for high-temperature Halex reactions. Tetrabutylammonium salts can decompose at temperatures above 130-140 °C. Tetramethylammonium chloride (TMAC) is generally more stable.[3] For very high temperatures (>180 °C), phosphonium salts like tetraphenylphosphonium bromide (TPPB) may be required.[2]

    • Anion: The chloride salt (e.g., TBAC, TMAC) is often preferred over bromide or iodide because chloride is the leaving group in the main reaction, which simplifies the ionic environment.

    • Loading: Typically, 5-10 mol% of the PTC is used. Higher loadings can increase the reaction rate but also add to cost and potential purification challenges.

Q4: Can I use other solvents besides DMSO, DMF, or Sulfolane?

A4: Yes, but the choice is critical and depends on the reaction temperature and the PTC system.

  • Solvent Properties: The ideal solvent should be polar and aprotic to solvate the cationic part of the PTC-fluoride ion pair, leaving the fluoride anion highly reactive. It must also be stable at the required reaction temperature.

  • Alternative Solvents:

    • Acetonitrile (MeCN): Suitable for lower temperature fluorinations, often used with more reactive fluoride sources. However, its low boiling point (82 °C) limits its use in traditional Halex reactions unless conducted under pressure.[11]

    • High-Boiling Point Ethers: Solvents like diglyme can sometimes be used, but they are generally less polar than traditional choices.

    • Ionic Liquids: Imidazolium-based ionic liquids have been used as both solvent and PTC for fluorination reactions, but their cost and removal can be prohibitive for large-scale synthesis.[16]

Data Summary and Experimental Protocols

Table 1: Typical Reaction Conditions for Scale-Up
ParameterConditionRationale
Substrate Methyl 6-chloropicolinate[17]Common and cost-effective starting material.
Fluoride Source Spray-dried KFHigh surface area, low moisture content.[3]
Stoichiometry 1.5 - 2.5 equivalents of KFA slight excess drives the reaction to completion.
PTC Tetramethylammonium chloride (TMAC)Good thermal stability and effectiveness.[3]
PTC Loading 5 - 10 mol%Balances reaction rate with cost.
Solvent DMSO or SulfolaneHigh boiling point, polar aprotic.
Temperature 140 - 180 °CDependent on substrate reactivity and PTC stability.
Reaction Time 8 - 24 hoursMonitored by in-process controls (e.g., HPLC).
Protocol: General Procedure for Scale-Up Synthesis

Safety Note: This reaction is performed at high temperatures and can be exothermic. All operations should be conducted behind a blast shield in a chemical fume hood with appropriate personal protective equipment (PPE). A risk assessment, including DSC analysis, must be performed before any scale-up.[13][18]

  • Reactor Setup: Equip a suitable glass-lined or Hastelloy reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser.

  • Reagent Charging: Charge the reactor with the solvent (e.g., DMSO), spray-dried potassium fluoride, and the phase-transfer catalyst (e.g., TMAC).

  • Inerting: Purge the reactor with nitrogen and maintain a positive nitrogen atmosphere.

  • Heating: Begin stirring and heat the mixture to the target reaction temperature (e.g., 150 °C).

  • Substrate Addition: Slowly add a solution of Methyl 6-chloropicolinate in the reaction solvent to the hot mixture over 1-2 hours. Monitor the internal temperature closely to control any exotherm.

  • Reaction Monitoring: Hold the reaction at temperature and monitor its progress by taking samples periodically for HPLC or GC analysis.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly quench the reaction mixture by transferring it into a separate vessel containing cold water.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by vacuum distillation or recrystallization.

Logical Troubleshooting Workflow

Troubleshooting_Workflow

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Purification of Methyl 6-fluoropicolinate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of methyl 6-fluoropicolinate using column chromatography. It is designed to address common challenges and provide robust, field-proven solutions to ensure the successful isolation of this critical building block.

Introduction to the Chemistry of Separation

This compound (C₇H₆FNO₂) is a fluorinated pyridine derivative with a molecular weight of approximately 155.13 g/mol .[1] Its structure, featuring a pyridine ring, a methyl ester, and a fluorine atom, imparts a moderate polarity. The presence of the electron-withdrawing fluorine atom and the nitrogen in the pyridine ring makes the compound susceptible to certain interactions on stationary phases.[1] Understanding these properties is fundamental to developing an effective purification strategy and troubleshooting unexpected outcomes.

Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or solvent mixture).[2][3] For this compound, which is an ester, its interaction with the polar stationary phase is weaker than more polar compounds like alcohols or acids, but stronger than non-polar compounds like hydrocarbons.[2] Therefore, a mobile phase of intermediate polarity is typically required for effective elution and separation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the column chromatography of this compound in a practical question-and-answer format.

Question 1: My compound, this compound, is not eluting from the column, or is eluting very slowly, even with a seemingly appropriate solvent system.

Answer: This issue, known as "strong retention," can be caused by several factors. The primary suspect is often an overly weak (non-polar) mobile phase.

  • Underlying Cause: The polarity of your eluent is insufficient to displace the this compound from the active sites of the polar silica gel. Polar solvents are necessary to compete with the analyte for binding sites on the stationary phase, thereby facilitating its movement down the column.[3]

  • Step-by-Step Solution:

    • Confirm TLC Analysis: Re-run the Thin Layer Chromatography (TLC) of your crude mixture using the intended solvent system. Aim for an Rf (retention factor) value for your target compound between 0.2 and 0.35 for optimal separation on a column.[4]

    • Gradual Polarity Increase: If the TLC confirms the solvent is too weak, gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. It is crucial to increase polarity gradually to avoid "cracking" the silica bed, which can ruin the separation.[4]

    • Solvent Choice: Consider switching to a more polar solvent system altogether. For instance, dichloromethane/methanol can be effective for moderately polar compounds.

    • Check for Compound Degradation: In rare cases, the compound might be degrading on the silica gel, leading to what appears to be strong retention. To test for this, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it to see if any new spots have appeared.[5]

Question 2: All my fractions are mixed. The separation between this compound and impurities is poor, despite a good separation on TLC.

Answer: This common problem can stem from improper column packing, overloading the column, or issues with sample application.

  • Underlying Cause & Solutions:

    • Improper Column Packing: An unevenly packed column contains channels and cracks, leading to a non-uniform solvent front and broad, overlapping bands. Ensure your silica gel is packed as a uniform slurry and has settled completely before loading your sample.

    • Column Overloading: The amount of crude material you can effectively separate is proportional to the amount of stationary phase used. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of your sample for good separation.[2] Exceeding the column's capacity will inevitably lead to poor resolution.

    • Sample Application: The initial band of your sample should be as narrow and concentrated as possible.

      • Wet Loading: Dissolve your sample in the minimum amount of the initial, least polar mobile phase.[6] Using a more polar solvent to dissolve the sample can cause it to spread out on the column, leading to broad bands.

      • Dry Loading: If your compound is not soluble in the mobile phase, or if you must use a more polar solvent for dissolution, dry loading is the preferred method. Dissolve your sample, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[6]

Question 3: I observe peak tailing in my collected fractions when analyzing them by HPLC, indicating an impure fraction. What is causing this on the column?

Answer: Peak tailing for pyridine derivatives is often due to undesirable interactions with the stationary phase.

  • Underlying Cause: The basic nitrogen atom in the pyridine ring of this compound can interact strongly with acidic silanol groups (Si-OH) on the surface of the silica gel.[7] This strong, non-ideal interaction can cause the compound to "drag" or "tail" as it elutes, leading to broader bands and overlap with impurities.

  • Step-by-Step Solution:

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by adding a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to your mobile phase. This will cap the acidic silanol sites and lead to more symmetrical elution bands.[7] Always perform a small-scale test (TLC) with the modified eluent first, as it will change the overall polarity and may affect the separation.

    • Consider an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (which can be acidic, neutral, or basic) or Florisil can be effective alternatives for compounds that are sensitive to the acidity of silica gel.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound? A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent and a polar solvent. A common and effective combination is hexane and ethyl acetate. Begin by testing various ratios on TLC, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate until the desired Rf value of 0.2-0.35 is achieved.[4]

Q2: How can I visualize this compound on a TLC plate? this compound contains an aromatic ring and should be visible under a UV lamp (at 254 nm) as a dark spot on a fluorescent TLC plate. If UV visualization is not effective, staining with iodine vapor is a common alternative for organic compounds.

Q3: Can this compound hydrolyze on the column? Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential risk, especially if the silica gel is acidic and the mobile phase contains water.[1] The resulting carboxylic acid will be significantly more polar and will likely stick to the top of the column under normal phase conditions.[2] To mitigate this, use high-purity, dry solvents and consider deactivating the silica gel as mentioned previously if hydrolysis is suspected.

Q4: What are common impurities I might encounter? Impurities will depend on the synthetic route used to prepare the this compound. Common impurities could include unreacted starting materials (e.g., other picolinate derivatives), byproducts from halogen exchange or direct fluorination reactions, or related brominated intermediates like methyl 6-bromo-3-fluoropicolinate or methyl 5-bromo-6-fluoropicolinate.[1][8][9][10] A thorough understanding of your reaction is key to anticipating and separating these impurities.

Experimental Protocols & Data

Recommended Column Chromatography Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 meshStandard, cost-effective choice for a wide range of polarities.[2]
Stationary:Sample Ratio 30:1 to 50:1 (w/w)Ensures sufficient resolving power for closely eluting impurities.[2]
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientAllows for elution of less polar impurities first, followed by the target compound.
TLC Target Rf 0.2 - 0.35Provides the best balance between resolution and elution time.[4]
Sample Loading Dry LoadingMinimizes band broadening, especially if the compound is poorly soluble in the eluent.[6]
Flow Rate (Flash) ~2 inches/minuteOptimal for flash chromatography, balancing speed and separation efficiency.
Step-by-Step General Protocol for Flash Chromatography
  • TLC Analysis: Determine the optimal solvent system that gives your product an Rf of ~0.25.

  • Column Packing: Select an appropriately sized column. Prepare a slurry of silica gel in the initial, least polar solvent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Preparation (Dry Loading): Dissolve your crude product in a suitable solvent (e.g., dichloromethane). Add silica gel (approximately 1-2 times the weight of your crude product) and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.[6]

  • Loading: Carefully add the dry-loaded sample to the top of the packed silica gel bed, creating a thin, even layer. Gently add a protective layer of sand on top.[4]

  • Elution: Carefully add the mobile phase to the column without disturbing the sand layer. Apply pressure (e.g., using a pump or compressed air) to achieve a steady flow rate.[6]

  • Fraction Collection: Begin collecting fractions. Monitor the elution process by collecting small, regular fractions and analyzing them by TLC.

  • Gradient Elution (if necessary): Once less polar impurities have eluted, gradually increase the polarity of the mobile phase to elute the this compound.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.

Workflow and Logic Diagrams

Troubleshooting Workflow

TroubleshootingWorkflow cluster_slow Troubleshooting: Slow Elution cluster_sep Troubleshooting: Poor Separation cluster_tail Troubleshooting: Peak Tailing Problem Identify Purification Issue SlowElution Poor or No Elution Problem->SlowElution PoorSep Poor Separation (Mixed Fractions) Problem->PoorSep Tailing Peak Tailing Problem->Tailing CheckTLC Check TLC for Rf < 0.2 SlowElution->CheckTLC AcidSite Suspect Acidic Silanol Interactions Tailing->AcidSite IncreasePolarity Gradually Increase Mobile Phase Polarity CheckTLC->IncreasePolarity Rf too low CheckDegradation Test for On-Column Degradation IncreasePolarity->CheckDegradation Still no elution Solution Achieve Pure Product IncreasePolarity->Solution CheckLoading Review Sample Loading (Overload? Band Width?) Repack Repack Column CheckLoading->Repack Packing Issue DryLoad Use Dry Loading Method CheckLoading->DryLoad Application Issue DryLoad->Solution AddModifier Add Base (e.g., 0.1% TEA) to Mobile Phase AcidSite->AddModifier ChangePhase Use Alternative Stationary Phase (Alumina, Florisil) AddModifier->ChangePhase Tailing Persists AddModifier->Solution

Caption: A workflow for troubleshooting common column chromatography issues.

References

Technical Support Center: Fluorination of Methyl Picolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fluorination of methyl picolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Fluorinated picolinates are crucial building blocks in pharmaceuticals and agrochemicals, and their synthesis often presents unique challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles, optimize your reaction conditions, and ensure the integrity of your results.

Troubleshooting Guide: Common Issues in Methyl Picolinate Fluorination

This section addresses specific problems you may encounter during the fluorination of methyl picolinate and offers actionable solutions based on established chemical principles and field-proven experience.

Problem 1: Low or No Conversion of Starting Material

You've set up your fluorination reaction, but analysis (TLC, GC-MS, NMR) shows a significant amount of unreacted methyl picolinate.

Potential Causes & Recommended Solutions

Potential Cause Explanation & Causality Recommended Solutions
Inactive Fluorinating Reagent Many fluorinating reagents are moisture-sensitive. For instance, anhydrous fluoride salts like KF or CsF used in Nucleophilic Aromatic Substitution (SNAr) are highly hygroscopic.[3] Electrophilic reagents like Selectfluor® can also degrade if not stored properly. Moisture will deactivate the reagent, preventing the reaction from proceeding.Protocol: Ensure your fluorinating agent is freshly opened or has been stored under anhydrous conditions (e.g., in a desiccator or glovebox). For SNAr reactions with KF, consider spray-drying the KF or using it in conjunction with a phase-transfer catalyst like 18-crown-6 to enhance its solubility and nucleophilicity.[4]
Inadequate Reaction Temperature Nucleophilic aromatic substitution on an electron-deficient ring like pyridine often requires elevated temperatures to overcome the activation energy barrier. Conversely, some electrophilic fluorinations may require specific temperature ranges for optimal reactivity.Optimization: If using a nucleophilic source like KF, incrementally increase the reaction temperature (e.g., in 10 °C intervals) while monitoring the reaction progress. Be cautious of potential decomposition of starting material or product at excessively high temperatures. For electrophilic fluorinations, consult the literature for the optimal temperature range for your specific reagent and substrate.
Poor Solubility of Reagents The insolubility of either the methyl picolinate or the fluorinating agent in the chosen solvent can severely limit the reaction rate. This is a common issue with inorganic fluoride salts in organic solvents.Solvent Selection: Choose a solvent that can dissolve both your substrate and the fluorinating agent. For SNAr with KF, polar aprotic solvents like DMSO, DMF, or sulfolane are often effective. The use of phase-transfer catalysts can also help overcome solubility issues.[4][5]
Presence of Protic Impurities Trace amounts of water or other protic impurities in the solvent or on the glassware can react with and quench the fluorinating agent, especially in nucleophilic fluorinations. In protic solvents, fluoride ions are strongly solvated, which reduces their nucleophilicity.[6]Experimental Hygiene: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents, preferably from a freshly opened bottle or distilled from an appropriate drying agent.
Problem 2: Formation of Multiple Products & Poor Regioselectivity

Your reaction yields a complex mixture of products, including isomers of the desired fluorinated methyl picolinate and other byproducts.

Potential Causes & Recommended Solutions

Potential Cause Explanation & Causality Recommended Solutions
Competitive Reaction Pathways The pyridine ring has multiple positions susceptible to attack. The regioselectivity is governed by the electronic and steric properties of the substituents and the nature of the fluorinating agent (nucleophilic vs. electrophilic). For instance, 3,5-disubstituted pyridines can yield mixtures of 2-fluoro isomers.[7]Reagent & Strategy Selection: The choice of fluorination strategy is critical. For instance, direct C-H fluorination using AgF₂ often shows high selectivity for the position adjacent to the nitrogen.[1] For SNAr, the position of the leaving group (e.g., a chloro or nitro group) will dictate the position of fluorination. Consider a multi-step strategy where a directing group is installed to favor fluorination at a specific position.
Over-fluorination or Polyfluorination Under harsh reaction conditions or with a large excess of a highly reactive fluorinating agent, the desired product may undergo further fluorination, leading to di- or tri-fluorinated byproducts.Stoichiometry & Reaction Time: Carefully control the stoichiometry of the fluorinating agent. Start with a 1.1 to 1.5 molar equivalent and monitor the reaction closely. Reduce the reaction time to minimize the formation of over-fluorinated products once the desired product is formed.
Hydrolysis of the Ester Group The methyl ester of picolinic acid can be susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures in the presence of water. This will lead to the formation of the corresponding carboxylic acid.pH Control & Anhydrous Conditions: If using a basic fluorinating agent like KF, minimize the amount of water in the reaction. If acidic conditions are generated (e.g., from HF byproduct), consider adding a non-nucleophilic base to neutralize the acid.[5] Alternatively, protect the carboxylic acid as a more robust ester if hydrolysis is a persistent issue.
Ring Opening or Decomposition Pyridine rings can be susceptible to degradation under strongly acidic or basic conditions, or in the presence of strong electrophiles.[3] This can lead to a complex mixture of decomposition products.Milder Reaction Conditions: Employ milder fluorinating agents and reaction conditions. For sensitive substrates, neutral fluorination methods should be considered.[3] The use of a base like Li₂CO₃ at low temperatures has been shown to prevent the formation of dimeric byproducts in some cases.

Frequently Asked Questions (FAQs)

Q1: I am trying to replace a chloro group on methyl 2-chloropicolinate with fluorine using KF. Why is the reaction so slow?

The reactivity in nucleophilic aromatic substitution (SNAr) on pyridine rings is highly dependent on the electronic nature of the ring. While the pyridine nitrogen is electron-withdrawing, activating the ring towards nucleophilic attack, the reaction still requires overcoming a significant activation barrier. The rate-determining step is typically the initial addition of the nucleophile to form the Meisenheimer complex.[6][8][9] Several factors could be contributing to a slow reaction:

  • Insufficient Temperature: SNAr reactions often require high temperatures (e.g., >100 °C) to proceed at a reasonable rate.

  • Poor KF Activity: As mentioned in the troubleshooting guide, the KF must be anhydrous and activated.

  • Solvent Choice: A polar aprotic solvent like DMSO or sulfolane is crucial for solvating the potassium ion and enhancing the nucleophilicity of the fluoride anion.

Q2: I am considering using Selectfluor® for the fluorination of methyl picolinate. What are the potential side reactions?

Selectfluor® is an electrophilic fluorinating agent.[10] The reaction proceeds via electrophilic attack on the electron-rich positions of the pyridine ring. Potential side reactions include:

  • Oxidation: Selectfluor® is also a strong oxidant and can oxidize sensitive functional groups on your molecule.[10]

  • Poor Regioselectivity: Depending on the substituents on the pyridine ring, you may get a mixture of fluorinated isomers.

  • Solvent Reactivity: Selectfluor® can react exothermically with certain solvents like DMF and DMSO.[11] Acetonitrile is a more common and safer solvent choice.

Q3: What is the Balz-Schiemann reaction, and can it be used for methyl picolinate?

The Balz-Schiemann reaction is a method to introduce fluorine into an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate salt.[12][13] This reaction typically starts from an aromatic amine. To apply this to methyl picolinate, you would need to start with an amino-substituted methyl picolinate.

Workflow for Balz-Schiemann Reaction:

Balz_Schiemann cluster_0 Step 1: Diazotization cluster_1 Step 2: Fluoro-dediazoniation Amino-methyl picolinate Amino-methyl picolinate Diazonium tetrafluoroborate salt Diazonium tetrafluoroborate salt Amino-methyl picolinate->Diazonium tetrafluoroborate salt NaNO₂, HBF₄ Fluoro-methyl picolinate Fluoro-methyl picolinate Diazonium tetrafluoroborate salt->Fluoro-methyl picolinate Heat (Δ) SNAr_Protocol A 1. Combine Reactants (Methyl 2-chloropicolinate, KF, 18-crown-6) in anhydrous DMSO B 2. Heat to 120 °C under N₂ atmosphere A->B C 3. Monitor Reaction (TLC or GC-MS) B->C D 4. Work-up (Cool, Dilute with Toluene, Filter) C->D Reaction Complete E 5. Extraction & Drying (Wash with water, Dry over Na₂SO₄) D->E F 6. Purification (Column Chromatography) E->F

References

Technical Support Center: Optimizing Reaction Conditions for Nucleophilic Substitution on Methyl 6-fluoropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving Methyl 6-fluoropicolinate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical reactions. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt procedures to your specific needs.

Part 1: Core Principles of the SNAr Reaction on this compound

The reaction you are performing is a Nucleophilic Aromatic Substitution (SNAr). Unlike the more familiar SN1 and SN2 reactions, the SNAr mechanism does not proceed via a backside attack or a carbocation intermediate.[1] Instead, it follows a two-step addition-elimination pathway.

  • Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom bearing the fluorine leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The aromaticity of the pyridine ring is temporarily broken in this step, which is why it is energetically costly and typically the rate-determining step of the reaction.[3]

  • Elimination Step: The aromaticity is restored as the fluoride ion is expelled, yielding the final substituted product.

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which facilitates nucleophilic attack.[4] In this compound, this effect is enhanced by the electron-withdrawing methyl ester group at the C-2 position. The fluorine at the C-6 position is an excellent leaving group for SNAr reactions. Its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack.[3][5] This activation is more critical than the stability of the leaving group itself.

Caption: General mechanism of SNAr on this compound.
Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What should I check?

Answer: This is a common issue that can usually be resolved by systematically evaluating the reaction components and conditions.

A Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion Start Low / No Conversion Check_Reagents 1. Verify Reagents Start->Check_Reagents Check_Conditions 2. Assess Conditions Start->Check_Conditions Check_Setup 3. Review Setup Start->Check_Setup Nuc_Purity Nucleophile active? (e.g., amine not a salt?) Check_Reagents->Nuc_Purity Base_Strength Base strong enough? (pKa > pKa of Nu-H) Check_Reagents->Base_Strength Solvent_Dryness Solvent anhydrous? (especially with strong bases) Check_Reagents->Solvent_Dryness Temp Increase Temperature (e.g., 80°C -> 120°C) Check_Conditions->Temp Concentration Increase Concentration (e.g., 0.1M -> 0.5M) Check_Conditions->Concentration Time Increase Reaction Time (Monitor by TLC/LCMS) Check_Conditions->Time Inert_Atmosphere Inert atmosphere maintained? (N₂ or Ar) Check_Setup->Inert_Atmosphere Stirring Is stirring efficient? Check_Setup->Stirring

Caption: A logical workflow for troubleshooting low reaction conversion.
  • 1. Nucleophile Reactivity:

    • Strength: Is your nucleophile potent enough? While primary and secondary amines are generally good nucleophiles, alcohols require deprotonation to the more nucleophilic alkoxide form using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[6] Sterically hindered nucleophiles may require more forcing conditions (higher temperatures) to react.[7]

    • Purity: If using an amine, ensure it is the free base and not an HCl salt. If it is a salt, you must add an additional equivalent of base to neutralize it.

  • 2. Base Selection and Stoichiometry:

    • Role of the Base: When using a neutral nucleophile like an amine (R₂NH), a base is required to scavenge the HF generated in situ. Without a base, the HF will protonate the starting amine, converting it into a non-nucleophilic ammonium salt (R₂NH₂⁺), effectively shutting down the reaction.

    • Strength: Use a non-nucleophilic base with a pKa high enough to deprotonate the nucleophile or neutralize the acid byproduct. For amines, inorganic bases like K₂CO₃ or Cs₂CO₃ are excellent choices. For alcohols, a stronger base like NaH is often necessary.[8]

  • 3. Solvent Choice:

    • Polar Aprotic Solvents are Key: SNAr reactions with anionic or neutral nucleophiles are significantly faster in polar aprotic solvents like DMSO, DMF, NMP, or acetonitrile.[9][10] These solvents solvate the counter-cation (like K⁺ from K₂CO₃) but poorly solvate the nucleophile, leaving it "naked" and highly reactive.[9] Protic solvents like ethanol or water can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity.[11]

  • 4. Temperature:

    • Activation Energy: Many SNAr reactions have a significant activation barrier and require elevated temperatures (typically 80-150 °C) to proceed at a reasonable rate.[4] If you are running the reaction at room temperature with no success, gradually increase the heat while monitoring by TLC or LC-MS.

Q2: I'm observing a significant byproduct that I suspect is 6-fluoro-picolinic acid. How can I prevent this ester hydrolysis?

Answer: Hydrolysis of the methyl ester is a common side reaction, especially under harsh basic or aqueous conditions.[12]

  • Use Anhydrous Conditions: Water is the reactant for hydrolysis. Ensure your solvent is anhydrous and that your reagents (especially hygroscopic bases like K₂CO₃) are properly dried before use. Perform the reaction under an inert atmosphere (N₂ or Argon) to exclude atmospheric moisture.

  • Choice of Base: Very strong bases like NaOH or KOH in the presence of water will readily hydrolyze the ester.[8] Opt for milder inorganic bases like K₂CO₃ or Cs₂CO₃. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used, though they are generally weaker.

  • Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can promote the hydrolysis side reaction. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Work-up Procedure: During the aqueous work-up, minimize the contact time with basic solutions. Neutralize the reaction mixture to a pH of ~7 before extraction if possible.

Q3: My purification by column chromatography is difficult, and the product seems to co-elute with impurities. What can I do?

Answer: Purification challenges often stem from the work-up procedure or the nature of the impurities.

  • Improve the Work-up:

    • Base Removal: If you used an inorganic base (e.g., K₂CO₃), it can be removed by filtering the reaction mixture through a pad of celite before concentrating and performing an aqueous work-up.

    • Nucleophile Removal: If you used an excess of an amine nucleophile, it can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl or saturated NH₄Cl solution). Caution: Your product may also be basic and could be extracted into the aqueous acid layer. If this happens, you must re-basify the aqueous layer and re-extract your product.

    • DMF/DMSO Removal: High-boiling polar aprotic solvents like DMF or DMSO can be challenging to remove. After diluting the reaction with a large volume of water, extract the product multiple times with a less polar solvent like ethyl acetate or dichloromethane. Then, wash the combined organic layers with brine (saturated NaCl solution) several times to help pull the residual DMF/DMSO into the aqueous phase.

  • Optimize Chromatography:

    • Solvent System: If your product is streaking or co-eluting, try a different solvent system for your column. Adding a small amount (0.5-1%) of triethylamine to the eluent can help improve the peak shape of basic compounds like substituted pyridines.

    • Alternative Methods: If silica gel chromatography fails, consider reverse-phase chromatography or crystallization as alternative purification methods.[13]

Part 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal solvent for my reaction?

Answer: The ideal solvent should dissolve your reactants and facilitate the reaction mechanism. For SNAr on this compound, polar aprotic solvents are strongly recommended.

SolventBoiling Point (°C)Dielectric Constant (ε)Key Characteristics
DMSO 18947Excellent solvating power, high boiling point. Can be difficult to remove.
DMF 15337Good general-purpose solvent, high boiling point. Can be difficult to remove.
NMP 20232Very high boiling point, useful for sluggish reactions requiring high heat.
Acetonitrile 8238Lower boiling point, easier to remove. Good for moderately reactive systems.
THF 667.5Less polar, but can be effective. Lower boiling point.

Expert Insight: Start with DMF or Acetonitrile. If the reaction is sluggish due to poor solubility or requires temperatures above 150°C, switch to DMSO or NMP.[10][14]

Q2: What is the best base to use for my amine or alcohol nucleophile?

Answer: The choice of base depends on the pKa of your nucleophile. The base must be strong enough to either deprotonate the nucleophile (for alcohols) or scavenge the HF byproduct (for amines).

BasepKa (of conjugate acid)TypeCommon Use Case
NaH ~36Strong, Non-nucleophilicDeprotonating alcohols to form alkoxides. Use in anhydrous solvent.
K₂CO₃ 10.3Moderate, InorganicScavenging HF with amine nucleophiles. Mild and inexpensive.
Cs₂CO₃ 10.3Moderate, InorganicMore soluble than K₂CO₃, often gives faster rates.
DIPEA 10.7Weak, Organic (hindered)Scavenging HF with amine nucleophiles. Soluble in organic solvents.
DBU 13.5Strong, Organic (non-nuc.)Can be used for more acidic nucleophiles or to drive difficult reactions.

Expert Insight: For most reactions with primary or secondary amines, K₂CO₃ is a reliable and cost-effective choice. For alcohols, NaH is the standard. Cesium carbonate (Cs₂CO₃) is often a superior choice to K₂CO₃ as the larger, "softer" cation can lead to increased reactivity.[15]

Q3: Can I run this reaction without a base?

Answer: It is highly inadvisable when using nucleophiles like amines or alcohols. As explained in the troubleshooting section, the HF byproduct will protonate your nucleophile, rendering it inactive. The reaction will likely start and then quickly stop. An exception might be when using a pre-formed anionic nucleophile (e.g., sodium phenoxide), but even then, having a base present can improve reaction consistency.

Part 4: Standard Experimental Protocol

This protocol provides a general procedure for the substitution reaction with a primary amine. Note: This is a template. You must adapt it based on the specific properties of your nucleophile.

Reaction: this compound with Benzylamine

  • Reagent Preparation:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). The base should be finely powdered and dried in an oven beforehand.

    • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reaction Setup:

    • Via syringe, add anhydrous DMF to achieve a concentration of 0.2-0.5 M with respect to the limiting reagent.

    • Begin stirring the suspension.

    • Via syringe, add benzylamine (1.1 eq).

    • Lower the flask into a pre-heated oil bath set to 100 °C.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

    • Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic solids, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and dilute with a large volume of water and ethyl acetate.

    • Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Methyl 6-(benzylamino)picolinate.

References

Technical Support Center: Synthesis of Methyl 6-fluoropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 6-fluoropicolinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and remove byproducts, ensuring the highest purity of your final product.

Introduction

This compound is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. Its preparation, most commonly via a Halex reaction (a nucleophilic aromatic substitution), involves the displacement of a halogen (typically chlorine) with fluoride. While seemingly straightforward, this reaction can be accompanied by the formation of several byproducts that can complicate purification and compromise the quality of the final product. This guide provides a structured approach to understanding, identifying, and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from Methyl 6-chloropicolinate?

A1: The most prevalent byproducts are typically:

  • Unreacted Starting Material: Methyl 6-chloropicolinate.

  • Hydrolysis Products: 6-Fluoropicolinic acid and potentially 6-chloropicolinic acid, formed if water is present in the reaction mixture.

  • Hydroxylated Byproduct: Methyl 6-hydroxypicolinate, arising from the reaction with trace water or hydroxide ions.

  • Decarboxylated Byproduct: 2-Fluoropyridine, which can form under harsh thermal conditions.[1][2]

Q2: My reaction is sluggish and gives a low yield. What are the likely causes?

A2: Low yields in the Halex reaction are often attributed to:

  • Insufficiently anhydrous conditions: Potassium fluoride (KF) is hygroscopic, and any absorbed water can deactivate the fluoride salt and lead to hydrolysis byproducts. Ensure your KF is thoroughly dried and the reaction is performed under an inert atmosphere.

  • Poor solvent quality: The use of high-purity, anhydrous polar aprotic solvents like DMSO or DMF is crucial for the Halex reaction.[3][4]

  • Inadequate temperature: Halex reactions often require elevated temperatures to proceed at a reasonable rate.[5] However, excessively high temperatures can lead to byproduct formation. Careful temperature control is essential.

  • Inefficient stirring: KF is often used as a solid, so efficient stirring is necessary to ensure good mass transfer.

Q3: I am observing multiple spots on my TLC plate that I cannot identify. How can I characterize these unknown impurities?

A3: A combination of analytical techniques is recommended for impurity identification:

  • GC-MS: This is a powerful tool for identifying volatile and semi-volatile impurities by providing both retention time and mass spectral data, which can be used for structural elucidation.[6][7]

  • LC-MS: For less volatile or thermally labile impurities, LC-MS can provide molecular weight information.

  • NMR Spectroscopy: High-resolution NMR (¹H and ¹³C) of the crude product or isolated impurities can provide definitive structural information. Spiking experiments with suspected byproduct standards can confirm their identity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Issue 1: Presence of Unreacted Methyl 6-chloropicolinate
  • Cause: Incomplete reaction due to factors such as insufficient reaction time, low temperature, or deactivated KF.

  • Solution:

    • Reaction Optimization: Increase the reaction time or temperature cautiously, monitoring for the formation of degradation products. Ensure the KF is anhydrous and used in sufficient excess.

    • Purification:

      • Fractional Distillation: If the boiling points of the product and starting material are sufficiently different, fractional distillation under reduced pressure can be effective.

      • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes can effectively separate the more polar product from the less polar starting material.

Issue 2: Formation of 6-Fluoropicolinic Acid and 6-Chloropicolinic Acid (Hydrolysis)
  • Cause: Presence of water in the reaction mixture, leading to the hydrolysis of the methyl ester.[8][9]

  • Solution:

    • Prevention: Use anhydrous KF and solvents. Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Purification:

      • Aqueous Wash: During workup, washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will extract the acidic byproducts into the aqueous phase. Be cautious, as a strong base can promote further hydrolysis of the desired ester.

      • Column Chromatography: The acidic byproducts are significantly more polar than the desired product and will have very different retention times on silica gel.

Issue 3: Formation of Methyl 6-hydroxypicolinate
  • Cause: Reaction of the starting material with hydroxide ions, which can be present if the KF contains potassium hydroxide or if water is present under basic conditions.

  • Solution:

    • Prevention: Use high-purity KF and strictly anhydrous conditions.

    • Purification: This byproduct is more polar than the desired product. Column chromatography is the most effective method for its removal.

Issue 4: Formation of 2-Fluoropyridine (Decarboxylation)
  • Cause: This can occur if the reaction temperature is too high, leading to the loss of the methyl carboxylate group from the picolinic acid derivatives.[10][11]

  • Solution:

    • Prevention: Maintain careful control over the reaction temperature. Avoid localized overheating.

    • Purification: 2-Fluoropyridine is significantly more volatile than the desired product. It can often be removed during the solvent evaporation step or by vacuum distillation.

Analytical and Purification Protocols

Purity Analysis: HPLC and GC-MS

Accurate assessment of product purity and byproduct levels is crucial. The following tables provide starting points for method development.

Table 1: HPLC Method Parameters for Purity Analysis

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 30% B, increase to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
This method should provide good separation of the starting material, product, and more polar byproducts.[4][12][13]

Table 2: GC-MS Method Parameters for Impurity Profiling

ParameterRecommended Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z
This method is suitable for identifying volatile and semi-volatile impurities.[14][15]
Purification Protocol: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities.

Table 3: Recommended Solvent Systems for Recrystallization

Solvent SystemRationale
Heptane/Ethyl Acetate A good starting point for many organic compounds. Dissolve in a minimal amount of hot ethyl acetate and add hot heptane until turbidity is observed, then cool slowly.[16]
Methanol/Water Suitable if the product is highly soluble in methanol and insoluble in water.
Ethanol Can be effective if the impurities are significantly more or less soluble than the product.[5]

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (or solvent mixture).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Process: Workflow and Byproduct Formation

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification start Methyl 6-chloropicolinate + Anhydrous KF reaction Halex Reaction (DMSO, Heat) start->reaction crude Crude Product Mixture reaction->crude tlc TLC Analysis crude->tlc Initial Assessment gcms GC-MS Analysis crude->gcms Impurity ID hplc HPLC Analysis crude->hplc Purity Check workup Aqueous Workup (Base Wash) crude->workup chromatography Column Chromatography tlc->chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Methyl 6-fluoropicolinate recrystallization->pure_product pure_product->hplc Final Purity

Caption: A typical workflow for the synthesis, analysis, and purification of this compound.

Byproduct Formation Pathways

byproduct_formation cluster_byproducts Potential Byproducts start Methyl 6-chloropicolinate product This compound start->product KF, DMSO, Heat (Desired Reaction) hydrolysis_start 6-Chloropicolinic Acid start->hydrolysis_start H₂O (Trace) hydroxylation Methyl 6-hydroxypicolinate start->hydroxylation OH⁻ (Impurity) hydrolysis_acid 6-Fluoropicolinic Acid product->hydrolysis_acid H₂O (Trace) decarboxylation 2-Fluoropyridine product->decarboxylation Excess Heat

References

Stability of Methyl 6-fluoropicolinate in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 6-fluoropicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling and utilizing this versatile building block in your experiments. We will delve into the stability of this compound across various solvent systems and conditions, helping you to anticipate and mitigate potential challenges, thereby ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to two main degradation pathways, stemming from its ester and fluoropyridine functionalities:

  • Hydrolysis: The ester group can be hydrolyzed to form 6-fluoropicolinic acid and methanol. This reaction is catalyzed by both acidic and basic conditions.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the pyridine ring is activated towards nucleophilic attack, especially due to the electron-withdrawing nature of the adjacent nitrogen and the carboxylate group. This can lead to the substitution of the fluorine with nucleophiles present in the reaction mixture or solvent.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1] Containers should be tightly sealed to prevent moisture ingress, which could lead to hydrolysis. For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively published, pyridine-based compounds can be susceptible to photodegradation. As a precautionary measure, it is recommended to store the compound in amber vials or otherwise protect it from direct light exposure, especially when in solution.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: My reaction yield is consistently low when using an alcohol-based solvent (e.g., ethanol, isopropanol).

  • Potential Cause: Transesterification. In the presence of other alcohols and either an acid or base catalyst, the methyl ester of this compound can undergo transesterification to form the corresponding ethyl, isopropyl, or other alkyl esters.[2] This creates a mixture of products and reduces the yield of the desired compound.

  • Troubleshooting Steps:

    • Solvent Selection: If possible, switch to a non-alcoholic (aprotic) solvent such as THF, DMF, or acetonitrile.

    • Temperature Control: If an alcohol solvent is necessary, running the reaction at a lower temperature can help to minimize the rate of transesterification.

    • Catalyst Choice: If the reaction is base-catalyzed, consider using a non-alkoxide base to reduce the presence of competing nucleophiles.

Issue 2: I am observing an unexpected peak in my HPLC analysis with a shorter retention time after dissolving this compound in a water-containing solvent.

  • Potential Cause: Hydrolysis. The appearance of a more polar compound (shorter retention time on a reverse-phase column) is a strong indicator of hydrolysis of the methyl ester to the more polar carboxylic acid (6-fluoropicolinic acid).

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Ensure that your solvents are anhydrous, especially for long-term storage of solutions or for sensitive reactions.

    • pH Control: Maintain a neutral pH if possible. Both acidic and basic conditions will accelerate hydrolysis.

    • Fresh Solutions: Prepare solutions of this compound fresh before use to minimize the opportunity for hydrolysis.

Issue 3: My reaction is turning a dark color and I'm seeing multiple unidentified byproducts, especially when using a strong base.

  • Potential Cause: Nucleophilic Aromatic Substitution (SNAr) and subsequent decomposition. Strong bases, especially in protic solvents, can lead to the substitution of the fluorine atom. The resulting products may be less stable and prone to further reactions or polymerization, leading to discoloration.

  • Troubleshooting Steps:

    • Milder Base: Switch to a milder, non-nucleophilic base such as potassium carbonate or cesium carbonate.

    • Aprotic Solvent: Use a polar aprotic solvent like DMF or DMSO to reduce the nucleophilicity of hydroxide ions that may be present.

    • Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions.

Predicted Stability in Different Solvent Systems

The following table provides an overview of the predicted stability of this compound in common laboratory solvents. These predictions are based on general chemical principles of ester and fluoropyridine stability.

Solvent ClassExample SolventsPredicted StabilityPrimary Degradation Pathway(s)
Aprotic Non-Polar Hexane, TolueneHighMinimal degradation expected.
Aprotic Polar Acetonitrile, THF, DMF, DMSOModerate to HighGenerally stable, but monitor for slow hydrolysis if water is present. DMF can contain amine impurities that may act as nucleophiles at elevated temperatures.
Protic Polar (Neutral) Water, Methanol, EthanolLow to ModerateHydrolysis and/or transesterification.
Protic Polar (Acidic) Acetic Acid, Water with acidLowAcid-catalyzed hydrolysis.
Protic Polar (Basic) Water with base, Alcohols with alkoxidesVery LowBase-catalyzed hydrolysis, transesterification, and nucleophilic aromatic substitution.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify the potential degradation products of this compound and to assess its intrinsic stability.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 8 hours. Neutralize with 1N HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve a portion in acetonitrile and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours. Dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to assess the extent of degradation and the formation of new peaks.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method suitable for separating this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizing Degradation and Troubleshooting

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound based on its chemical structure.

G main This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) main->hydrolysis snar Nucleophilic Aromatic Substitution (e.g., with RO- or other nucleophiles) main->snar product1 6-Fluoropicolinic Acid hydrolysis->product1 + Methanol product2 6-Alkoxypicolinic Acid Methyl Ester snar->product2 + F-

Caption: Primary degradation pathways of this compound.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving issues related to the stability of this compound in your experiments.

G start Low Yield or Unexpected Byproducts check_solvent Is an alcohol or water present? start->check_solvent check_base Is a strong or nucleophilic base used? check_solvent->check_base No solution1 Switch to aprotic solvent or use anhydrous conditions. check_solvent->solution1 Yes check_temp Is the reaction run at elevated temperature? check_base->check_temp No solution2 Use a milder, non-nucleophilic base (e.g., K2CO3). check_base->solution2 Yes solution3 Lower the reaction temperature. check_temp->solution3 Yes

References

Technical Support Center: Managing Impurities in Buchwald-Hartwig Reactions with Fluorinated Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Buchwald-Hartwig amination with fluorinated substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with impurity formation in these critical C-N bond-forming reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying mechanisms to empower you to troubleshoot effectively.

The introduction of fluorine into pharmaceuticals is a cornerstone of modern medicinal chemistry, offering profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. The Buchwald-Hartwig amination is a powerful tool for forging the C-N bonds often required to build these complex molecules. However, the unique properties of the C-F bond, one of the strongest in organic chemistry, present specific challenges, often leading to the formation of stubborn impurities that can compromise yield and purity.

This guide is structured to address the most common issues encountered in the lab, providing both quick-reference FAQs and in-depth troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated aryl halides particularly challenging substrates in Buchwald-Hartwig amination?

A: The challenge stems primarily from the strength of the carbon-fluorine (C-F) bond. Compared to C-Cl, C-Br, and C-I bonds, the C-F bond has a much higher dissociation energy. This makes the initial oxidative addition of the palladium(0) catalyst to the aryl fluoride, the first and often rate-limiting step of the catalytic cycle, significantly more difficult. Consequently, harsher reaction conditions (higher temperatures, stronger bases, more reactive catalysts) are often required, which in turn can promote side reactions and impurity formation.[1][2]

Q2: What is "hydrodefluorination," and why is it the most common impurity?

A: Hydrodefluorination is a side reaction where the fluorine atom on your starting material is replaced by a hydrogen atom, resulting in a non-fluorinated version of your desired product's aromatic core. This is a major issue because the hydrodefluorinated byproduct often has very similar chromatographic properties to the desired fluorinated product, making purification exceptionally difficult. It is typically formed through a competing catalytic cycle involving a palladium hydride (Pd-H) species.

Q3: How do I choose the right ligand for my fluorinated substrate?

A: Ligand choice is critical. For challenging substrates like aryl fluorides, bulky and electron-rich phosphine ligands are essential. These ligands stabilize the palladium center and promote the difficult oxidative addition and the desired C-N bond-forming reductive elimination.[1]

  • For Electron-Deficient Aryl Fluorides: (e.g., those with nitro or cyano groups), ligands like Pd(PPh3)4 have shown effectiveness.[3]

  • For Electron-Neutral or Rich Aryl Fluorides: More advanced, sterically hindered biaryl phosphine ligands are generally required. Ligands such as BrettPhos , RuPhos , and Josiphos-type ligands have demonstrated superior performance by promoting the desired amination while suppressing side reactions.[1] The steric bulk helps prevent the formation of inactive catalyst species and can favor the desired reductive elimination over competing pathways.

Q4: What is the role of the base, and which one should I use?

A: The base plays a crucial role in deprotonating the amine (or a palladium-amine complex) to form the palladium-amido intermediate, which is necessary for the final reductive elimination step.[4] For aryl fluorides, strong, non-nucleophilic bases are typically required to achieve a reasonable reaction rate.

  • Common choices: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).

  • Caution: While strong bases like NaOtBu can accelerate the reaction, they can also promote the formation of palladium hydride species (leading to hydrodefluorination) and potentially cause decomposition of base-sensitive substrates.[5][6] If hydrodefluorination is a major issue, switching to a weaker base like K₃PO₄ or Cs₂CO₃ and increasing the temperature may be a beneficial trade-off.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Significant Formation of Hydrodefluorinated Byproduct (>10%)

The appearance of a significant amount of the C-H product instead of the C-N product is the most common and frustrating issue with these reactions.

Root Cause Analysis:

Hydrodefluorination is primarily caused by the presence of a palladium hydride (Pd-H) species in the catalytic cycle. This species can arise from several sources:

  • β-Hydride Elimination: From the alkoxide base (e.g., t-butoxide can eliminate isobutylene to form Pd-H).

  • Reaction with Protic Impurities: Trace water, or even the amine starting material itself, can react with the palladium catalyst, particularly under strongly basic conditions, to generate Pd-H.

  • Amine Decomposition: Some amines can decompose under harsh conditions to generate species that lead to Pd-H formation.

Once formed, the Pd-H can either reductively eliminate with the aryl group on the palladium center (after oxidative addition) or participate in a separate catalytic cycle that effectively reduces the aryl fluoride.

Visualizing the Competing Pathways:

Here is a simplified representation of the main Buchwald-Hartwig cycle and the competing hydrodefluorination cycle.

Buchwald_Hartwig_Impurities cluster_main Desired Amination Pathway cluster_impurity Hydrodefluorination Side Reaction Pd0 L-Pd(0) OxAdd L-Pd(II)(ArF)(X) Pd0->OxAdd Oxidative Addition (+ ArF-X) AmineCoord [L-Pd(II)(ArF)(AmineH)]+X- OxAdd->AmineCoord Amine Coordination Deprotonation L-Pd(II)(ArF)(Amine) AmineCoord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Product Desired Product (ArF-Amine) Deprotonation->Product Reductive Elimination PdH_Source Source of H- (Base, H2O, etc.) PdH_Complex L-Pd(II)(H)(X) PdH_Source->PdH_Complex Forms Pd-Hydride ReductiveElim_H L-Pd(0) + ArF-H PdH_Complex->ReductiveElim_H Reaction with ArF-X (Competing Pathway) ReductiveElim_H->Pd0 Impurity Hydrodefluorinated Byproduct (ArF-H) ReductiveElim_H->Impurity Leads to Optimization_Workflow Start Low Conversion Observed Step1 Switch to a G3 Pre-catalyst (e.g., XPhos Pd G3) Start->Step1 Step2 Increase Temperature (e.g., 100°C -> 120°C) Step1->Step2 If still low Success Improved Conversion Step1->Success If successful Step3 Screen Solvents (Toluene, Dioxane, THF) Step2->Step3 If still low Step2->Success If successful Step4 Screen Bases (NaOtBu, LHMDS, K3PO4) Step3->Step4 If still low Step3->Success If successful Step4->Success If successful

References

Technical Support Center: Recrystallization of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated aromatic compounds via recrystallization. This guide is designed for researchers, scientists, and professionals in drug development who encounter specific challenges during the purification of these unique molecules. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.

The introduction of fluorine into aromatic systems dramatically alters their physicochemical properties, impacting solubility, crystal packing, and intermolecular interactions.[1][2][3] This often necessitates a departure from standard recrystallization protocols. This guide is structured to address the most common issues encountered in the lab, providing both quick-reference FAQs and in-depth troubleshooting scenarios.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of fluorinated aromatic compounds, presented in a question-and-answer format.

Problem 1: My fluorinated compound "oils out" instead of crystallizing.

Q: I've dissolved my crude fluorinated aromatic compound in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" is a common problem in crystallization and occurs when the solute comes out of solution at a temperature above its melting point.[4] For fluorinated compounds, this can be exacerbated by their often lower melting points compared to their non-fluorinated analogs and their unique solubility profiles. The high electronegativity of fluorine can lead to strong dipole moments and altered intermolecular interactions, which can disrupt the expected crystallization behavior.

Causality and Solutions:

  • Solution is too concentrated: The saturation point is reached at too high a temperature.

    • Action: Reheat the mixture to redissolve the oil and add a small amount of additional hot solvent to decrease the concentration.[4] Cool the solution more slowly to allow more time for crystal nucleation to occur at a lower temperature.

  • Cooling is too rapid: The solution becomes supersaturated too quickly, favoring oil formation over ordered crystal growth.

    • Action: Allow the solution to cool to room temperature on the benchtop, insulated from cold surfaces.[5] You can further slow the cooling by placing the flask in a beaker of warm water and allowing both to cool together.

  • Inappropriate solvent: The solvent may be too "good" at dissolving the compound, leading to a very high concentration before saturation is reached upon cooling.

    • Action: Consider a solvent system where the compound has slightly lower solubility at elevated temperatures. A mixed solvent system can be highly effective here.

Problem 2: No crystals are forming, even after extended cooling.

Q: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What steps can I take to induce crystallization?

A: The failure of a compound to crystallize from a cooled solution indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[6] The microscopic scratches provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution.[4] This provides a template for further crystal growth.

    • Evaporation: Allow a small amount of the solvent to evaporate from the open flask. This will increase the concentration of the solute.

  • Increase Supersaturation:

    • Reduce Solvent Volume: Gently heat the solution to boiling and reduce the solvent volume.[4] Be cautious not to boil off too much solvent too quickly.

    • Change the Solvent System: If you are using a mixed solvent system, you can try adding a small amount of an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Problem 3: The resulting crystals are colored, but the pure compound should be colorless.

Q: I've successfully obtained crystals, but they have a colored tint. How can I remove these colored impurities?

A: Colored impurities are often large, polar molecules that can become trapped in the crystal lattice during formation.

Decolorization Protocol:

  • Redissolve: Redissolve the colored crystals in the minimum amount of hot recrystallization solvent.

  • Add Activated Charcoal: Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.[6] Activated charcoal has a high surface area and will adsorb the colored impurities.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal.[7] This step is crucial and must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.

  • Crystallize: Allow the hot, colorless filtrate to cool slowly to form pure, colorless crystals.

Problem 4: The recrystallization yield is very low.

Q: I've obtained pure crystals, but the amount is much less than I expected. What factors could be contributing to the low yield?

A: Low recovery can be due to several factors, from using too much solvent to premature crystallization during transfers.

Optimizing for Yield:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.[7][8]

  • Prevent Premature Crystallization: During hot filtration, use a pre-warmed funnel and flask to prevent the compound from crashing out of solution.

  • Sufficient Cooling: Ensure the solution has been thoroughly cooled to maximize the amount of product that crystallizes out. An ice bath can be used after the solution has reached room temperature.

  • Second Crop of Crystals: The filtrate (mother liquor) from the first filtration still contains some dissolved product. You can often obtain a second, albeit less pure, crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling.

Frequently Asked Questions (FAQs)

Q1: How does fluorine substitution affect my choice of recrystallization solvent?

A1: Fluorine's high electronegativity and the polarity of the C-F bond can significantly alter the solubility of an aromatic compound.[9][10] Highly fluorinated aromatics can exhibit both hydrophobic and lipophobic ("fluorous") properties. This means they may be poorly soluble in both polar and non-polar hydrocarbon solvents.

  • Consider Fluorous Solvents: For highly fluorinated compounds, consider solvents like perfluorohexanes or other fluorous liquids, which can exhibit "like-dissolves-like" behavior.[11]

  • Solvent Mixtures are Key: Often, a mixture of a solvent in which the compound is soluble and one in which it is less soluble provides the ideal solubility gradient for recrystallization.[12] Common mixtures include hexane/ethyl acetate, hexane/acetone, and toluene/heptane.

  • Protic vs. Aprotic: The potential for hydrogen bonding between protic solvents and the fluorine atoms (C-H...F interactions) can influence solubility and should be considered.[2]

Q2: Are there any safety considerations specific to recrystallizing fluorinated compounds?

A2: While the fluorinated aromatic compounds themselves are generally stable, the reagents used in their synthesis can be hazardous. Always ensure your starting material is free of any residual fluorinating agents. Some fluorinating reagents can react exothermically with common solvents.[13] Always consult the safety data sheet (SDS) for your specific compound.

Q3: Why is slow cooling so important for fluorinated compounds?

A3: Slow cooling is a fundamental principle of recrystallization for any compound, as it allows for the formation of a more ordered and pure crystal lattice.[8] For fluorinated aromatics, which can have complex intermolecular interactions including π-stacking and C-F...H-C bonds, slow cooling is particularly critical to allow sufficient time for the molecules to orient themselves correctly.[1][2] Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals or the dreaded "oiling out."

Q4: Can I use a rotary evaporator to speed up the crystallization process?

A4: While a rotary evaporator is excellent for removing solvent to recover the crude solid, it is generally not recommended for the crystallization step itself.[4] The rapid removal of solvent and cooling under vacuum will cause the compound to crash out of solution quickly, leading to the formation of a powder or small, impure crystals. The key to successful recrystallization is slow and controlled cooling to allow for selective crystallization.

Experimental Protocols & Data

Solvent Selection for Recrystallization

The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[6][8]

Protocol for Solvent Screening:

  • Place a small amount of your crude fluorinated compound (approx. 20-30 mg) into several test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, hexane, water) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the compound dissolves.

  • Allow the test tube to cool to room temperature, and then place it in an ice bath.

  • Observe if crystals form. The best solvent will dissolve the compound when hot and form a good yield of crystals upon cooling.

Table 1: Common Recrystallization Solvents and Their Properties [14]

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds that can hydrogen bond.
Ethanol78HighA versatile solvent for moderately polar compounds.
Ethyl Acetate77MediumGood general-purpose solvent.
Acetone56MediumEffective but its low boiling point can make it volatile.
Toluene111LowGood for non-polar aromatic compounds.
Hexane69LowSuitable for very non-polar compounds.
Dichloromethane40MediumOften used in mixed solvent systems; very volatile.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a typical decision-making process when troubleshooting recrystallization.

Recrystallization_Troubleshooting start Dissolve Crude Compound in Hot Solvent cool Cool Solution start->cool observe Observe Outcome cool->observe crystals Pure Crystals Formed observe->crystals Success oil Compound Oils Out observe->oil Problem no_crystals No Crystals Form observe->no_crystals Problem end_success Collect Crystals crystals->end_success reheat_add_solvent Reheat & Add More Solvent oil->reheat_add_solvent induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation slow_cool Cool Slowly reheat_add_solvent->slow_cool end_retry Re-evaluate Solvent Choice reheat_add_solvent->end_retry If persists slow_cool->observe induce_nucleation->observe Check Again concentrate Concentrate Solution (Evaporate Solvent) induce_nucleation->concentrate Still Nothing concentrate->cool concentrate->end_retry If persists

Caption: Troubleshooting flowchart for common recrystallization issues.

References

Validation & Comparative

A Comparative Guide to the 1H and 19F NMR Analysis of Methyl 6-fluoropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic building blocks is paramount. Methyl 6-fluoropicolinate (CAS 455-71-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals, presents a compelling case for the application of advanced spectroscopic techniques.[1] Its unique electronic profile, stemming from the interplay between the electron-withdrawing fluorine atom and the pyridine ring, necessitates a multi-faceted analytical approach for unambiguous characterization.[1]

This guide provides an in-depth analysis of the 1H and 19F Nuclear Magnetic Resonance (NMR) spectra of this compound. We will explore the causality behind spectral patterns, compare the utility of NMR with orthogonal analytical methods like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, and provide detailed, field-proven experimental protocols.

The Structural Significance of this compound

This compound is a pyridine derivative featuring a methyl ester at the 2-position and a fluorine atom at the 6-position. This substitution pattern makes the fluorine atom susceptible to nucleophilic aromatic substitution, a key reaction in building more complex molecules.[1] Understanding the precise electronic environment of the pyridine ring is crucial for predicting reactivity and confirming the identity of synthetic products. NMR spectroscopy is the most powerful tool for this purpose, offering detailed insights into the connectivity and spatial relationships of atoms within the molecule.

Part 1: In-Depth NMR Spectral Analysis

1H NMR Spectrum: A Study in Coupling

The proton NMR spectrum is defined by two main regions: the aliphatic singlet of the methyl ester and the complex aromatic region of the pyridine ring protons. The complexity in the aromatic region arises from both proton-proton (nJHH) and proton-fluorine (nJHF) spin-spin coupling.

Expected Chemical Shifts and Multiplicities:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityKey Couplings (Hz)
-OCH₃~3.95Singlet (s)N/A
H-4~8.0 - 8.2Triplet of doublets (td) or Quartet (q)3JH4-H5 ≈ 8.0, 3JH4-H3 ≈ 8.0, 4JH4-F6 ≈ 3.5
H-3~7.7 - 7.9Doublet of doublets (dd)3JH3-H4 ≈ 8.0, 4JH3-H5 ≈ 1.0, 5JH3-F6 ≈ 0.5
H-5~7.2 - 7.4Doublet of doublets (dd)3JH5-H4 ≈ 8.0, 3JH5-F6 ≈ 8.0

Causality Behind the Assignments:

  • Methyl Ester (-OCH₃): This signal appears as a sharp singlet around 3.9-4.0 ppm, as it has no adjacent protons to couple with. Its chemical shift is standard for a methyl ester attached to an aromatic system.[1]

  • Aromatic Protons (H-3, H-4, H-5): The pyridine ring protons are deshielded and appear downfield. Their precise shifts and splitting patterns are dictated by through-bond coupling interactions.

    • H-5: This proton experiences a strong three-bond (vicinal) coupling to both the adjacent H-4 proton and the fluorine atom at position 6 (3JH5-F6). This results in a characteristic doublet of doublets pattern. The magnitude of vicinal H-F coupling in fluoropyridines is typically large, around 8 Hz.[3]

    • H-4: This proton is coupled to H-3 and H-5 with typical ortho 3JHH coupling constants of ~8.0 Hz. Additionally, it experiences a weaker four-bond coupling to the fluorine atom (4JH4-F6), expected to be around 3-4 Hz. This complex coupling will likely result in a triplet of doublets or a quartet-like appearance.

    • H-3: This proton is coupled to H-4 (3JH3-H4 ≈ 8.0 Hz) and exhibits a very small five-bond coupling to the fluorine atom (5JH3-F6), which may not be fully resolved but will contribute to peak broadening.[2]

The logical relationship for interpreting these couplings is visualized below.

Caption: Key 1H-1H and 1H-19F spin-spin couplings in this compound.

19F NMR Spectrum: A Sensitive Probe

19F NMR is exceptionally useful due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus, making it highly sensitive.[2] Furthermore, the chemical shift range is vast, making it an exquisite probe of the local electronic environment.

For this compound, the 19F NMR spectrum is expected to show a single signal.

  • Expected Chemical Shift: The chemical shift for a fluorine atom on a pyridine ring is typically in the range of -60 to -95 ppm relative to CFCl₃. For 2-fluoropyridine, the shift is approximately -68 ppm.[2] The presence of the electron-withdrawing methyl ester group at the ortho position will likely shift this slightly downfield.

  • Expected Multiplicity: The fluorine signal will be split by the neighboring protons. The largest coupling will be with H-5 (3JF-H5 ≈ 8.0 Hz), followed by H-4 (4JF-H4 ≈ 3.5 Hz). This would result in a doublet of triplets or a more complex multiplet if the smaller 5J coupling to H-3 is resolved.

Part 2: Comparison with Alternative Analytical Methods

While NMR provides unparalleled detail on molecular structure, a comprehensive characterization relies on orthogonal techniques that provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
1H/19F NMR Precise atom connectivity, stereochemistry, electronic environment, and quantitative analysis.Non-destructive, highly detailed structural information.Requires larger sample amounts, can be insensitive for very low concentrations.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), and fragmentation patterns for substructural information.Extremely sensitive (sub-picomole), provides definitive molecular weight.Provides limited connectivity information, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-F, aromatic rings).Fast, requires minimal sample, provides a quick "fingerprint" of functionality.Provides no information on the overall molecular skeleton or connectivity.
Mass Spectrometry (Electron Ionization)

Upon electron ionization, this compound (MW=155.13 g/mol ) is expected to show a strong molecular ion peak (M+•) at m/z = 155. The primary fragmentation pathway for esters is the loss of the alkoxy group.[4]

  • Key Fragment 1 (m/z 124): Loss of the methoxy radical (•OCH₃, 31 Da) to form the stable 6-fluoropicolinoyl cation. This is often a very prominent peak. [M]+• → [M - OCH₃]+ + •OCH₃

  • Key Fragment 2 (m/z 96): Subsequent loss of carbon monoxide (CO, 28 Da) from the picolinoyl cation to form the 2-fluoropyridinium ion. [M - OCH₃]+ → [C₅H₃FN]+ + CO

The fragmentation mechanism for picolinyl esters is well-established and provides diagnostic ions that confirm the core structure.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid confirmation of the key functional groups present in the molecule.[1]

  • ~1730 cm-1: A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the methyl ester.[7]

  • ~1600-1450 cm-1: A series of absorptions due to the C=C and C=N stretching vibrations within the pyridine ring.

  • ~1300-1100 cm-1: A strong absorption characteristic of the C-F bond stretch.[8]

Part 3: Experimental Protocols & Workflows

Achieving high-quality, reproducible data requires standardized and validated protocols.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound into a clean, dry vial.

    • Add 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is free of residual water.

    • Gently vortex the vial until the sample is fully dissolved.

    • Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube.

    • Cap the NMR tube securely.

  • 1H NMR Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

    • Tune and match the probe for the 1H channel.

    • Acquire a standard 1D proton spectrum using a 30° or 45° pulse angle.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a relaxation delay (d1) of at least 2 seconds and an acquisition time (aq) of ~3-4 seconds.

    • Collect 16 or 32 scans for good signal-to-noise.

    • Process the data with an exponential line broadening of 0.3 Hz. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • 19F NMR Acquisition (400 MHz Spectrometer):

    • Tune and match the probe for the 19F channel.

    • Acquire a standard 1D fluorine spectrum. Proton decoupling is recommended to simplify the spectrum initially, followed by a coupled spectrum to observe JHF couplings.

    • Set the spectral width to cover a range of -50 to -150 ppm.

    • Use a relaxation delay of 2 seconds and an acquisition time of ~1-2 seconds.

    • Collect 64 or 128 scans.

    • Process the data with an exponential line broadening of 0.5-1.0 Hz. Reference the spectrum using an external standard or by using the spectrometer's internal referencing protocol based on the 1H frequency (Unified Scale).[2]

The overall workflow for structural confirmation is outlined below.

G cluster_0 Analytical Workflow start Sample of This compound nmr NMR Spectroscopy (¹H, ¹⁹F, 2D) start->nmr ms Mass Spectrometry (EI-MS, HRMS) start->ms ir Infrared Spectroscopy (ATR) start->ir end Structural Confirmation & Purity Assessment nmr->end Connectivity & Environment ms->end Molecular Weight & Formula ir->end Functional Groups

Caption: A typical analytical workflow for the structural elucidation of an organic molecule.

Conclusion

The comprehensive analysis of this compound demonstrates the synergistic power of modern spectroscopic techniques. While 1H and 19F NMR spectroscopy provide the most detailed map of the molecular architecture, revealing subtle electronic effects through chemical shifts and coupling constants, MS and IR spectroscopy offer rapid and definitive confirmation of molecular weight and functional group identity. For researchers working with fluorinated heterocycles, a thorough understanding and application of these techniques are not merely best practice—they are essential for ensuring the integrity and success of their synthetic endeavors.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 6-fluoropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, understanding the mass spectral fragmentation of a molecule is paramount for its unambiguous identification and structural elucidation. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 6-fluoropicolinate, a fluorinated pyridine derivative of increasing interest. By comparing its fragmentation behavior to its non-fluorinated analog, Methyl picolinate, we aim to provide a clear understanding of how the introduction of a fluorine atom influences fragmentation pathways, thereby offering valuable insights for analytical method development and structural confirmation.

Introduction: The Significance of Fluorine in Picolinates

This compound belongs to the class of picolinates, which are esters of picolinic acid (pyridine-2-carboxylic acid). The pyridine nitrogen and the ester functionality are key features that direct mass spectral fragmentation. The introduction of a highly electronegative fluorine atom onto the pyridine ring is expected to significantly alter the fragmentation pattern compared to its non-fluorinated counterpart, Methyl picolinate. This guide will explore these differences, providing a predictive framework for the analysis of this and similar fluorinated heterocyclic compounds.

Comparative Fragmentation Analysis: this compound vs. Methyl picolinate

The fragmentation of methyl esters of aromatic acids under electron ionization typically involves several key pathways, including loss of the alkoxy group, cleavage of the ester, and fragmentation of the aromatic ring. For picolinates, the pyridine nitrogen plays a crucial role in stabilizing adjacent fragment ions.

Fragmentation of Methyl Picolinate (Non-fluorinated Analog)

The mass spectrum of Methyl picolinate (C₇H₇NO₂, Molecular Weight: 137.14 g/mol ) is characterized by several key fragments.[1][2] The primary fragmentation pathways include:

  • Loss of the methoxy radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of the picolinoyl cation.

  • Loss of the carbomethoxy group (•COOCH₃): This results in the formation of the pyridyl cation.

  • Ring fragmentation: Cleavage of the pyridine ring can also occur, though it often leads to less abundant ions.

Table 1: Prominent Fragment Ions in the Mass Spectrum of Methyl Picolinate. [1]

m/zProposed FragmentFormulaNotes
137[M]⁺•[C₇H₇NO₂]⁺•Molecular Ion
106[M - •OCH₃]⁺[C₆H₄NO]⁺Loss of the methoxy radical
78[M - •COOCH₃]⁺[C₅H₄N]⁺Loss of the carbomethoxy group
51[C₄H₃]⁺[C₄H₃]⁺Fragment from pyridine ring cleavage
Predicted Fragmentation of this compound

For this compound (C₇H₆FNO₂, Molecular Weight: 155.13 g/mol ), we can anticipate analogous fragmentation pathways, but with the added influence of the fluorine atom. The presence of fluorine, a highly electronegative atom, can stabilize or destabilize certain fragment ions and introduce new fragmentation channels.

The predicted fragmentation pathways for this compound are:

  • Loss of the methoxy radical (•OCH₃): This will likely remain a major fragmentation pathway, leading to the 6-fluoropicolinoyl cation.

  • Loss of the carbomethoxy group (•COOCH₃): This will result in a fluoropyridyl cation.

  • Loss of a fluorine atom (•F) or hydrogen fluoride (HF): The loss of fluorine or HF is a characteristic fragmentation for many fluorinated aromatic compounds.[3]

Table 2: Predicted Prominent Fragment Ions in the Mass Spectrum of this compound.

m/zProposed FragmentFormulaNotes
155[M]⁺•[C₇H₆FNO₂]⁺•Molecular Ion
124[M - •OCH₃]⁺[C₆H₃FNO]⁺Loss of the methoxy radical
96[M - •COOCH₃]⁺[C₅H₃FN]⁺Loss of the carbomethoxy group
136[M - •F]⁺[C₇H₆NO₂]⁺Loss of a fluorine atom
135[M - HF]⁺•[C₇H₅NO₂]⁺•Loss of hydrogen fluoride

Mechanistic Insights into Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for both Methyl picolinate and this compound, providing a visual comparison of the key fragmentation reactions.

Fragmentation Pathway of Methyl Picolinate

G M Methyl Picolinate [M]⁺• m/z 137 F1 [M - •OCH₃]⁺ m/z 106 M->F1 - •OCH₃ F2 [M - •COOCH₃]⁺ m/z 78 M->F2 - •COOCH₃ F3 [C₄H₃]⁺ m/z 51 F2->F3 - HCN

Caption: Proposed EI fragmentation pathway of Methyl Picolinate.

Predicted Fragmentation Pathway of this compound

G M This compound [M]⁺• m/z 155 F1 [M - •OCH₃]⁺ m/z 124 M->F1 - •OCH₃ F2 [M - •COOCH₃]⁺ m/z 96 M->F2 - •COOCH₃ F3 [M - •F]⁺ m/z 136 M->F3 - •F F4 [M - HF]⁺• m/z 135 M->F4 - HF

Caption: Predicted EI fragmentation pathway of this compound.

The key comparative insight is the introduction of new fragmentation channels involving the fluorine atom in this compound. The relative abundance of the ions resulting from the loss of •F or HF will be diagnostic for the presence and position of the fluorine substituent.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation patterns, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

Table 3: Recommended GC-MS Protocol.

Parameter Setting Rationale
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)Standard non-polar column suitable for a wide range of small molecules.
Inlet Temperature250 °CEnsures complete vaporization of the analyte without thermal degradation.
Carrier GasHelium, constant flow of 1 mL/minInert carrier gas providing good chromatographic resolution.
Oven Program50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minGeneral purpose temperature program to ensure good separation and peak shape.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for creating fragment-rich spectra for structural elucidation.
Ionization Energy70 eVStandard energy that provides reproducible fragmentation patterns.
Mass Rangem/z 40-200Covers the molecular ion and expected major fragments.
Source Temperature230 °CStandard source temperature to prevent condensation and minimize thermal effects.
Quadrupole Temperature150 °CStandard quadrupole temperature.

Conclusion and Future Perspectives

This guide provides a foundational understanding of the expected mass spectral fragmentation of this compound by drawing comparisons with its well-characterized non-fluorinated analog, Methyl picolinate. The predictive framework presented here, based on established principles of mass spectrometry, highlights the significant influence of the fluorine substituent on the fragmentation pathways.[4][5] Specifically, the anticipated loss of fluorine and hydrogen fluoride provides a unique diagnostic tool for the identification of this compound.

Researchers can use this guide to develop targeted analytical methods for the detection and quantification of this compound and to aid in the structural elucidation of related fluorinated heterocyclic compounds. Experimental verification of these predicted fragmentation patterns will further enhance our understanding of the gas-phase ion chemistry of this important class of molecules.

References

A Comparative Guide to the Reactivity of Methyl 6-Fluoropicolinate and Methyl 6-Chloropicolinate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the myriad of choices for introducing a substituted pyridyl moiety, 6-halopicolinates are common intermediates. This guide provides an in-depth comparison of the reactivity of two such widely used reagents, Methyl 6-fluoropicolinate and Methyl 6-chloropicolinate, in the context of nucleophilic aromatic substitution (SNAr). Our analysis is grounded in established mechanistic principles and supported by a detailed experimental protocol for a comparative reactivity study.

The Decisive Role of the Halogen in SNAr Reactivity

Nucleophilic aromatic substitution on electron-deficient heterocyclic systems like pyridines is a cornerstone of modern synthetic chemistry. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The nature of the leaving group at the 6-position of the picolinate ester plays a pivotal role in determining the overall reaction rate.

It is a well-established principle in SNAr reactions that the reactivity of the leaving group often follows the order F > Cl > Br > I.[2] This is counterintuitive when considering bond strengths, as the C-F bond is the strongest among the carbon-halogen bonds. However, the rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex.[2] The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which polarizes the C-F bond and increases the electrophilicity of the carbon atom at the 6-position. This enhanced electrophilicity facilitates the nucleophilic attack, thereby accelerating the formation of the Meisenheimer complex and, consequently, the overall reaction rate.

In the case of this compound, the fluorine atom's strong inductive effect significantly lowers the energy barrier for the formation of the Meisenheimer intermediate compared to Methyl 6-chloropicolinate. The electron-withdrawing methyl ester group at the 2-position further activates the pyridine ring towards nucleophilic attack. The delocalization of the negative charge in the Meisenheimer complex is effectively stabilized by the pyridine nitrogen and the ester functionality.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex Formation (Rate-Determining Step) cluster_products Products start Methyl 6-halopicolinate + Nu:⁻ intermediate Meisenheimer Complex start->intermediate Nucleophilic Attack end Substituted Picolinate + X⁻ intermediate->end Elimination of Halide

Caption: Generalized mechanism of the SNAr reaction on Methyl 6-halopicolinates.

Expected Reactivity: A Quantitative Perspective

FeatureThis compoundMethyl 6-chloropicolinate
Expected Reactivity HighModerate
Reaction Rate FasterSlower
Reaction Conditions Milder (lower temperatures, shorter reaction times)More forcing (higher temperatures, longer reaction times)
Leaving Group Ability Excellent (due to inductive effect)Good

Experimental Protocol for a Comparative Reactivity Study

To empirically validate the predicted reactivity difference, the following experimental protocol is proposed. This procedure is designed to be a self-validating system, allowing for a direct and reliable comparison of the two substrates.

Materials and Reagents:
  • This compound

  • Methyl 6-chloropicolinate

  • Nucleophile (e.g., morpholine, sodium thiophenoxide)

  • Solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Internal standard for analytical monitoring (e.g., dodecane)

  • Anhydrous solvents and reagents

Experimental Workflow:

Experimental_Workflow cluster_setup Reaction Setup cluster_execution Reaction Execution & Monitoring cluster_analysis Data Analysis A Prepare two identical reaction vessels B Add this compound to Vessel 1 A->B C Add Methyl 6-chloropicolinate to Vessel 2 A->C D Add solvent, base, and internal standard to both vessels B->D C->D E Equilibrate both vessels to the desired temperature D->E F Add the nucleophile simultaneously to both vessels E->F G Monitor reaction progress at set time intervals via GC-MS or LC-MS F->G H Quench aliquots at each time point G->H I Analyze aliquots to determine the consumption of starting material and formation of product H->I J Plot concentration vs. time to determine initial reaction rates and yields I->J

Caption: Workflow for the comparative kinetic study of Methyl 6-halopicolinates.

Step-by-Step Procedure:
  • Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars, place this compound (1.0 mmol) in one flask and Methyl 6-chloropicolinate (1.0 mmol) in the other.

  • Reagent Addition: To each flask, add the chosen solvent (e.g., 10 mL of DMSO), the base (e.g., 1.2 mmol of K₂CO₃), and the internal standard (e.g., 0.5 mmol of dodecane).

  • Equilibration: Place both flasks in a pre-heated oil bath at the desired reaction temperature (e.g., 80 °C) and allow the mixtures to stir for 15 minutes to ensure thermal equilibrium.

  • Initiation: To each flask, add the nucleophile (e.g., 1.1 mmol of morpholine) simultaneously. Start timing the reaction immediately.

  • Monitoring: At regular intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching and Analysis: Immediately quench each aliquot by diluting it with a known volume of a suitable solvent (e.g., ethyl acetate) containing a small amount of a quenching agent if necessary (e.g., water). Analyze the quenched samples by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ratio of starting material to product relative to the internal standard.

  • Data Interpretation: Plot the percentage conversion of the starting material against time for both reactions. The initial slopes of these plots will provide a direct comparison of the initial reaction rates. The final conversion at the end of the experiment will indicate the relative yield under the chosen conditions.

Conclusion and Practical Implications

The comparative analysis, grounded in fundamental principles of SNAr chemistry, strongly indicates that this compound is the more reactive substrate compared to Methyl 6-chloropicolinate. This enhanced reactivity translates to tangible benefits in a laboratory and process setting, including the potential for milder reaction conditions, shorter reaction times, and improved energy efficiency. For drug development professionals, the ability to employ less forcing conditions can be crucial for the synthesis of complex molecules with sensitive functional groups. The choice between these two reagents will ultimately depend on factors such as cost, availability, and the specific requirements of the synthetic route. However, for applications demanding high reactivity and mild conditions, this compound presents a clear advantage.

References

A Comparative Guide to the In Vitro Activity of Kinase Inhibitors Synthesized from Halopicolinates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. Protein kinases, as central regulators of cellular signaling, represent a critical class of drug targets, particularly in oncology.[1] The strategic design of small molecules that can effectively modulate the activity of these enzymes is paramount. This guide provides an in-depth technical comparison of the in vitro activity of kinase inhibitors synthesized from different halopicolinate precursors. We will delve into the rationale behind their synthesis, present supporting experimental data, and provide detailed protocols for their evaluation, empowering you to make informed decisions in your drug discovery programs.

The picolinamide scaffold, a derivative of pyridine-2-carboxylic acid, has emerged as a versatile and promising framework for the design of potent kinase inhibitors.[1] Its rigid structure, combined with the hydrogen bonding capabilities of the pyridine nitrogen and the amide linkage, allows for crucial interactions within the ATP-binding pocket of various kinases.[2] The strategic introduction of halogen atoms onto the picolinate ring serves as a powerful tool to modulate the electronic properties, binding affinity, and pharmacokinetic profile of the resulting inhibitors.[3][4] This guide will focus on inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[5][6]

The Synthetic Rationale: From Halopicolinates to Potent Kinase Inhibitors

The synthesis of picolinamide-based kinase inhibitors typically begins with a halogen-substituted picolinic acid, such as chloropicolinic acid. The halogen atom provides a reactive handle for subsequent chemical modifications, often involving nucleophilic substitution or cross-coupling reactions to introduce various functionalities that can interact with specific residues in the kinase active site.

A general synthetic approach involves the amidation of the halopicolinic acid with a desired amine, followed by further modifications. The choice of the halogen on the starting picolinate can influence the reactivity and the final properties of the inhibitor. For instance, the use of a more reactive starting material might allow for milder reaction conditions, while the nature of the halogen itself can impact the inhibitor's binding affinity through halogen bonding, a significant non-covalent interaction in drug-receptor binding.[7]

Comparative In Vitro Activity of Picolinamide-Based VEGFR-2 Inhibitors

The following table summarizes the in vitro activity of a series of picolinamide-based derivatives against VEGFR-2 and their anti-proliferative effects on human cancer cell lines. This data allows for a comparative analysis of how different substitutions on the picolinamide scaffold influence inhibitory potency.

Compound IDHalopicolinate Precursor (Illustrative)Key SubstituentsTarget KinaseIC50 (nM)[2]Anti-proliferative Activity (A549 cells, IC50 in µM)[2]Anti-proliferative Activity (HepG2 cells, IC50 in µM)[2]
8a 4-chloropicolinic acid4-phenoxyanilineVEGFR-287025.637.2
8j 4-chloropicolinic acid4-(4-methylphenoxy)anilineVEGFR-253012.520.6
8l 4-chloropicolinic acid4-(4-chlorophenoxy)anilineVEGFR-229013.218.2
8u 4-chloropicolinic acid4-(3-chloro-4-fluorophenoxy)anilineVEGFR-2122020.125.3
Sorafenib N/A (Reference)N/AVEGFR-29019.329.0
Axitinib N/A (Reference)N/AVEGFR-20.222.438.7

Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the VEGFR-2 enzyme by 50%. The anti-proliferative IC50 values represent the concentration required to inhibit the growth of the cancer cell lines by 50%.

From this data, a clear structure-activity relationship (SAR) emerges. The introduction of a halogen atom on the phenoxy ring (compound 8l , 4-chlorophenoxy) significantly enhances the inhibitory potency against VEGFR-2 compared to the unsubstituted phenoxy analog (compound 8a ). This highlights the favorable contribution of halogen bonding and/or hydrophobic interactions in the kinase's active site. Interestingly, the combination of a chloro and a fluoro substituent on the phenoxy ring (compound 8u ) resulted in a decrease in activity compared to the monochloro-substituted compound, suggesting that the position and electronic nature of the halogen are critical for optimal binding.

Visualizing the Molecular Landscape

To better understand the biological context and the experimental approach, the following diagrams illustrate the VEGFR-2 signaling pathway and the general workflow for evaluating the in vitro activity of the synthesized kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation Promotes Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene Translocates to Gene->Proliferation VEGF VEGF VEGF->VEGFR2 Binds to

Caption: Simplified VEGFR-2 Signaling Pathway.

G cluster_synthesis Chemical Synthesis cluster_assay In Vitro Kinase Assay start Halopicolinate Precursor reaction Amidation & Functionalization start->reaction inhibitor Purified Kinase Inhibitor reaction->inhibitor setup Assay Plate Setup (Enzyme, Substrate, Inhibitor) inhibitor->setup Test Compound incubation Kinase Reaction (ATP Addition) setup->incubation detection Signal Detection (e.g., Luminescence) incubation->detection analysis Data Analysis (IC50 Determination) detection->analysis

Caption: Experimental Workflow for In Vitro Evaluation.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

This protocol describes a common and robust method for determining the in vitro potency (IC50) of synthesized compounds against a target kinase, such as VEGFR-2. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[8][9]

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase substrate (specific for the target kinase)

  • ATP (Adenosine triphosphate)

  • Synthesized kinase inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the synthesized kinase inhibitors in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compounds in the Kinase Reaction Buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

  • Kinase Reaction Setup:

    • In the wells of the assay plate, add the following components in this order:

      • Kinase Reaction Buffer

      • Diluted kinase inhibitor or DMSO (for control wells)

      • Kinase substrate

      • Recombinant kinase enzyme

    • Include control wells:

      • "No inhibitor" control (with DMSO) to determine 100% kinase activity.

      • "No enzyme" control to determine the background signal.

  • Initiation and Incubation of Kinase Reaction:

    • Initiate the kinase reaction by adding a specific concentration of ATP to all wells. The ATP concentration should ideally be at the Km value for the specific kinase to ensure accurate IC50 determination.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination of Kinase Reaction and ATP Depletion:

    • After incubation, add the ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete any remaining unconsumed ATP.

    • Incubate the plate at room temperature for 40 minutes.[10]

  • ADP to ATP Conversion and Signal Detection:

    • Add the Kinase Detection Reagent to each well. This reagent contains enzymes that will convert the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background signal (from "no enzyme" control wells) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.

Conclusion

The strategic use of halopicolinates as starting materials provides a versatile platform for the synthesis of potent kinase inhibitors. As demonstrated with the picolinamide-based VEGFR-2 inhibitors, the nature and position of halogen substituents can significantly impact their in vitro activity. This guide has provided a framework for understanding the synthesis, comparative evaluation, and detailed experimental protocols for these promising compounds. By leveraging this knowledge, researchers can accelerate the design and development of novel and effective kinase inhibitors for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Validation of Methyl 6-fluoropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. Methyl 6-fluoropicolinate, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1] Its reactivity, influenced by the fluorine atom on the pyridine ring, makes it a valuable synthon, but also necessitates rigorous purity assessment to control for process-related impurities and potential degradants.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of this compound. Moving beyond a simple recitation of steps, we will delve into the scientific rationale behind methodological choices, offering a framework for developing a self-validating and trustworthy analytical system.

The Analytical Challenge: What Are We Looking For?

Before embarking on method development, it is crucial to understand the potential impurity profile of this compound. Based on its synthesis, which often involves the esterification of 6-fluoropicolinic acid with methanol, and the inherent reactivity of the fluorinated pyridine ring, we can anticipate several classes of impurities:

  • Process-Related Impurities:

    • Starting Materials: Unreacted 6-fluoropicolinic acid.

    • Reagents and Byproducts: Residual reagents from the esterification process.

    • Regioisomers: The synthesis of fluorinated pyridines can sometimes lead to the formation of positional isomers, which can be challenging to separate due to their similar physical properties.[2][3][4]

  • Degradation Products:

    • Hydrolysis Products: The ester group is susceptible to hydrolysis, reverting to 6-fluoropicolinic acid.

    • Photodegradation Products: Pyridine derivatives can be susceptible to photodegradation.[5]

    • Thermally Induced Degradants: Exposure to high temperatures during synthesis or storage can lead to degradation.

A robust HPLC method must be able to resolve this compound from all these potential impurities to provide an accurate assessment of its purity.

Comparative Analysis of HPLC Methodologies

The choice of HPLC conditions can dramatically impact the quality of the separation. Here, we compare three distinct reversed-phase HPLC (RP-HPLC) methods to illustrate the importance of a well-developed analytical procedure. RP-HPLC is the most widely used liquid chromatography technique in the biopharmaceutical industry for all stages of drug development.[6][7]

Parameter Method A: Non-Optimized Isocratic Method B: Gradient with Standard C18 Method C: Optimized Gradient with Phenyl-Hexyl Column
Column Standard C18, 5 µm, 4.6 x 150 mmStandard C18, 3.5 µm, 4.6 x 100 mmPhenyl-Hexyl, 2.7 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.05 M Potassium Phosphate Monobasic (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution Isocratic (50:50 A:B)Gradient: 10-90% B over 15 minGradient: 20-70% B over 10 min
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 265 nm (λmax)Diode Array Detector (DAD) at 265 nm
Expected Performance Poor resolution of polar impurities, potential co-elution of regioisomers, broad peaks.Improved resolution over isocratic, but potential for incomplete separation of closely related species.Excellent resolution of all potential impurities, sharp and symmetrical peaks, enhanced sensitivity and specificity.

Rationale for the Optimized Method (Method C):

  • Column Chemistry: A Phenyl-Hexyl stationary phase is selected for its alternative selectivity compared to a standard C18 column. The phenyl groups can provide π-π interactions with the aromatic pyridine ring of this compound and its impurities, offering enhanced resolution of structurally similar compounds like regioisomers.

  • Mobile Phase: A phosphate buffer provides better pH control than formic acid, leading to more reproducible retention times and improved peak shapes for ionizable compounds like the starting material, 6-fluoropicolinic acid. A pH of 3.0 ensures that the carboxylic acid is protonated, promoting its retention on the reversed-phase column.

  • Gradient Elution: A gradient elution is essential for separating compounds with a wide range of polarities, from the polar starting material to the less polar this compound and other potential byproducts. The optimized gradient ensures adequate separation in a shorter analysis time.

  • Diode Array Detector (DAD): A DAD allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for peak purity analysis and for identifying co-eluting impurities by examining the spectral homogeneity across a single chromatographic peak. The detection wavelength is set at the λmax of this compound for maximum sensitivity.

Experimental Protocol: A Step-by-Step Guide to the Optimized Method (Method C)

This protocol details the validated HPLC method for determining the purity of this compound.

1. Materials and Reagents:

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Potassium Phosphate Monobasic (KH₂PO₄) (analytical grade)

  • Phosphoric Acid (analytical grade)

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Data acquisition and processing software.

3. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm

  • Mobile Phase A: 0.05 M KH₂PO₄ in water, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-8 min: 20% to 70% B

    • 8-10 min: 70% B

    • 10.1-12 min: 20% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: DAD, monitoring at 265 nm

4. Sample and Standard Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25.0 mL of a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and dissolve in 25.0 mL of a 50:50 mixture of Mobile Phase A and B.

5. System Suitability:

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 5000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%

6. Data Analysis:

The purity of the sample is calculated using the area percent method.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Method Validation: A Self-Validating System

A comprehensive validation of the analytical method is essential to ensure its reliability. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[4][8][9][10][11]

Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure that all degradation products are well-separated from the main peak.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from 0.05 mg/mL to 1.5 mg/mL should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analysis of six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 1.0%.

    • Intermediate Precision (Inter-assay precision): Analysis of six replicate samples on different days, with different analysts, and on different instruments. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This includes variations in mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical relationships in method validation.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std system_suitability System Suitability Test dissolve_std->system_suitability weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample inject_sample Inject Sample dissolve_sample->inject_sample inject_std Inject Standard system_suitability->inject_std integrate_peaks Integrate Peaks inject_std->integrate_peaks inject_sample->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity report Generate Report calculate_purity->report G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD/LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

References

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity for Methyl 6-fluoropicolinate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Picolinates

Methyl 6-fluoropicolinate is a pyridine carboxylic acid derivative, a class of compounds with significant interest in drug discovery and chemical synthesis.[1] As with many small molecules, quantifying it and its structurally similar derivatives in complex matrices requires highly specific analytical tools. Immunoassays, powered by specific antibodies, offer a high-throughput and sensitive solution, but their reliability hinges on a critical parameter: antibody specificity.[2] An antibody's tendency to bind to molecules other than its intended target is known as cross-reactivity, a phenomenon that can lead to false positives and inaccurate quantification.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute cross-reactivity studies for antibodies targeting this compound. We will delve into the core principles of small-molecule antibody development, present a robust experimental protocol for assessing specificity, and provide a model for data interpretation to guide the selection of the most suitable antibody for your research needs.

The Immunological Hurdle: Why Small Molecules Are Tricky Targets

Small molecules like this compound are haptens—molecules that are not immunogenic on their own.[5] To generate an antibody response, they must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[6][7] The design of this hapten-carrier conjugate is the most critical step in developing a specific antibody.[8]

The structural characteristics of the hapten, the site of conjugation to the carrier, and the length of any spacer arm used all profoundly influence the specificity of the resulting antibodies.[8][9] If the conjugation site obscures a unique feature of the target molecule or exposes a region common to many derivatives, the resulting antibody may exhibit broad cross-reactivity. Conversely, exposing a region that distinguishes the target from its derivatives is key to generating a highly specific antibody.[8] Therefore, understanding the immunogen's design is the first step in predicting an antibody's potential cross-reactivity profile.

Designing a Robust Cross-Reactivity Study: The Competitive ELISA

For quantifying small molecules, the gold-standard immunoassay format is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[10][11] This method is ideal for cross-reactivity studies because it allows for the direct measurement of how well different derivatives compete with the target analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.[12]

There are several methods for validating antibody specificity, including genetic strategies, immunoprecipitation-mass spectrometry (IP-MS), and using independent antibodies.[13][14][15] However, for small molecule haptens, a competitive ELISA provides the most direct and quantitative measure of cross-reactivity against structurally similar compounds.

Core Experimental Workflow: Competitive Inhibition ELISA

The following diagram and protocol outline the workflow for a direct competitive ELISA to determine the cross-reactivity of an antibody against derivatives of this compound.

ELISA_Workflow cluster_prep Phase 1: Plate Preparation cluster_reaction Phase 2: Competitive Reaction cluster_detection Phase 3: Detection & Analysis p1 1. Coat Plate Coat 96-well plate with Hapten-Protein conjugate (e.g., M6FP-BSA). p2 2. Wash Wash away unbound conjugate. p1->p2 p3 3. Block Block remaining sites with an inert protein (e.g., BSA). p2->p3 p4 4. Wash Wash away excess blocking buffer. p3->p4 r1 5. Add Competitors & Antibody Add standards (M6FP) or test derivatives AND the primary antibody simultaneously. p4->r1 r2 6. Incubate Allow competition between immobilized hapten and free analyte for antibody binding. r1->r2 r3 7. Wash Wash away unbound antibody and analytes. r2->r3 d1 8. Add Secondary Antibody Add enzyme-conjugated secondary antibody (e.g., Anti-IgG-HRP). r3->d1 d2 9. Wash Wash away unbound secondary antibody. d1->d2 d3 10. Add Substrate Add chromogenic substrate (e.g., TMB). d2->d3 d4 11. Develop & Stop Incubate for color development, then add stop solution. d3->d4 d5 12. Read & Analyze Measure absorbance. Calculate IC50 and % Cross-Reactivity. d4->d5

Caption: Workflow for a direct competitive ELISA to assess antibody cross-reactivity.

Detailed Step-by-Step Protocol

This protocol is a template and should be optimized for each specific antibody and conjugate pair.

  • Plate Coating:

    • Dilute the this compound-protein conjugate (e.g., M6FP-BSA) to a pre-optimized concentration (typically 1-10 µg/mL) in a coating buffer (e.g., PBS, pH 7.4).[16]

    • Add 100 µL of the diluted conjugate to each well of a 96-well high-binding microplate.[12]

    • Incubate overnight at 4°C.[17]

    • Causality: This step immobilizes the target hapten on the plate surface, creating the "bait" for the antibody. The concentration is critical: too little results in a low signal, while too much can lead to high background.

  • Washing and Blocking:

    • Flick the plate to remove the coating solution. Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[16]

    • Add 200 µL of blocking buffer (e.g., 1-5% BSA in PBS) to each well to saturate any remaining protein-binding sites.[12]

    • Incubate for 1-2 hours at room temperature.[17]

    • Wash the plate 3 times as described above.

    • Causality: Blocking is essential to prevent non-specific binding of the primary and secondary antibodies to the plastic surface, which would cause high background noise.[16]

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (this compound) and the test derivatives in assay buffer. The concentration range should span several orders of magnitude to capture the full dose-response curve.[11]

    • In a separate dilution plate, mix 50 µL of each standard/derivative dilution with 50 µL of the primary antibody (at its pre-optimized working dilution).

    • Immediately transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature.

    • Causality: This is the critical competitive step. The free analyte (standard or derivative) and the plate-bound analyte compete for the antibody's binding sites. High concentrations of a reactive analyte in the solution will result in fewer antibodies binding to the plate.[11]

  • Detection:

    • Wash the plate 4 times with wash buffer.

    • Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Mouse IgG), diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 4 times with wash buffer.

    • Causality: The secondary antibody binds to the primary antibody that has been captured by the immobilized hapten. The enzyme conjugate provides the means for signal generation.

  • Signal Development and Measurement:

    • Add 100 µL of a chromogenic substrate (e.g., TMB) to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

    • Causality: The enzyme on the secondary antibody converts the substrate into a colored product. The intensity of the color is directly proportional to the amount of primary antibody bound to the plate and, therefore, inversely proportional to the concentration of the competing analyte.

Defining the Analytes: A Comparative Panel

To conduct a meaningful cross-reactivity study, a panel of structurally related derivatives is required. The choice of derivatives should be guided by potential metabolic products, synthesis precursors, or other structurally similar compounds relevant to your research.

Caption: Potential derivatives for a cross-reactivity panel of this compound.

Comparative Data Analysis: From Raw Data to Actionable Insights

After running the competitive ELISA, the raw absorbance data must be processed to determine two key metrics: the IC50 value and the percent cross-reactivity.

  • IC50 (Inhibitory Concentration 50%): This is the concentration of an analyte that causes a 50% reduction in the maximum signal (B₀). It is the most important metric for comparing the reactivity of different compounds. A lower IC50 indicates a higher affinity of the antibody for that analyte.

  • Percent Cross-Reactivity (%CR): This value normalizes the reactivity of a derivative against the primary target analyte. It is calculated using the following formula:

    %CR = (IC50 of Target Analyte / IC50 of Test Derivative) x 100

Hypothetical Performance Data for Three Candidate Antibodies

The table below presents plausible experimental data for three hypothetical antibodies tested against our panel of derivatives. This serves as a model for how to structure and interpret your own results.

Compound Antibody A (Monoclonal) Antibody B (Monoclonal) Antibody C (Polyclonal)
IC50 (ng/mL) %CR IC50 (ng/mL)
This compound (Target) 5.2100% 8.5
Methyl 6-chloropicolinate45.811.4%>1000
6-Fluoropicolinic Acid98.35.3%15.1
Methyl Picolinate512.61.0%>1000
Picolinic Acid>1000<0.5%>1000
Interpretation and Selection
  • Antibody A (Monoclonal): This antibody is highly specific for the target analyte. It shows minimal cross-reactivity with the chloro- derivative and the demethylated acid form. The low reactivity with Methyl Picolinate suggests the fluorine atom is a critical part of the epitope recognized by this antibody. This antibody would be ideal for applications requiring precise quantification of only this compound.

  • Antibody B (Monoclonal): This antibody is highly specific for the methyl ester group and the fluorine atom. It shows significant cross-reactivity with 6-Fluoropicolinic Acid, suggesting the immunogen was likely designed in a way that the methyl ester was not a key recognition feature. However, it excellently discriminates between the fluoro- and chloro- derivatives. This antibody would be useful for detecting the 6-Fluoropicolinic acid metabolite but would be unsuitable if discrimination between the ester and acid forms is needed.

  • Antibody C (Polyclonal): As is often the case with polyclonal antibodies, this one shows broader reactivity.[18] It recognizes multiple derivatives to a significant degree, especially the chloro- and acid- forms. This antibody would be best suited as a screening tool for detecting a class of related picolinate compounds rather than for specific quantification of the target.

Conclusion

The specificity of an antibody is not an inherent constant but a profile that must be experimentally determined against a panel of relevant compounds. For small molecules like this compound, a well-designed competitive ELISA is the most effective method for this characterization. By systematically calculating IC50 values and percent cross-reactivity, researchers can generate a comprehensive comparison guide for their available antibodies. This data-driven approach ensures the selection of the most appropriate reagent, enhancing the accuracy, reliability, and reproducibility of immunoassay results in research and drug development.

References

Benchmarking the performance of Methyl 6-fluoropicolinate in specific named reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine into molecular scaffolds is a paramount tool for modulating physicochemical and biological properties. Methyl 6-fluoropicolinate, a fluorinated pyridine derivative, presents itself as a versatile building block. This guide offers an in-depth performance comparison of this compound in key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—benchmarked against its halogenated counterparts, Methyl 6-chloropicolinate and Methyl 6-bromopicolinate.

Introduction to the Reactivity of 6-Halopicolinates

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength. This bond strength dictates the ease of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The established trend for halogen reactivity is I > Br > Cl > F.[1] Consequently, iodo- and bromo-substituted pyridines are generally more reactive, requiring milder reaction conditions, while chloro-substituted pyridines are more challenging to activate and often necessitate more sophisticated catalyst systems.[1] Fluoro-substituted pyridines are typically the least reactive in conventional cross-coupling reactions due to the strong C-F bond. However, their unique electronic properties and potential for alternative reaction pathways, such as nucleophilic aromatic substitution, make them valuable synthetic intermediates.

This guide will delve into the practical implications of this reactivity trend, providing experimental data and protocols to inform the rational selection of 6-halopicolinate building blocks for specific synthetic transformations.

Suzuki-Miyaura Coupling: A Tale of Diminishing Returns

The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds. When comparing the performance of 6-halopicolinates in this reaction, the expected reactivity trend is starkly evident.

Comparative Performance in Suzuki-Miyaura Coupling
Halogen at 6-PositionTypical Catalyst SystemReaction ConditionsYieldReference
BromoPd(PPh₃)₄ / Base (e.g., K₂CO₃)Toluene/H₂O, 80-100 °CGood to Excellent
ChloroPd(OAc)₂ / Bulky phosphine ligand (e.g., SPhos) / Base (e.g., K₃PO₄)Dioxane/H₂O, 100-120 °CModerate to Good[2]
FluoroPd(dppf)Cl₂ / Na₃PO₄Dioxane/H₂O, 100 °CLow to Moderate[3]

Note: Yields are highly substrate-dependent and the table provides a general comparison based on available literature.

Methyl 6-bromopicolinate readily undergoes Suzuki coupling under standard conditions, providing access to a wide range of 6-aryl-2-pyridinecarboxylates. In contrast, Methyl 6-chloropicolinate requires more specialized and robust catalyst systems, often employing bulky, electron-rich phosphine ligands to facilitate the more difficult oxidative addition of the C-Cl bond.[2]

For this compound, its participation in Suzuki-Miyaura coupling is significantly more challenging. While examples exist, the yields are often lower, and more forcing conditions may be required.[3] This diminished reactivity makes it a less common choice for this transformation unless dictated by the synthetic strategy or the unavailability of other halo-analogs.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 6-Bromopicolinate

This protocol is a general guideline for the Suzuki-Miyaura coupling of Methyl 6-bromopicolinate with an arylboronic acid.

Materials:

  • Methyl 6-bromopicolinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1)

Procedure:

  • To a dry reaction vessel, add Methyl 6-bromopicolinate, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Navigating Reactivity and Selectivity

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of 6-halopicolinates is a key consideration.

Comparative Performance in Buchwald-Hartwig Amination
Halogen at 6-PositionTypical Catalyst SystemReaction ConditionsYieldReference
BromoPd₂(dba)₃ / Xantphos / NaOtBuToluene, 90-110 °CGood to Excellent[4]
ChloroPd₂(dba)₃ / Bulky phosphine ligand (e.g., XPhos) / Stronger base (e.g., LHMDS)Dioxane, 100 °CModerate to Good[5]
FluoroSpecialized catalyst systems may be requiredMore forcing conditions may be necessaryGenerally low to moderate[6]

Note: Yields are highly substrate-dependent and the table provides a general comparison based on available literature.

Methyl 6-bromopicolinate is a reliable substrate for Buchwald-Hartwig amination, coupling with a variety of primary and secondary amines under relatively standard conditions.[4] The chloro-analog again requires more active catalyst systems and stronger bases to achieve comparable results.[5]

For this compound, its use in Buchwald-Hartwig amination is less common. The high strength of the C-F bond makes oxidative addition challenging. While not extensively documented for this specific substrate, related fluorinated heterocycles often require specialized, highly active catalyst systems and may proceed with lower efficiency compared to their heavier halogen counterparts.[6]

Experimental Protocol: Buchwald-Hartwig Amination of Methyl 6-Bromopicolinate

This protocol provides a general method for the Buchwald-Hartwig amination of Methyl 6-bromopicolinate.

Materials:

  • Methyl 6-bromopicolinate (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to an oven-dried reaction vessel.

  • Add Methyl 6-bromopicolinate and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: A Viable Pathway for Alkynylation

The Sonogashira coupling enables the formation of C-C bonds between sp²-hybridized carbons and terminal alkynes. The reactivity of 6-halopicolinates in this reaction generally follows the established trend.

Comparative Performance in Sonogashira Coupling
Halogen at 6-PositionTypical Catalyst SystemReaction ConditionsYieldReference
BromoPd(PPh₃)₄ / CuI / Base (e.g., Et₃N)THF, rt to 60 °CGood to Excellent[7]
ChloroPdCl₂(PPh₃)₂ / CuI / Base (e.g., TBAF)Solvent-free, 80-100 °CModerate to Good[8]
FluoroPd(PPh₃)₄ / CuI / Et₃NTHF, rtModerate (for a related substrate)[7]

Note: Yields are highly substrate-dependent and the table provides a general comparison based on available literature.

Methyl 6-bromopicolinate is an excellent substrate for Sonogashira coupling, reacting under mild conditions to afford the corresponding 6-alkynylpicolinates in high yields.[7] Methyl 6-chloropicolinate can also be effectively coupled, though often requiring higher temperatures or more specialized conditions.[8]

Interestingly, while C-F bonds are generally unreactive, a related substrate, 6-bromo-3-fluoropicolinonitrile, has been shown to undergo Sonogashira coupling, suggesting that this compound could also be a viable, albeit likely less reactive, substrate under similar conditions.[7] This opens up possibilities for the selective alkynylation of fluorinated pyridine rings.

Experimental Protocol: Sonogashira Coupling of a Bromofluoropicolinonitrile

This protocol is adapted from the Sonogashira coupling of a related bromofluoropicolinonitrile and can serve as a starting point for the optimization of the reaction with this compound.[7]

Materials:

  • 6-Bromo-3-fluoropicolinonitrile (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (0.15 equiv)

  • CuI (0.3 equiv)

  • THF/Et₃N (2:1)

Procedure:

  • To a degassed solution of the 6-bromo-3-fluoropicolinonitrile in THF/Et₃N, add Pd(PPh₃)₄ and CuI.

  • Degas the reaction mixture for 5 minutes at room temperature.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Stille Coupling: Considerations and Alternatives

The Stille coupling offers another avenue for C-C bond formation, utilizing organostannane reagents. The reactivity of 6-halopicolinates in the Stille reaction is expected to follow the same general trend as in other cross-coupling reactions (Br > Cl > F). Methyl 6-bromopicolinate is a suitable substrate for Stille coupling. However, due to the toxicity of organotin compounds, the Suzuki-Miyaura coupling is often the preferred method for C-C bond formation. For this compound, its low reactivity in palladium-catalyzed oxidative addition makes it an unlikely candidate for efficient Stille coupling under standard conditions.

Conclusion and Future Outlook

This compound, while presenting challenges in traditional palladium-catalyzed cross-coupling reactions due to the strength of the C-F bond, remains a valuable building block in organic synthesis. Its utility shines in nucleophilic aromatic substitution reactions, where the fluorine atom acts as an excellent leaving group.

For cross-coupling reactions, this guide demonstrates a clear reactivity trend: Bromo > Chloro > Fluoro .

  • Methyl 6-bromopicolinate is the most versatile and reactive of the three, readily participating in Suzuki, Buchwald-Hartwig, and Sonogashira couplings under mild conditions.

  • Methyl 6-chloropicolinate serves as a more economical, albeit less reactive, alternative, often requiring more specialized and robust catalyst systems.

  • This compound is the least reactive in these named reactions. However, its potential for selective transformations and as a precursor for other functional groups should not be overlooked. Future developments in catalyst design may unlock more efficient cross-coupling protocols for such challenging substrates.

The choice of which 6-halopicolinate to employ will ultimately depend on a careful consideration of the desired transformation, the availability of starting materials, the cost of reagents, and the desired properties of the final product. This comparative guide provides a foundational understanding to aid researchers in making informed decisions in their synthetic endeavors.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 6-Fluoropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

This guide provides essential, step-by-step procedures for the safe and compliant disposal of methyl 6-fluoropicolinate. As a fluorinated picolinate derivative, this compound requires careful handling and adherence to specific waste management protocols to ensure personnel safety and environmental protection. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles for halogenated organic compounds.

Hazard Assessment and Pre-Disposal Safety

Before beginning any disposal procedure, a thorough risk assessment is paramount. This compound is a halogenated organic compound and should be treated as hazardous.[1][2]

Key Potential Hazards:

  • Toxicity: Halogenated organic compounds can be toxic and pose environmental risks.[1] Picolinates, as derivatives of pyridine, may also exhibit biological activity and potential toxicity.

  • Hazardous Decomposition: In the event of fire or thermal decomposition, this compound may release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[3]

  • Irritation: Similar compounds are known to cause skin, eye, and respiratory irritation.[4][5]

Required Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn at all times when handling this compound and its waste:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves. For enhanced protection, consider double-gloving.[2]

  • Body Protection: A flame-resistant laboratory coat.[2] For larger quantities, a chemical-resistant apron should be used.

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][6]

Waste Segregation and Containerization

Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance. Due to its fluorine content, this compound waste must not be mixed with non-halogenated organic waste.

Waste TypeContainer SpecificationLabeling Requirements
Solid Waste Sealable, chemically compatible container (e.g., HDPE or glass)"HALOGENATED ORGANIC WASTE"
Liquid Waste Sealable, chemically compatible solvent waste container (e.g., HDPE or glass carboy)"HALOGENATED ORGANIC SOLVENT WASTE"
Contaminated Labware Puncture-resistant container for sharps; sealed bags for non-sharps"HAZARDOUS WASTE - CHEMICALLY CONTAMINATED"

Step-by-Step Containerization Protocol:

  • Select the Correct Container: Choose a container designated for halogenated organic waste that is clean, dry, and in good condition.

  • Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:

    • The full chemical name: "this compound" and any solvents used.

    • The hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Transfer the Waste:

    • Solid Waste: Carefully transfer solid this compound or materials heavily contaminated with it into the designated solid waste container.

    • Liquid Waste: Transfer solutions containing this compound into the designated halogenated liquid waste container using a funnel.

    • Contaminated Materials: Place any lightly contaminated items, such as gloves, weighing paper, or pipette tips, in a sealed bag and then into the solid hazardous waste container.

  • Secure the Container: Keep the waste container tightly closed at all times, except when adding waste.[3][4] Store the container in a designated satellite accumulation area within the laboratory.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.

DisposalWorkflow start Waste Generated (this compound) waste_type Identify Waste Type start->waste_type solid Solid or Contaminated PPE waste_type->solid Solid liquid Liquid Solution waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps container_solid Place in Labeled 'Halogenated Organic Solid Waste' Container solid->container_solid container_liquid Place in Labeled 'Halogenated Organic Liquid Waste' Container liquid->container_liquid container_sharps Place in Labeled Puncture-Proof 'Sharps' Container sharps->container_sharps storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage container_sharps->storage pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->pickup

Caption: Disposal workflow for this compound waste.

Spill Management and Decontamination

In the event of a spill, immediate action is necessary to prevent chemical exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don Appropriate PPE: Before addressing the spill, don the full PPE as described in Section 1.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3][7]

  • Collect Waste: Place all contaminated absorbent materials and collected solids into a labeled container for halogenated organic waste.[7]

  • Decontaminate the Area: Clean the spill surface with a suitable solvent (such as acetone or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[3][5]

Key Prohibitions:

  • DO NOT dispose of this compound down the drain.[3][6] This can lead to environmental contamination and damage to aquatic life.

  • DO NOT mix with non-halogenated waste. This cross-contamination complicates the disposal process and increases costs.

  • DO NOT dispose of as regular trash.

Laboratory personnel are responsible for ensuring that waste is properly accumulated, labeled, and stored. Once a waste container is full, it must be dated and a request for pickup submitted to your institution's waste management service in a timely manner. Adherence to these procedures is not only a matter of safety but also a requirement under federal, state, and local environmental regulations.[7]

References

A Researcher's Guide to the Safe Handling of Methyl 6-fluoropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 6-fluoropicolinate (CAS No. 455-71-0). By moving beyond a simple checklist and explaining the causality behind each safety measure, we aim to build a deeper, trust-based understanding of chemical handling protocols.

Hazard Profile of this compound

This compound is a fluorinated pyridine derivative. While specific toxicological data is limited, the available safety information indicates that it should be handled with care due to its irritant properties. The globally harmonized system (GHS) of classification provides the following hazard statements for this compound:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [1]

Understanding these hazards is the first step in implementing an effective safety plan. The fluorinated nature of the molecule and the presence of the picolinate ester group warrant a cautious approach, as analogous compounds can have significant reactivity and biological activity.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment (PPE), it is crucial to establish proper engineering controls to minimize exposure.

  • Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and use in reactions, must be conducted in a certified chemical fume hood.[2] This is the most effective way to prevent inhalation of any dust or vapors that may be generated.

  • Ventilation: Ensure that the laboratory has adequate general ventilation to maintain low background concentrations of any airborne contaminants.[2]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in good working order in any area where this chemical is handled.[3]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are designed to contain the hazard at its source, PPE is essential for protecting the individual from any potential exposure. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl rubber gloves.Provides protection against skin contact and irritation. Nitrile gloves offer good resistance to a range of chemicals, but for prolonged contact or handling of larger quantities, more robust gloves like Butyl rubber should be considered. Always check the manufacturer's glove compatibility chart.
Eye and Face Protection Chemical splash goggles and a face shield.Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and dust. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.
Body Protection Flame-resistant lab coat.A flame-resistant lab coat should be worn at all times to protect against accidental splashes and contact with the skin.
Respiratory Protection Use in a well-ventilated area or fume hood.If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator may be necessary. The type of respirator will depend on the specific conditions of use.
Safe Handling and Operations Workflow

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid in Fume Hood prep_setup->handle_weigh Begin Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon Post-Experiment cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Remove & Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: Safe Handling Workflow for this compound.

Step-by-Step Protocol:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the entire experimental procedure.

  • PPE Donning: Put on all required PPE as outlined in the table above. Ensure your gloves are intact and of the correct type.

  • Preparation of Work Area: Set up all necessary equipment and reagents within the chemical fume hood to minimize the need to move in and out of the containment area.

  • Weighing and Transfer: Carefully weigh the solid this compound in the fume hood. Use appropriate tools to transfer the solid to the reaction vessel, avoiding the generation of dust.

  • Running the Reaction: Conduct the experiment within the fume hood. Keep the sash at the lowest practical height.

  • Decontamination: After the experiment is complete, decontaminate all glassware and surfaces that may have come into contact with the chemical.

  • Waste Management: Segregate all waste containing this compound into a clearly labeled, sealed container for hazardous waste.

  • Disposal: Dispose of the hazardous waste through your institution's approved waste disposal program. Do not pour any of this chemical down the drain.

  • PPE Removal: Remove your PPE in the correct order to avoid cross-contamination, and dispose of any single-use items in the appropriate waste stream. Wash your hands thoroughly after removing your gloves.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

Storage and Disposal
  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be stored away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: All waste containing this chemical must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.

By adhering to these guidelines, you can ensure a safe and productive research environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.